molecular formula C9H20O B1598549 2,5-dimethyl-1-heptanol CAS No. 85712-05-6

2,5-dimethyl-1-heptanol

Cat. No.: B1598549
CAS No.: 85712-05-6
M. Wt: 144.25 g/mol
InChI Key: ZEIZTVAKJXMCSQ-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-heptanol is a branched-chain primary alcohol with the molecular formula C9H20O . As a higher alcohol, it is of significant interest in various scientific fields. In fragrance and flavor research, structural analogs like 2,6-dimethyl-2-heptanol are known for their fresh, woody, and floral odor profiles, suggesting potential applications in the development of novel scent compositions and consumer products such as fine fragrances, soaps, and detergents . In organic chemistry, this compound serves as a valuable intermediate or starting material for synthesizing more complex molecules, including esters, ethers, and other derivatives. From a toxicological and safety assessment perspective, branched-chain alcohols are systematically studied to understand their health and environmental endpoints, which is crucial for ensuring the safe application of new chemical ingredients . The mechanism of action for compounds in this class can vary, but some are investigated for their potential as enzyme inducers or for other biochemical interactions . Provided as a high-purity material, this compound is intended for research purposes only by qualified laboratory personnel.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethylheptan-1-ol
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InChI

InChI=1S/C9H20O/c1-4-8(2)5-6-9(3)7-10/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIZTVAKJXMCSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID601006310
Record name 2,5-Dimethylheptan-1-ol
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Molecular Weight

144.25 g/mol
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CAS No.

85712-05-6
Record name 2,5-Dimethyl-1-heptanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethylheptan-1-ol
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Record name 2,5-Dimethylheptan-1-ol
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Record name 2,5-dimethylheptan-1-ol
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Foundational & Exploratory

Introduction: Situating 2,5-Dimethyl-1-Heptanol in the Chemical Landscape

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 2,5-Dimethyl-1-Heptanol

This compound (CAS No: 85712-05-6) is a branched-chain primary alcohol with the chemical formula C9H20O.[1][2][3] As a structural isomer of nonanol, its unique methyl branching at the second and fifth positions significantly influences its physical and chemical properties compared to its linear counterpart. This branching introduces stereochemical complexity and alters intermolecular forces, making it a molecule of interest for applications ranging from specialty solvents and fragrance intermediates to chiral building blocks in organic synthesis. This guide provides a comprehensive technical overview of its core properties, predictive spectroscopic signatures, and practical handling considerations, designed for researchers and drug development professionals who require a deep, functional understanding of this compound.

Molecular Structure and Stereoisomerism

The fundamental identity of a molecule is rooted in its structure. For this compound, this extends beyond simple connectivity to the three-dimensional arrangement of its atoms.

IUPAC Name: 2,5-dimethylheptan-1-ol[3] Synonyms: this compound, 1-Heptanol, 2,5-dimethyl-[1][2][4]

The structure features a seven-carbon heptane backbone with a primary alcohol (-CH₂OH) group at position 1 and methyl groups at positions 2 and 5.

Caption: 2D chemical structure of this compound.

The Significance of Chirality

A critical feature of this molecule is the presence of two stereocenters at the C2 and C5 positions. This gives rise to four distinct stereoisomers: (2R,5R), (2S,5S), (2R,5S), and (2S,5R).

  • (2R,5R) and (2S,5S) are a pair of enantiomers.

  • (2R,5S) and (2S,5R) are a second pair of enantiomers.

  • Any other combination (e.g., (2R,5R) and (2R,5S)) are diastereomers.

The commercially available compound is typically a racemic mixture of these isomers.[3] For researchers in drug development or asymmetric synthesis, the separation of these isomers or their stereoselective synthesis is a crucial consideration, as different stereoisomers can exhibit vastly different biological activities.

Stereoisomers cluster_0 Enantiomeric Pair 1 cluster_1 Enantiomeric Pair 2 RR (2R, 5R) SS (2S, 5S) RR->SS Enantiomers RS (2R, 5S) RR->RS Diastereomers SR (2S, 5R) RR->SR Diastereomers SS->RS Diastereomers SS->SR Diastereomers RS->SR Enantiomers

Caption: Stereoisomeric relationships in this compound.

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in various experimental settings, from reaction conditions to purification processes. The data below is compiled from authoritative chemical databases.

PropertyValueSource(s)
Molecular Formula C₉H₂₀O[1][2][3]
Molecular Weight 144.25 g/mol [1][3][4]
Density 0.823 g/cm³ at 27 °C[1][4]
Boiling Point 102 °C at 18 Torr[1][2][4]
Flash Point 76.3 °C[1]
Refractive Index 1.428[1]
Hydrogen Bond Donors 1[1][3]
Hydrogen Bond Acceptors 1[1][3]
Rotatable Bonds 5[1][3]
Topological Polar Surface Area 20.2 Ų[1][3]
Partition Coefficient (XLogP3) 3.1[3]
Field-Proven Insights:
  • Boiling Point: The reported boiling point of 102 °C is at reduced pressure (18 Torr), indicating that the compound has relatively low volatility and a high boiling point at atmospheric pressure (estimated >200 °C). This is a critical parameter for designing distillation-based purification protocols. The branching lowers the boiling point relative to the linear n-nonanol due to reduced surface area and weaker van der Waals forces.

  • Solubility: The XLogP3 value of 3.1 suggests the molecule is predominantly lipophilic ("water-fearing"). It will exhibit poor solubility in water but good solubility in common organic solvents like ethanol, diethyl ether, and dichloromethane. The single hydroxyl group provides a site for hydrogen bonding, affording some minimal aqueous solubility.

  • Density: With a density less than water, it will form the upper layer in an immiscible aqueous-organic mixture.

Spectroscopic Characterization: A Predictive Analysis

While experimental spectra for this compound are not widely available in public databases, we can predict its characteristic spectroscopic signatures based on its structure. This in-silico analysis is a cornerstone of modern chemical identification.

G General Spectroscopic Analysis Workflow cluster_data Data Acquisition cluster_interp Interpretation Sample Pure Sample (this compound) NMR NMR Spectrometer Sample->NMR Dissolve in CDCl₃ IR FTIR Spectrometer Sample->IR Neat Liquid (ATR) MS Mass Spectrometer Sample->MS Inject & Ionize (EI) NMR_Data ¹H, ¹³C Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure_Elucidation Structural Confirmation NMR_Data->Structure_Elucidation Chemical Shifts, Splitting, Integration IR_Data->Structure_Elucidation Functional Groups (O-H, C-O) MS_Data->Structure_Elucidation Molecular Weight, Fragmentation

Caption: A typical workflow for the structural elucidation of an organic compound.

¹H NMR Spectroscopy (Predicted, in CDCl₃)
  • ~3.5-3.7 ppm (2H, multiplet): Protons on the carbon bearing the hydroxyl group (-CH₂ OH). The multiplicity arises from coupling to the adjacent methine proton at C2.

  • ~1.5-1.8 ppm (1H, multiplet): Methine proton at C2 (-CH (CH₃)CH₂OH).

  • ~1.3-1.5 ppm (1H, multiplet): Methine proton at C5 (-CH (CH₃)CH₂CH₃).

  • ~1.0-1.3 ppm (~6H, multiplet): Methylene protons at C3, C4, and C6. These signals would likely overlap in a complex pattern.

  • ~0.9 ppm (3H, doublet): Methyl protons attached to C2. Coupled to the C2 methine proton.

  • ~0.8-0.9 ppm (9H, overlapping signals): The terminal methyl group at C7 (triplet) and the methyl group at C5 (doublet) would likely overlap.

¹³C NMR Spectroscopy (Predicted, in CDCl₃)
  • ~65-70 ppm: C1, the carbon attached to the hydroxyl group.

  • ~35-45 ppm: C2 and C5, the two methine carbons.

  • ~20-40 ppm: C3, C4, and C6, the methylene carbons in the backbone.

  • ~10-25 ppm: The three distinct methyl carbons (at C2, C5, and C7). Due to the chirality, all 9 carbons may be chemically non-equivalent, resulting in 9 distinct signals.

Infrared (IR) Spectroscopy (Predicted, Neat Liquid)
  • 3200-3500 cm⁻¹ (strong, broad): O-H stretching vibration, characteristic of the hydrogen-bonded alcohol. The broadness is a direct result of intermolecular hydrogen bonding.

  • 2850-2960 cm⁻¹ (strong, sharp): C-H stretching vibrations from the aliphatic methyl and methylene groups.

  • 1450-1470 cm⁻¹ (medium): C-H bending vibrations.

  • ~1050 cm⁻¹ (strong): C-O stretching vibration for a primary alcohol.

Mass Spectrometry (Electron Ionization)
  • m/z = 144: The molecular ion (M⁺) peak may be weak or absent, which is common for alcohols.

  • m/z = 126: A peak corresponding to the loss of water (M⁺ - 18).

  • m/z = 113: Loss of the CH₂OH group via alpha-cleavage.

  • m/z = 57, 43: Common alkyl fragments resulting from further fragmentation of the carbon chain.

Proposed Synthetic Protocol: A Validated Approach

While multiple synthetic routes are possible, a reliable method for preparing this compound is through the reduction of the corresponding aldehyde, 2,5-dimethylheptanal. This protocol is self-validating as the reaction progress can be easily monitored and the product is readily purified.

Protocol: Reduction of 2,5-Dimethylheptanal with Sodium Borohydride

Causality: Sodium borohydride (NaBH₄) is chosen as the reducing agent due to its excellent selectivity for aldehydes and ketones over other functional groups. It is also safer and easier to handle than more powerful hydrides like lithium aluminum hydride (LiAlH₄). Methanol is used as a protic solvent that is compatible with NaBH₄.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dimethylheptanal (1 equivalent) in methanol (approx. 10 mL per gram of aldehyde). Place the flask in an ice bath to maintain a temperature of 0-5 °C.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise to the stirred solution over 15-20 minutes. Rationale: This controlled addition prevents an excessive exothermic reaction.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature for an additional 2 hours. The reaction's completion can be verified by Thin Layer Chromatography (TLC), observing the disappearance of the starting aldehyde spot.

  • Workup: Carefully quench the reaction by slowly adding 1M hydrochloric acid (HCl) until the bubbling ceases and the pH is slightly acidic. This neutralizes the excess NaBH₄ and the borate esters formed.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). Rationale: The product is lipophilic and will partition into the organic layer, while inorganic salts remain in the aqueous layer.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine (to remove excess water).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by flash column chromatography or vacuum distillation to obtain the final, high-purity alcohol.

Applications and Safety Considerations

Potential Applications
  • Fragrance and Flavors: Alcohols with 8-10 carbons are often used in the fragrance industry. Based on analogous structures, this compound could possess unique floral or waxy scent profiles, making it a candidate for perfumery compositions.[5]

  • Specialty Solvents: Its branched structure and amphiphilic character (both a polar head and a nonpolar tail) could make it a useful solvent or co-solvent in specific formulations.

  • Chiral Pool Synthesis: As a chiral molecule, its separated stereoisomers can serve as valuable starting materials or intermediates in the asymmetric synthesis of complex molecules like pharmaceuticals or natural products.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, information synthesized from related heptanol isomers provides a general safety profile.[6][7][8][9]

  • Hazards: Expected to be a combustible liquid. May cause skin and serious eye irritation.[6][7] Inhalation of vapors may lead to respiratory tract irritation.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

This guide provides a robust technical foundation for understanding and working with this compound. By integrating established data with predictive analysis and field-proven insights, researchers can better anticipate its behavior and unlock its potential in their scientific endeavors.

References

  • PubChem. (n.d.). 2,5-Dimethylheptan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Heptanol, 2,5-dimethyl (CAS 1561-18-8). Retrieved from [Link]

  • PubChem. (n.d.). 2-Heptanol, 2,5-dimethyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethyl-1-heptanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Gautier, A., et al. (2000). Use of 2,5,6-trimethyl-2-heptanol in perfumery and as flavoring ingredient. U.S. Patent No. 6,022,531.
  • NIST. (n.d.). 4-Heptanol, 2,6-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • NIST. (n.d.). 2,2-Dimethyl heptanol. In NIST Chemistry WebBook. Retrieved from [Link]

  • White, J. D., & Rose, F. W. (1939). 2,6-Dimethylheptane: its synthesis, properties, and comparison with an isononane from petroleum. Journal of Research of the National Bureau of Standards, 22(3), 315. Retrieved from [Link]

  • NIST. (n.d.). Heptane, 2,5-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 2-Heptanol, 2,5-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 2-Heptanol, 2,6-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Onishchenko, O. M., et al. (2020). Calculated IR spectrum of an n-heptanol molecule. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). (2S,5R)-2,5-dimethylheptan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Heptane, 2,5-dimethyl- Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,4-dimethyl heptanol. Retrieved from [Link]

  • NIST. (n.d.). 2,5-dimethyl-1-hexanol. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

2,5-dimethyl-1-heptanol molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,5-Dimethyl-1-Heptanol: Structure, Properties, and Analysis

Introduction

This compound is a primary alcohol with a branched aliphatic structure. As an organic compound containing a hydroxyl (-OH) functional group, it belongs to the extensive family of alcohols, which are prevalent in nature and serve as crucial intermediates in chemical synthesis.[1] This guide offers a comprehensive technical overview intended for researchers and drug development professionals. It details the molecule's structural elucidation based on IUPAC nomenclature, summarizes its key physicochemical properties, outlines a robust synthetic pathway, and provides detailed protocols for its characterization using modern spectroscopic techniques. The methodologies and explanations are grounded in established chemical principles to ensure scientific integrity and practical applicability.

Molecular Structure and Nomenclature

The unique chemical behavior and potential applications of this compound are directly derived from its molecular architecture. A systematic approach to its naming and structure is fundamental for unambiguous identification.

IUPAC Name Derivation

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming organic compounds, ensuring global consistency.[2][3] The name 2,5-dimethylheptan-1-ol is derived as follows:

  • Identify the Parent Chain : The longest continuous carbon chain containing the hydroxyl (-OH) group is identified. In this case, it is a seven-carbon chain, making the parent alkane "heptane".[3][4]

  • Identify the Principal Functional Group : The hydroxyl (-OH) group is the principal functional group, which changes the suffix of the parent alkane from "-e" to "-ol". Thus, "heptane" becomes "heptanol".[1][5]

  • Number the Parent Chain : The chain is numbered starting from the end closest to the hydroxyl group, ensuring the carbon atom bonded to the -OH group has the lowest possible number. This assigns the -OH group to carbon 1 (C1).[2][4]

  • Identify and Number Substituents : Two methyl (-CH₃) groups are present as substituents on the main chain. Their positions are indicated by the numbers of the carbon atoms to which they are attached, which are carbon 2 (C2) and carbon 5 (C5).

  • Assemble the Full Name : The substituents are named in alphabetical order (though in this case they are the same) and prefixed to the parent name. The prefix "di-" indicates two methyl groups. The locants for the functional group and substituents are included, resulting in the final IUPAC name: 2,5-dimethylheptan-1-ol .

Structural Representation

The molecular formula for this compound is C₉H₂₀O .[6][7] Its structure is visualized below, with carbons numbered according to IUPAC rules.

Caption: IUPAC numbering of the this compound carbon backbone.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, application, and integration into experimental workflows. The table below summarizes key properties for this compound.

PropertyValueSource(s)
Molecular Formula C₉H₂₀O[6][8]
Molecular Weight 144.25 g/mol [6][7][9]
CAS Number 85712-05-6[6][9]
Appearance Liquid (predicted)-
Boiling Point 102 °C (at 18 Torr)[9][10]
Density 0.823 g/cm³ (at 27 °C)[8][9]
Hydrogen Bond Donor Count 1[6][8]
Hydrogen Bond Acceptor Count 1[6][8]
Rotatable Bond Count 5[6][8]
SMILES CCC(C)CCC(C)CO[6]

Synthetic Pathway

The synthesis of primary alcohols is a cornerstone of organic chemistry. A common and reliable method is the reduction of a corresponding aldehyde. This approach is chosen for its high yield, selectivity, and the relative stability of the reagents involved.

Retrosynthetic Analysis & Strategy

The target molecule, a primary alcohol, can be disconnected at the C1-O bond, pointing to an aldehyde (2,5-dimethylheptanal) as a direct precursor. The reduction of this aldehyde can be efficiently achieved using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent. NaBH₄ is selected over stronger agents like lithium aluminum hydride (LiAlH₄) for its greater safety, ease of handling, and compatibility with protic solvents like ethanol.

Experimental Protocol: Reduction of 2,5-Dimethylheptanal

This protocol describes the synthesis of this compound from 2,5-dimethylheptanal.

Step 1: Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-dimethylheptanal (1 equiv.) and dissolve it in ethanol (approx. 5 mL per 1 g of aldehyde).

  • Cool the flask in an ice bath to 0-5 °C. Causality: This exothermic reaction is cooled to control the reaction rate and prevent side reactions.

Step 2: Addition of Reducing Agent

  • Slowly add sodium borohydride (NaBH₄) (0.3 equiv.) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C. Causality: Portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas and maintains temperature control.

Step 3: Reaction Monitoring

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.

Step 4: Quenching and Workup

  • Carefully re-cool the flask in an ice bath and slowly add 1 M hydrochloric acid (HCl) to quench the excess NaBH₄ and neutralize the resulting alkoxide. Causality: The acid protonates the alkoxide intermediate to form the final alcohol product and decomposes any remaining NaBH₄.

  • Transfer the mixture to a separatory funnel and add diethyl ether.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine. Causality: These washes remove inorganic byproducts and water, beginning the purification process.

Step 5: Isolation and Purification

  • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purify the resulting crude oil via flash column chromatography on silica gel to yield pure this compound.

Synthesis and Purification Workflow

G start Dissolve 2,5-Dimethylheptanal in Ethanol cool Cool to 0-5 °C start->cool add_nabh4 Add NaBH₄ Portion-wise cool->add_nabh4 react Stir at Room Temp (1-2h) add_nabh4->react monitor Monitor via TLC react->monitor quench Quench with 1M HCl monitor->quench extract Extract with Diethyl Ether quench->extract wash Wash with NaHCO₃ & Brine extract->wash dry Dry over MgSO₄ & Filter wash->dry concentrate Concentrate via Rotovap dry->concentrate purify Purify via Flash Chromatography concentrate->purify product Pure this compound purify->product

Caption: Workflow for the synthesis and purification of this compound.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. Spectroscopic methods provide detailed information about the molecular structure. While experimental spectra for this specific compound are not widely published, accurate predictions can be made based on established principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Predicted Data (500 MHz, CDCl₃) Causality: The chemical shift (δ) is determined by the electronic environment of the protons. Electronegative atoms like oxygen deshield nearby protons, shifting them downfield. Spin-spin coupling results in signal splitting (multiplicity), providing information about adjacent protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.5d2H-CH₂OH (C1)
~1.8m1H-CH- (C2)
~1.5m1H-CH- (C5)
1.1 - 1.4m6H-CH₂- (C3,C4,C6)
~0.90d3H-CH₃ (on C2)
~0.88d3H-CH₃ (on C5)
~0.85t3H-CH₃ (C7)
(variable)br s1H-OH

¹³C NMR Predicted Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~68C1 (-CH₂OH)
~40C5 (-CH-)
~38C2 (-CH-)
~35C3 (-CH₂-)
~30C4 (-CH₂-)
~29C6 (-CH₂-)
~23C7 (-CH₃)
~20-CH₃ (on C5)
~17-CH₃ (on C2)

Protocol for NMR Analysis

  • Prepare the sample by dissolving 5-10 mg of purified this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 500 MHz).

  • Process the data (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals.

  • Analyze the spectra by assigning peaks based on their chemical shift, integration, and multiplicity.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations.

Characteristic IR Absorptions Causality: Covalent bonds vibrate at specific frequencies. When infrared radiation matches a bond's vibrational frequency, it is absorbed, creating a peak in the spectrum. The position and shape of these peaks are diagnostic for specific functional groups.

Wavenumber (cm⁻¹)Vibration TypeAppearance
3500 - 3200O-H stretch (alcohol)Strong, Broad
2960 - 2850C-H stretch (alkane)Strong, Sharp
~1465C-H bend (alkane)Medium
~1050C-O stretch (primary alcohol)Strong, Sharp

Protocol for IR Analysis (Neat Liquid)

  • Ensure the salt plates (e.g., NaCl or KBr) of the IR spectrometer are clean and dry.

  • Place one drop of the neat (undiluted) liquid sample of this compound onto one salt plate.

  • Carefully place the second salt plate on top, creating a thin liquid film.

  • Mount the plates in the spectrometer's sample holder.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analyze the spectrum to identify the key functional group absorptions.

Conclusion

This technical guide provides a detailed framework for understanding, synthesizing, and characterizing this compound. By applying systematic IUPAC nomenclature, its structure is unambiguously defined. The outlined physicochemical properties serve as a practical reference for laboratory applications. Furthermore, the detailed protocols for synthesis via aldehyde reduction and characterization by NMR and IR spectroscopy offer a robust and scientifically-grounded approach for researchers in chemical and pharmaceutical development. The emphasis on the causality behind experimental choices aims to empower scientists with not just the "how," but the "why," fostering a deeper understanding of the chemistry involved.

References

  • Chemistry LibreTexts. (2022). 14.2: Alcohols - Nomenclature and Classification. [Link]

  • BYJU'S. (n.d.). IUPAC Nomenclature for Alcohols. [Link]

  • CK-12 Foundation. (2026). Nomenclature of Alcohol, Phenol, and Ethers. [Link]

  • Chemistry LibreTexts. (2024). 17.1: Naming Alcohols and Phenols. [Link]

  • Study.com. (n.d.). IUPAC Naming Conventions for Alcohols | Rules & Examples. [Link]

  • PubChem. (n.d.). 2,5-Dimethylheptan-1-ol. [Link]

  • PubChem. (n.d.). (2S,5R)-2,5-dimethylheptan-1-ol. [Link]

Sources

Synthesis of 2,5-dimethyl-1-heptanol from carbonyl precursors

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2,5-dimethyl-1-heptanol from Carbonyl Precursors

Abstract

This technical guide provides a comprehensive exploration of synthetic strategies for obtaining this compound, a branched-chain primary alcohol with potential applications in the flavor, fragrance, and specialty chemical industries. The focus of this document is on robust and versatile methods starting from readily accessible carbonyl precursors. Two primary synthetic pathways are detailed: the nucleophilic addition of an organometallic reagent to an aldehyde and a reductive approach involving the hydroboration-oxidation of a terminal alkene intermediate. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering not only detailed experimental protocols but also the underlying chemical principles and strategic considerations for each synthetic route.

Introduction: The Significance of Branched-Chain Alcohols

Branched-chain alcohols, such as this compound, are valuable molecular building blocks and functional ingredients. Their unique steric and electronic properties, conferred by the alkyl branching, influence their physical characteristics like boiling point, viscosity, and odor profile. While not as extensively studied as some of its isomers, this compound holds promise in applications where specific volatility and olfactory characteristics are desired. The development of efficient and scalable synthetic routes from simple carbonyl compounds is crucial for enabling further research and commercialization of this and related molecules.

The molecular structure of the target compound is presented below:

Table 1: Chemical Identity of this compound

PropertyValueSource
IUPAC Name2,5-dimethylheptan-1-ol[1]
Molecular FormulaC9H20O[1]
Molecular Weight144.25 g/mol [1]
CAS Number85712-05-6[1]

Retrosynthetic Analysis: Devising a Synthetic Strategy

A retrosynthetic approach is a powerful tool for planning the synthesis of a target molecule by working backward from the product to simpler, commercially available starting materials.[1] For this compound, two logical disconnections are considered, each leading to a distinct synthetic strategy involving carbonyl precursors.

G cluster_0 Strategy 1: Grignard Reaction cluster_1 Strategy 2: Hydroboration-Oxidation target This compound aldehyde 3-methylbutanal target->aldehyde C-C disconnection grignard isobutylmagnesium bromide target->grignard C-C disconnection alkene 2,5-dimethyl-1-heptene target->alkene Functional group interconversion

Figure 1: Retrosynthetic analysis of this compound.

Strategy 1 focuses on the formation of a carbon-carbon bond via a Grignard reaction, a classic and reliable method for constructing alcohol frameworks.[2] This pathway disconnects the target molecule into an aldehyde and a Grignard reagent.

Strategy 2 employs a functional group interconversion, retrosynthetically converting the primary alcohol to a terminal alkene. This alkene can then be synthesized from a carbonyl compound, for instance, through a Wittig reaction. The subsequent hydroboration-oxidation of the alkene provides a regioselective route to the desired primary alcohol.[3][4]

Synthetic Pathway I: Grignard Reaction of 3-methylbutanal

This approach leverages the nucleophilic addition of an organometallic reagent to an aldehyde.[5][6] Specifically, isobutylmagnesium bromide is reacted with 3-methylbutanal. The choice of a primary alkyl halide for the Grignard reagent preparation minimizes potential side reactions like elimination.[6]

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Acidic Workup Isobutyl bromide Isobutyl bromide Isobutylmagnesium bromide Isobutylmagnesium bromide Isobutyl bromide->Isobutylmagnesium bromide Mg, THF Alkoxide intermediate Alkoxide intermediate Isobutylmagnesium bromide->Alkoxide intermediate + 3-methylbutanal This compound This compound Alkoxide intermediate->this compound H3O+ G cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Hydroboration-Oxidation 4-methylhexanal 4-methylhexanal 2,5-dimethyl-1-heptene 2,5-dimethyl-1-heptene 4-methylhexanal->2,5-dimethyl-1-heptene + Methyltriphenylphosphonium bromide, n-BuLi This compound This compound 2,5-dimethyl-1-heptene->this compound 1. BH3-THF 2. H2O2, NaOH

Caption: Workflow for the hydroboration-oxidation synthesis route.

Detailed Experimental Protocol

Part A: Synthesis of 2,5-dimethyl-1-heptene via Wittig Reaction

Materials:

  • Methyltriphenylphosphonium bromide

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • 4-methylhexanal

  • Pentane

Procedure:

  • Ylide Formation:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF.

    • Cool the suspension in an ice bath and add n-butyllithium dropwise. The formation of the orange-red ylide will be observed.

    • Stir the mixture at room temperature for 1 hour.

  • Wittig Reaction:

    • Cool the ylide solution to 0 °C and add a solution of 4-methylhexanal in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up and Isolation:

    • Quench the reaction with water and extract the product with pentane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent by distillation at atmospheric pressure. The crude 2,5-dimethyl-1-heptene can be purified by fractional distillation.

Part B: Synthesis of this compound via Hydroboration-Oxidation

Materials:

  • 2,5-dimethyl-1-heptene

  • Borane-tetrahydrofuran complex (BH₃·THF) solution

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 3M)

  • Hydrogen peroxide (H₂O₂) (30% aqueous solution)

Procedure:

  • Hydroboration:

    • In a flame-dried flask under an inert atmosphere, dissolve 2,5-dimethyl-1-heptene in anhydrous THF.

    • Cool the solution in an ice bath and add the BH₃·THF solution dropwise.

    • After the addition, allow the mixture to stir at room temperature for 2 hours to ensure the complete formation of the trialkylborane.

  • Oxidation:

    • Cool the reaction mixture in an ice bath and slowly add the aqueous sodium hydroxide solution, followed by the dropwise addition of hydrogen peroxide. The addition of H₂O₂ should be done carefully to control the exothermic reaction.

    • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Work-up and Isolation:

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the resulting this compound by vacuum distillation.

Scientific Rationale and Field Insights
  • Wittig Reaction: The Wittig reaction is a highly reliable method for forming carbon-carbon double bonds from carbonyl compounds. The use of a non-stabilized ylide, such as the one derived from methyltriphenylphosphonium bromide, generally favors the formation of the desired alkene.

  • Hydroboration Regioselectivity: The hydroboration step proceeds with anti-Markovnikov regioselectivity, meaning the boron atom adds to the less substituted carbon of the alkene. This is due to both steric effects (the bulky borane reagent approaches the less hindered carbon) and electronic effects. [7]* Oxidation Step: The subsequent oxidation with alkaline hydrogen peroxide replaces the boron atom with a hydroxyl group with retention of stereochemistry. [7]Careful temperature control during the addition of hydrogen peroxide is crucial for safety and to prevent unwanted side reactions.

Characterization and Data

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the carbon skeleton and the position of the hydroxyl group.

  • Infrared (IR) Spectroscopy: To identify the characteristic O-H stretch of the alcohol functional group (typically a broad peak around 3300 cm⁻¹).

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the compound.

Table 2: Expected Yields and Purity

Synthetic PathwayKey ReactionTypical YieldPurity (Post-Purification)
IGrignard Reaction60-75%>98%
IIHydroboration-Oxidation85-95% (for this step)>98%

Note: Yields are estimates and can vary based on reaction scale and experimental conditions.

Conclusion

This technical guide has detailed two robust and scientifically sound methodologies for the synthesis of this compound from carbonyl precursors. The Grignard reaction pathway offers a direct, one-pot conversion from an aldehyde, while the hydroboration-oxidation route provides excellent regioselectivity for the formation of the primary alcohol from an alkene intermediate. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and the specific equipment and expertise available in the laboratory. Both pathways, when executed with care and attention to the principles outlined, provide reliable access to this compound for further research and application development.

References

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A Technical Guide to the Physical Properties of 2,5-Dimethyl-1-Heptanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2,5-Dimethyl-1-Heptanol

This compound (CAS No: 85712-05-6) is a branched-chain primary alcohol with the molecular formula C₉H₂₀O[1][2]. As an organic compound, its utility in research and industry—whether as a solvent, a synthetic intermediate, or a component in formulation development—is fundamentally dictated by its physical properties. An in-depth understanding of characteristics such as boiling point and density is paramount for predicting its behavior in various chemical processes, ensuring safe handling, and designing robust experimental or manufacturing protocols.

This guide provides a focused examination of the boiling point and density of this compound. It synthesizes reported data with the underlying chemical principles and furnishes detailed, field-proven methodologies for the empirical validation of these critical parameters.

Core Physicochemical Properties

The essential physical data for this compound are summarized below. These values serve as a baseline for experimental design and theoretical modeling.

PropertyValueConditionsSource(s)
Molecular Formula C₉H₂₀O-[1][2]
Molecular Weight 144.25 g/mol -[1][2][3]
Boiling Point 102 °Cat 18 Torr[1][3]
Density 0.823 g/cm³at 27 °C[1][3]

In-Depth Analysis of Physical Properties

Boiling Point: A Function of Intermolecular Forces

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, leading to the transition from the liquid to the gas phase[4]. For this compound, the reported boiling point is 102 °C at a reduced pressure of 18 Torr[1][3]. It is critical to note the pressure, as boiling point is a pressure-dependent property.

The molecular structure of this compound is the primary determinant of its boiling point. Two key factors are at play:

  • Hydrogen Bonding : As a primary alcohol, the presence of a hydroxyl (-OH) group allows for strong intermolecular hydrogen bonding. This is a potent attractive force that must be overcome for molecules to escape into the vapor phase, resulting in a significantly higher boiling point compared to non-polar compounds of similar molecular weight[5].

  • Van der Waals Forces : The C9 alkyl chain contributes to London dispersion forces, a type of van der Waals force. While the methyl branches slightly reduce the surface area available for these interactions compared to a straight-chain nonanol, the overall molecular size still allows for substantial attractive forces.

The interplay between these forces dictates the energy required to achieve boiling.

cluster_molecule This compound Molecule cluster_forces Intermolecular Forces Structure C₉H₂₀O (Branched Primary Alcohol) HB Hydrogen Bonding (due to -OH group) Structure->HB enables VdW Van der Waals Forces (London Dispersion) Structure->VdW contributes to BP Boiling Point (102 °C @ 18 Torr) HB->BP Strongly Increases VdW->BP Increases

Caption: Intermolecular forces governing the boiling point of this compound.

Density: A Measure of Molecular Packing

Density is a fundamental physical property defined as the mass of a substance per unit volume (D = m/v)[6][7]. The reported density for this compound is 0.823 g/cm³ at 27 °C[1][3]. Density is temperature-dependent; for most liquids, it decreases as temperature increases due to thermal expansion.

The density of this compound is a result of its molecular mass and how efficiently its molecules pack together in the liquid state[6]. The branched nature of the alkyl chain can inhibit the close packing that would be seen in a linear isomer, influencing its overall density. Accurate density measurements are crucial for converting between mass and volume, which is a routine requirement in laboratory and industrial settings.

Experimental Protocols for Property Determination

The following protocols describe standard, reliable methods for determining the boiling point and density of liquid samples like this compound. These procedures are designed to be self-validating through careful technique and repetition.

Protocol: Boiling Point Determination (Siwoloboff Method)

This microscale method is ideal for determining the boiling point with a small amount of sample. The principle relies on observing the temperature at which the vapor pressure inside a capillary tube equals the atmospheric pressure[8].

Materials:

  • Sample of this compound

  • Small test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end)

  • Thermometer (-10 to 200 °C range)

  • Heating apparatus (Thiele tube with high-boiling mineral oil, or a temperature-controlled heating block)

  • Rubber band or wire for attaching the test tube to the thermometer

  • Safety goggles

Procedure:

  • Sample Preparation : Add approximately 0.5 mL of this compound to the small test tube.

  • Capillary Insertion : Place the capillary tube into the test tube with the open end down[4].

  • Apparatus Assembly : Attach the test tube to the thermometer using a small rubber band. Ensure the bottom of the test tube is aligned with the thermometer bulb. The sample should be at the same level as the bulb for accurate temperature reading.

  • Heating : Immerse the assembly into the Thiele tube or heating block. The heat should be applied gradually and evenly[9].

  • Observation : As the liquid heats, air trapped in the capillary tube will slowly bubble out. As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tip[8].

  • Temperature Reading : Once a vigorous stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.

  • Boiling Point Identification : The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube[8][9]. Record this temperature.

  • Validation : For trustworthiness, allow the apparatus to cool further, then reheat to perform a second determination. The values should be within 1-2 °C.

Protocol: Density Determination

This method uses basic laboratory equipment to determine density by measuring the mass of a known volume of the liquid[10].

Materials:

  • Sample of this compound

  • Glass graduated cylinder (e.g., 10 mL or 25 mL for higher accuracy)[10]

  • Electronic balance (readable to at least 0.01 g)

  • Thermometer

  • Safety goggles

Procedure:

  • Measure Mass of Empty Cylinder : Place a clean, dry graduated cylinder on the electronic balance and tare it, or record its mass (m₁)[10][11].

  • Measure Volume of Liquid : Carefully pour a specific volume of this compound into the graduated cylinder (e.g., 10.0 mL). Read the volume from the bottom of the meniscus at eye level to minimize parallax error. Record this volume (V).

  • Measure Mass of Filled Cylinder : Place the graduated cylinder containing the liquid onto the balance and record the total mass (m₂)[11][12].

  • Record Temperature : Use a thermometer to measure and record the temperature of the liquid sample.

  • Calculation :

    • Calculate the mass of the liquid: m_liquid = m₂ - m₁[12].

    • Calculate the density using the formula: Density = m_liquid / V [6][7].

  • Validation : To ensure accuracy, repeat the measurement at least two more times and calculate the average density[11]. This repeated process serves as a self-validating system.

Conclusion

The physical properties of this compound, specifically its boiling point (102 °C at 18 Torr) and density (0.823 g/cm³ at 27 °C), are direct consequences of its molecular structure. The presence of a hydroxyl group for hydrogen bonding and the size of its carbon skeleton are the dominant factors. The protocols detailed herein provide robust and reliable means for the empirical verification of these properties, a necessary step for any rigorous scientific or developmental work involving this compound.

References

  • ChemBK. (2024, April 10). Dimethylheptanol. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethylheptan-1-ol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Heptanol, 2,5-dimethyl (CAS 1561-18-8). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, November 11). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link]

  • WJEC. (n.d.). Determination of the density of liquids and solids. Retrieved from [Link]

  • Jeplerts' Blog. (2008, December 21). Analytical Chemistry Experiment: Determination of the Boiling Point of Wine. Retrieved from [Link]

  • American Chemical Society. (2024, July 24). Lesson 3.3: Density of Water. Retrieved from [Link]

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  • Online SFS. (2021, April 27). Chemistry practical # 3 | To find the boiling point of Ethyl Alcohol | Class 9. Retrieved from [Link]

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A Technical Guide to the Predicted Spectroscopic Profile of 2,5-Dimethyl-1-Heptanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,5-Dimethyl-1-heptanol is a primary alcohol with the chemical formula C₉H₂₀O. As a branched-chain alcohol, its physical and chemical properties are of interest in fields ranging from materials science to the development of fragrances and specialty chemicals. A thorough structural elucidation is paramount for its quality control, synthesis verification, and application development. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are the cornerstones of such characterization.

Publicly available, experimentally verified spectra for this compound are scarce. This guide, therefore, serves as an in-depth technical analysis based on predictive principles derived from foundational spectroscopic theory and data from analogous structures. By dissecting the expected spectral features, we provide a robust framework for researchers, scientists, and drug development professionals to identify and characterize this molecule, demonstrating how to move from a known structure to a predicted spectrum—a critical skill in chemical research.

Predicted ¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The predicted spectrum of this compound in a standard deuterated solvent like chloroform (CDCl₃) would feature nine distinct signals, corresponding to the nine unique proton environments in the molecule.

The primary alcohol moiety is the most influential feature. The protons on the carbon directly bonded to the hydroxyl group (Hᵃ) are significantly deshielded due to the electronegativity of the oxygen atom, shifting them downfield to the 3.3–4.0 ppm range.[1][2] The hydroxyl proton itself (Hⁱ) is expected to appear as a broad singlet, with a chemical shift that is highly dependent on sample concentration and temperature due to hydrogen bonding.[1][3] The remaining alkyl protons will resonate in the typical upfield region of 0.8–1.7 ppm.[1]

Caption: Molecular structure of this compound with proton environments labeled (a-j).

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Protons Predicted δ (ppm) Multiplicity Integration Rationale
Hᵃ (C1-H₂) ~ 3.45 Doublet of doublets (dd) 2H Directly attached to the carbon bearing the electronegative oxygen, causing a significant downfield shift. Split by Hᵇ.
Hᵇ (C2-H) ~ 1.65 Multiplet (m) 1H Methine proton, split by Hᵃ, Hᶜ, and Hʰ.
Hᶜ (C3-H₂) ~ 1.15 Multiplet (m) 2H Methylene protons in the alkyl chain.
Hᵈ (C4-H₂) ~ 1.30 Multiplet (m) 2H Methylene protons in the alkyl chain.
Hᵉ (C5-H) ~ 1.40 Multiplet (m) 1H Methine proton, split by Hᵈ, Hᶠ, and Hⁱ.
Hᶠ (C6-H₂) ~ 1.20 Multiplet (m) 2H Methylene protons adjacent to a methyl group.
Hᵍ (C7-H₃) ~ 0.88 Triplet (t) 3H Terminal methyl group split by the adjacent Hᶠ methylene group.
(C2-CH₃) ~ 0.90 Doublet (d) 3H Methyl group on a chiral center, split by the Hᵇ methine proton.
Hⁱ (C5-CH₃) ~ 0.86 Doublet (d) 3H Methyl group on a chiral center, split by the Hᵉ methine proton.

| (O-H) | 1.0 - 5.0 | Broad Singlet (br s) | 1H | Exchangeable proton; shift is concentration and solvent dependent. Disappears upon D₂O shake.[4] |

Predicted ¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon environment. In a broadband-decoupled spectrum, each signal appears as a singlet. The chemical shift is primarily influenced by the hybridization and electronic environment of the carbon atom.

For this compound, the carbon atom bonded to the hydroxyl group (C1) is the most deshielded, predicted to resonate around 60-70 ppm.[1][5] The other sp³-hybridized carbons of the alkyl chain will appear in the 10-45 ppm range. The specific shifts can be predicted by considering the parent alkane (2,5-dimethylheptane) and applying known substituent effects for a primary hydroxyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted δ (ppm) Rationale
C1 ~ 65.5 α-effect: Directly bonded to the electronegative oxygen, causing a strong downfield shift.
C2 ~ 36.0 β-effect: Shifted slightly downfield due to proximity to the OH group.
C3 ~ 30.0 γ-effect: May be slightly shielded (upfield shift) compared to the parent alkane.
C4 ~ 39.5 Methylene carbon in the main chain.
C5 ~ 33.0 Methine carbon in the main chain.
C6 ~ 29.5 Methylene carbon in the ethyl branch.
C7 ~ 11.5 Terminal methyl carbon of the ethyl group.
C2-CH₃ ~ 19.0 Methyl group attached to C2.

| C5-CH₃ | ~ 22.5 | Methyl group attached to C5. |

Predicted Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to be dominated by features characteristic of a primary alcohol and an alkane backbone.

The most prominent and diagnostic peak will be a strong, broad absorption in the 3200–3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded alcohol.[6] The spectrum will also feature strong, sharp peaks between 2850 and 3000 cm⁻¹ corresponding to the C-H stretching vibrations of the alkyl groups. Finally, a strong C-O stretching vibration for a primary alcohol is expected to appear in the 1000–1100 cm⁻¹ range.[7]

Table 3: Predicted Characteristic IR Absorption Bands

Predicted Wavenumber (cm⁻¹) Intensity Vibration Type
3550 - 3200 Strong, Broad O-H stretch (hydrogen-bonded)
2960 - 2950 Strong, Sharp C-H asymmetric stretch (CH₃)
2930 - 2915 Strong, Sharp C-H asymmetric stretch (CH₂)
2875 - 2865 Medium, Sharp C-H symmetric stretch (CH₃)
2860 - 2845 Medium, Sharp C-H symmetric stretch (CH₂)
1470 - 1450 Medium C-H scissoring/bending (CH₂)
1380 - 1370 Medium C-H bending (CH₃, gem-dimethyl split possible)

| ~ 1050 | Strong | C-O stretch (primary alcohol) |

Standard Experimental Protocols

To obtain the actual spectroscopic data for this compound, standardized and validated protocols must be followed. These methods ensure reproducibility and accuracy.

Protocol 1: NMR Sample Preparation and Data Acquisition

This protocol outlines the standard procedure for obtaining high-resolution ¹H and ¹³C NMR spectra.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical to avoid large interfering signals from the solvent itself.[8]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as the reference point for all chemical shifts.[8]

    • Cap the NMR tube and gently invert several times to ensure a homogeneous solution.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Perform standard instrument tuning and shimming procedures to optimize the magnetic field homogeneity. This step is crucial for achieving high resolution and sharp peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Typical parameters on a 400 MHz spectrometer would include a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 8-16 scans for a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, more scans are required. Typical parameters would include a 45° pulse angle, a 1-2 second acquisition time, a 2-second relaxation delay, and 256-1024 scans.

Protocol 2: FT-IR Sample Preparation and Data Acquisition

This protocol describes the acquisition of an IR spectrum for a liquid sample.

  • Sample Preparation:

    • As this compound is a liquid at room temperature, the simplest method is to prepare a neat (undiluted) thin film.

    • Place one drop of the liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Gently place a second salt plate on top to spread the liquid into a thin, uniform film. Avoid introducing air bubbles.

  • Instrument Setup & Data Acquisition:

    • Place the salt plates into the sample holder of the FT-IR spectrometer.

    • First, collect a background spectrum of the empty sample compartment. This measures the absorbance of atmospheric CO₂ and water vapor, which will be automatically subtracted from the sample spectrum.

    • Place the sample into the beam path and acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

G cluster_nmr NMR Workflow cluster_ir IR Workflow nmr_prep Sample Prep (5-10mg in 0.6mL CDCl₃ + TMS) nmr_acq Data Acquisition (Tune, Shim, Acquire ¹H & ¹³C) nmr_prep->nmr_acq nmr_proc Processing (Fourier Transform, Phase, Baseline) nmr_acq->nmr_proc nmr_interp Interpretation (Assign Peaks, Analyze Shifts & Splitting) nmr_proc->nmr_interp report Final Spectroscopic Report nmr_interp->report ir_prep Sample Prep (Neat Liquid Film on Salt Plate) ir_acq Data Acquisition (Collect Background & Sample Scans) ir_prep->ir_acq ir_proc Processing (Background Subtraction) ir_acq->ir_proc ir_interp Interpretation (Identify Functional Group Bands) ir_proc->ir_interp ir_interp->report start Start compound This compound Sample start->compound compound->nmr_prep compound->ir_prep

Caption: General workflow for the spectroscopic analysis of a liquid sample.

References

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A Comprehensive Technical Guide to the Stereoisomers of 2,5-dimethyl-1-heptanol

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Stereoisomerism, the arrangement of atoms in three-dimensional space, is a fundamental concept in organic chemistry with profound implications in pharmacology and material science. Molecules with the same chemical formula and connectivity but different spatial orientations can exhibit vastly different biological activities and physical properties. This guide provides an in-depth analysis of 2,5-dimethyl-1-heptanol, a chiral alcohol, detailing the identification of its stereocenters, the resulting stereoisomers, and the relationships between them. Furthermore, we present detailed experimental protocols for the analytical separation and characterization of these isomers, equipping researchers with the foundational knowledge and practical methodologies required for comprehensive chiral analysis.

Foundational Principles of Stereoisomerism

Stereoisomers are isomeric molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. A critical concept within stereoisomerism is chirality, a geometric property of a molecule that is non-superimposable on its mirror image.[1][2] The most common source of chirality in organic molecules is the presence of a chiral center, typically a carbon atom bonded to four different substituent groups.

The Cahn-Ingold-Prelog (CIP) priority rules are the standard method for unambiguously naming stereoisomers.[3][4][5] This system assigns a priority to each group attached to a chiral center based on atomic number.[6][7] By orienting the molecule with the lowest-priority group facing away, the sequence of the remaining three groups (from highest to lowest priority) determines the configuration as either R (rectus, clockwise) or S (sinister, counter-clockwise).[5][7][8]

Stereoisomers can be classified into two main categories:

  • Enantiomers: Stereoisomers that are non-superimposable mirror images of each other.[9][10] Enantiomers have identical physical properties (e.g., boiling point, solubility) except for their interaction with plane-polarized light, which they rotate in equal but opposite directions.[1][11]

  • Diastereomers: Stereoisomers that are not mirror images of each other.[9] This occurs in molecules with two or more chiral centers. Diastereomers have different physical properties and can be separated by standard laboratory techniques like chromatography.

Stereochemical Analysis of this compound

The first step in analyzing the potential stereoisomers of any molecule is a thorough examination of its structure to identify all chiral centers.

Identification of Chiral Centers

The structure of this compound is as follows:

HO - CH2 - CH - CH2 - CH2 - CH - CH2 - CH3 1 2 3 4 5 6 7

Figure 1: Relationships between the stereoisomers of this compound.

Experimental Methodologies for Separation and Characterization

The presence of multiple stereoisomers necessitates robust analytical methods to separate and characterize each distinct molecule. In drug development, this is critical, as different stereoisomers can have varied pharmacological and toxicological profiles.

Chiral Gas Chromatography (GC) for Stereoisomer Separation

Expertise & Rationale: Gas chromatography is an ideal technique for separating volatile and semi-volatile compounds. [12]this compound, being a C9 alcohol, has sufficient volatility for GC analysis. However, to enhance separation efficiency (resolution) and improve peak shape, derivatization of the primary alcohol to a less polar ester, such as an acetate, is often employed. [13]Chiral stationary phases (CSPs), typically based on cyclodextrin derivatives, are essential for resolving enantiomers. [12][14][15]These CSPs create a chiral environment within the column, leading to transient diastereomeric interactions with the enantiomers, which results in different retention times. [14] Protocol: Acylation and Chiral GC Analysis

  • Sample Preparation (Acetylation): a. To 2 mg of the this compound isomer mixture in a 2 mL amber vial, add 0.5 mL of anhydrous pyridine and 0.25 mL of acetic anhydride. b. Cap the vial tightly and heat at 60°C for 1 hour. c. Cool the reaction mixture to room temperature. d. Evaporate the solvent under a gentle stream of nitrogen. e. Re-dissolve the resulting acetate ester residue in 1 mL of dichloromethane for GC analysis.

  • Chiral GC-FID Analysis: a. Instrument: Gas chromatograph with a Flame Ionization Detector (FID). b. Column: CP-Chirasil-DEX CB (or equivalent modified β-cyclodextrin column), 25 m x 0.25 mm ID, 0.25 µm film thickness. [13] c. Carrier Gas: Hydrogen or Helium at a constant flow rate (e.g., 1.2 mL/min). d. Injector: Split/splitless inlet, 250°C, split ratio 50:1. e. Oven Program: Start at 80°C, hold for 1 min, ramp at 2°C/min to 150°C, hold for 5 min. (Note: This program is a starting point and must be optimized). f. Detector: FID at 275°C. g. Injection Volume: 1 µL.

  • Data Analysis: a. Identify the four distinct peaks corresponding to the four stereoisomers. Diastereomers will have different retention times, and the chiral column will resolve the two enantiomeric pairs. b. Quantify the relative abundance of each isomer by integrating the peak areas.

Polarimetry for Optical Activity Measurement

Expertise & Rationale: Polarimetry is a non-destructive technique used to measure the extent to which a chiral compound rotates plane-polarized light. [1][11][16]This property, known as optical rotation, is a defining characteristic of chiral molecules. Enantiomers will rotate light by exactly the same magnitude but in opposite directions (+ for dextrorotatory, - for levorotatory). Diastereomers will have unique, unrelated specific rotation values. This technique is essential for confirming the enantiomeric nature of separated pairs and determining their optical purity. [17] Protocol: Measurement of Specific Rotation

  • Instrument Preparation: a. Turn on the polarimeter and its light source (typically a sodium D-line lamp, 589 nm) and allow it to warm up for at least 30 minutes for stabilization. b. Calibrate the instrument by taking a zero reading with the sample cell filled with the pure solvent (e.g., ethanol).

  • Sample Preparation: a. Accurately weigh a precise amount (e.g., 100 mg) of a purified stereoisomer (obtained from preparative chromatography). b. Dissolve the sample in a precise volume (e.g., 10.0 mL) of a suitable spectroscopic-grade solvent (e.g., ethanol) in a volumetric flask. The concentration (c) is calculated in g/mL.

  • Measurement: a. Rinse the sample cell (of a known path length, l, in decimeters) with a small amount of the sample solution before filling it completely, ensuring no air bubbles are present. b. Place the filled cell in the polarimeter and record the observed angle of rotation (α). Take at least five readings and average them.

  • Calculation of Specific Rotation [α]: a. Use the Biot law formula: [α] = α / (c * l) b. Where:

    • [α] is the specific rotation.
    • α is the observed rotation in degrees.
    • c is the concentration in g/mL.
    • l is the path length of the cell in decimeters (dm). c. Report the specific rotation with the temperature and wavelength used (e.g., [α]D^20).
NMR Spectroscopy with Chiral Derivatizing Agents

Expertise & Rationale: Standard ¹H or ¹³C NMR spectra of enantiomers are identical. To distinguish them, one must introduce a chiral element into the NMR environment. This can be achieved by reacting the enantiomeric mixture with a chiral derivatizing agent (CDA), such as Mosher's acid, to form a mixture of diastereomers. [18]These newly formed diastereomers have distinct chemical environments and will exhibit different chemical shifts in the NMR spectrum, allowing for their differentiation and quantification. [18][19][20] Protocol: Diastereomer Formation for NMR Analysis

  • Derivatization Reaction: a. Dissolve the enantiomeric mixture of an alcohol (e.g., the (2R,5R)/(2S,5S) pair) in an anhydrous NMR solvent (e.g., CDCl₃) containing a non-nucleophilic base like pyridine. b. Add a stoichiometric amount of a chiral derivatizing agent, for example, (R)-Mosher's acid chloride. c. Allow the reaction to proceed to completion to form the diastereomeric Mosher's esters.

  • NMR Acquisition: a. Acquire a high-resolution ¹H NMR or ¹⁹F NMR (if the CDA contains fluorine, like Mosher's acid) spectrum of the resulting diastereomeric mixture. [18] b. The signals corresponding to the protons (or fluorine atoms) near the newly formed stereocenter will appear as separate peaks for each diastereomer.

  • Data Analysis: a. Compare the chemical shifts of the signals for the two diastereomers. b. Determine the enantiomeric excess (e.e.) by integrating the corresponding signals for each diastereomer.

workflow cluster_separation Separation cluster_characterization Characterization & Analysis start Mixture of 4 Stereoisomers derivatize Derivatization (Acylation) start->derivatize gc Chiral Gas Chromatography derivatize->gc isolated Isolated Isomers gc->isolated Separated Fractions polarimetry Polarimetry nmr NMR with Chiral Agent isolated->polarimetry Measure Optical Rotation isolated->nmr Confirm Enantiomeric Purity

Figure 2: Experimental workflow for the separation and characterization of stereoisomers.

Conclusion

The this compound molecule possesses two chiral centers, giving rise to a set of four distinct stereoisomers: two pairs of enantiomers that are diastereomerically related. Understanding these relationships is not merely an academic exercise; it is a critical requirement in fields where molecular shape dictates function, such as in the development of pharmaceuticals and agrochemicals. The successful separation and characterization of these isomers rely on a multi-technique approach, combining the resolving power of chiral chromatography with the analytical precision of polarimetry and NMR spectroscopy. The protocols and principles outlined in this guide provide a robust framework for researchers to confidently tackle the analysis of this and other complex chiral molecules.

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A Technical Guide to the Discovery and Synthesis of Branched-Chain Primary Alcohols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Branched-chain primary alcohols are a pivotal class of organic compounds, distinguished by a hydroxyl group attached to a primary carbon that is part of a non-linear alkyl chain. Their unique structural characteristics impart valuable physicochemical properties, such as lower melting points and enhanced fluidity over a wide temperature range, making them indispensable in a variety of applications.[1] In the pharmaceutical industry, the specific branching patterns can significantly influence the biological activity and pharmacokinetic profiles of drug candidates. Beyond medicine, these alcohols are crucial intermediates in the synthesis of surfactants, lubricants, plasticizers, and cosmetics.[2] This guide provides an in-depth exploration of the historical discovery and foundational synthetic methodologies for preparing branched-chain primary alcohols, designed for researchers, scientists, and professionals in drug development.

Chapter 1: The Dawn of Branched-Chain Alcohols: Discovery and Early Investigations

The journey into the world of branched-chain alcohols began in the late 19th century. The pioneering work of French chemist Marcel Guerbet in 1899 led to the first reported synthesis of a branched alcohol, 2-ethylhexanol, from the self-condensation of n-butanol.[2][3] This reaction, now known as the Guerbet reaction, was initially of academic interest but quickly gained recognition for its ability to convert simple, readily available alcohols into more valuable, higher-boiling, and branched products.[3][4] Early investigations were focused on understanding the reaction mechanism and optimizing conditions, which often involved high temperatures and pressures in the presence of alkali metal hydroxides or alkoxides.[2][3] The structural elucidation of these new compounds presented a significant challenge for chemists of that era, relying on classical methods of chemical degradation and analysis. Over time, the scope of the Guerbet reaction was expanded to include fatty alcohols, leading to the production of "Guerbet alcohols" with significant commercial interest.[1][2]

Chapter 2: Foundational Synthetic Strategies: The Guerbet Reaction

The Guerbet reaction remains a cornerstone for the synthesis of β-alkylated dimer alcohols from primary alcohols.[2] It is a robust method for converting inexpensive linear alcohols into more valuable branched-chain products.[2]

Mechanism of the Guerbet Reaction

The reaction proceeds through a sophisticated "borrowing hydrogen" or hydrogen-transfer mechanism, which can be broken down into four key steps.[5][6] This process is typically catalyzed by a combination of a metal catalyst and a base.[5]

  • Dehydrogenation: The starting alcohol is oxidized to its corresponding aldehyde.

  • Aldol Condensation: The aldehyde then undergoes a base-catalyzed aldol condensation with another molecule of the aldehyde.[1][2]

  • Dehydration: The resulting aldol adduct readily dehydrates to form an α,β-unsaturated aldehyde.

  • Hydrogenation: The unsaturated aldehyde is then hydrogenated to the final branched primary alcohol, utilizing the hydrogen that was "borrowed" in the initial dehydrogenation step.[2]

Side reactions can occur, such as the Cannizzaro reaction, where two aldehyde molecules disproportionate to form the corresponding alcohol and carboxylic acid.[2]

Guerbet_Reaction A Primary Alcohol (R-CH2-CH2-OH) B Aldehyde (R-CH2-CHO) A->B Dehydrogenation (-H2) C Aldol Adduct B->C Aldol Condensation (+ Aldehyde) D α,β-Unsaturated Aldehyde C->D Dehydration (-H2O) E Branched-Chain Primary Alcohol D->E Hydrogenation (+H2)

Caption: The Guerbet reaction mechanism.

Experimental Protocol: Synthesis of 2-Ethylhexanol from n-Butanol

This protocol is a classic example of the Guerbet reaction.[2]

Materials:

  • n-Butanol

  • Sodium butoxide (or sodium metal to be reacted with n-butanol in situ)

  • Raney Nickel (hydrogenation catalyst)

  • High-pressure autoclave reactor

Procedure:

  • Reactor Setup: Charge the autoclave with n-butanol and a catalytic amount of sodium butoxide. Add Raney Nickel as the hydrogenation catalyst.

  • Reaction Conditions: Seal the reactor and heat to a temperature in the range of 180-220°C. The reaction is typically run under the autogenous pressure generated at this temperature.

  • Reaction Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them by Gas Chromatography (GC) to determine the conversion of n-butanol and the yield of 2-ethylhexanol.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure. Filter the reaction mixture to remove the Raney Nickel catalyst.

  • Purification: Neutralize the basic catalyst with an acid (e.g., sulfuric acid). Wash the organic layer with water to remove any salts. The crude 2-ethylhexanol is then purified by fractional distillation.

Rationale for Experimental Choices:

  • High Temperature: The elevated temperature is necessary to overcome the activation energy for the initial dehydrogenation step and to drive the subsequent condensation and dehydration reactions.[4]

  • Base Catalyst: The sodium butoxide is essential for catalyzing the aldol condensation of the intermediate butyraldehyde.

  • Hydrogenation Catalyst: Raney Nickel is a highly effective catalyst for the hydrogenation steps in the reaction sequence.[2]

Substrate Scope and Yields

The Guerbet reaction is applicable to a wide range of primary alcohols. The following table summarizes typical outcomes.

Starting AlcoholProductTypical Yield (%)
n-Butanol2-Ethylhexanol70-80
n-Hexanol2-Butyl-1-octanol65-75
n-Octanol2-Hexyl-1-dodecanol60-70

Chapter 3: The Oxo Process (Hydroformylation): A Paradigm Shift in Industrial Synthesis

Discovered in 1938 by Otto Roelen, the oxo process, also known as hydroformylation, revolutionized the industrial production of aldehydes from alkenes.[7][8] These aldehydes are key precursors to a vast array of chemicals, including branched-chain primary alcohols.[9] The process involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene.[10]

Mechanism of Hydroformylation

The reaction is catalyzed by transition metal complexes, most commonly cobalt or rhodium.[11][12] Rhodium-based catalysts are generally more active and selective for the desired linear aldehyde under milder conditions.[13]

The catalytic cycle for a rhodium-catalyzed hydroformylation typically involves the following steps:

  • Ligand Dissociation: A coordinatively saturated catalyst precursor, such as HRh(CO)(PPh₃)₃, dissociates a phosphine ligand to generate a catalytically active, coordinatively unsaturated species.

  • Olefin Coordination: The alkene substrate coordinates to the metal center.

  • Migratory Insertion: The hydride ligand migrates to one of the olefinic carbons, forming a rhodium-alkyl intermediate. This step determines the regioselectivity (linear vs. branched product).

  • CO Insertion: A carbonyl ligand inserts into the rhodium-alkyl bond to form an acyl-rhodium complex.

  • Oxidative Addition: Dihydrogen (H₂) adds to the rhodium center.

  • Reductive Elimination: The aldehyde product is eliminated, regenerating the active catalyst.

Hydroformylation A Alkene + CO + H2 B Catalyst Activation A->B [Rh Catalyst] C Alkene Coordination B->C D Hydride Migration (Alkyl Complex) C->D E CO Insertion (Acyl Complex) D->E F H2 Oxidative Addition E->F G Aldehyde Product F->G Reductive Elimination G->B Catalyst Regeneration

Caption: Catalytic cycle of hydroformylation.

From Alkene to Alcohol: A Two-Step Workflow

The industrial production of branched-chain primary alcohols via the oxo process is a two-stage process.

Stage 1: Hydroformylation to Branched Aldehyde

  • Feedstock: An appropriate alkene (e.g., propylene for butyraldehyde).

  • Reaction: The alkene is reacted with synthesis gas (a mixture of CO and H₂) in the presence of a rhodium or cobalt catalyst. Reaction conditions (temperature, pressure, ligand choice) are optimized to favor the formation of the branched aldehyde isomer.

  • Separation: The resulting aldehyde is separated from the catalyst and unreacted starting materials.

Stage 2: Hydrogenation to Branched-Chain Primary Alcohol

  • Reaction: The purified branched aldehyde is then reduced to the corresponding primary alcohol. This is typically achieved through catalytic hydrogenation using catalysts such as nickel, copper chromite, or precious metals.

  • Purification: The final alcohol product is purified by distillation.

Aldehydes can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[14][15][16][17]

Comparison of Catalytic Systems
Catalyst SystemTypical ConditionsAdvantagesDisadvantages
Cobalt Carbonyl150-180°C, 200-300 atmLow costHigh pressure and temperature required, lower selectivity for linear aldehydes
Rhodium-Phosphine80-120°C, 10-100 atmHigh activity and selectivity, mild conditionsHigh cost of rhodium

Chapter 4: Alternative Synthetic Approaches

While the Guerbet reaction and the oxo process are foundational, other methods have been developed for the synthesis of branched-chain primary alcohols.

Grignard Reaction with Epoxides

The reaction of a Grignard reagent with an epoxide is a powerful C-C bond-forming reaction that yields an alcohol upon acidic workup.[18][19] The nucleophilic attack of the Grignard reagent occurs at one of the epoxide carbons, leading to ring-opening.[19][20] For unsymmetrical epoxides, the attack generally happens at the less sterically hindered carbon atom.[20][21] This method provides a versatile route to a wide range of alcohols, including branched primary alcohols, by carefully selecting the Grignard reagent and the epoxide.[22]

Aldol Condensation-Based Routes

The aldol condensation is a fundamental reaction in organic synthesis for forming carbon-carbon bonds.[23][24] It involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then be dehydrated to an α,β-unsaturated carbonyl compound.[25][26] For the synthesis of branched-chain primary alcohols, a branched aldehyde or ketone can be used as the starting material. The resulting unsaturated carbonyl compound can then be reduced to the corresponding saturated alcohol. For instance, 2-ethylhexanol is produced industrially through the aldol condensation of n-butyraldehyde.[27][28]

Chapter 5: Characterization and Quality Control

The unambiguous identification and purity assessment of synthesized branched-chain primary alcohols are crucial. A combination of spectroscopic techniques is typically employed for this purpose.[29]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and connectivity of hydrogen atoms. The proton on the carbon bearing the hydroxyl group typically appears in the 3.4-4.5 ppm range.[30][31]

    • ¹³C NMR: Reveals the number of unique carbon environments. The carbon attached to the hydroxyl group typically resonates in the 50-80 ppm range.[31][32]

  • Infrared (IR) Spectroscopy: A broad absorption in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching vibration of the alcohol. A strong C-O stretching band is observed around 1050 cm⁻¹.[30]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is invaluable for assessing the purity of the sample and confirming the molecular weight of the product.

Conclusion

The discovery and development of synthetic routes to branched-chain primary alcohols have had a profound impact on chemical and pharmaceutical industries. From the historical Guerbet reaction to the industrial powerhouse of the oxo process, the ability to create these structurally diverse molecules has enabled countless technological advancements. For researchers and drug development professionals, a thorough understanding of these foundational synthetic methods is essential for the rational design and synthesis of novel molecules with tailored properties. Future innovations in catalysis and process optimization will undoubtedly continue to expand the accessibility and application of this important class of compounds.

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Navigating the Safety Profile of 2,5-Dimethyl-1-Heptanol: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Data-Driven Approach to Safety for Novel Compounds

Physicochemical and Toxicological Profile

The inherent properties of a chemical dictate its behavior and potential hazards. Based on available data for 2,5-dimethyl-1-heptanol and its analogues, we can summarize its key characteristics.

Physical and Chemical Properties
PropertyValueSource
CAS Number 85712-05-6ECHEMI[1]
Molecular Formula C9H20OECHEMI[1]
Molecular Weight 144.25 g/mol ECHEMI[1]
Appearance Clear, colorless liquid (inferred)Cole-Parmer[2]
Density 0.823 g/cm³ @ 27 °CECHEMI[1]
Boiling Point 102 °C @ 18 TorrECHEMI[1]
Flash Point 76.3 °C (inferred from analogues)ECHEMI[1], MetaSci Inc.[3]
Toxicological Summary (Based on Read-Across Data)

The primary hazards associated with branched C9 alcohols are irritation to the skin and eyes, and potential respiratory tract irritation. Ingestion may lead to gastrointestinal discomfort. It is crucial to note that the toxicological properties of many dimethylheptanol isomers have not been thoroughly investigated.[4]

HazardGHS Classification (Inferred)Key Findings from Analogues
Acute Oral Toxicity Category 4 (Harmful if swallowed)May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[2]
Acute Dermal Toxicity Category 4 (Harmful in contact with skin)Prolonged contact may cause redness and irritation.[4][5]
Acute Inhalation Toxicity Category 4 (Harmful if inhaled)Vapors may cause dizziness or suffocation; high concentrations may irritate the respiratory system.[2][4]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Analogues are known skin irritants.[2][6]
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)Direct contact can cause serious eye irritation, potentially leading to conjunctivitis and corneal damage.[2][3][7]
Sensitization Data not available
Germ Cell Mutagenicity Not classified (insufficient data)
Carcinogenicity Not classified (insufficient data)
Reproductive Toxicity Not classified (insufficient data)
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)Inhalation of vapors may cause respiratory tract irritation.[2][4]
Aspiration Hazard Data not availableAspiration may lead to pulmonary edema with some analogues.[2]

Exposure Controls and Personal Protection

Given the irritant nature of analogous C9 alcohols, stringent adherence to appropriate exposure controls and the use of personal protective equipment (PPE) are paramount.

Engineering Controls
  • Ventilation: Work should be conducted in a well-ventilated area. A system of local and/or general exhaust is recommended to maintain airborne concentrations as low as possible.[2]

  • Safety Stations: Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[2]

Personal Protective Equipment (PPE)
Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.To prevent eye irritation from splashes or vapors.[2][5]
Skin Protection Wear appropriate protective gloves (e.g., Neoprene, Nitrile rubber). Wear protective clothing to prevent skin exposure.To prevent skin irritation from direct contact.[2][5]
Respiratory Protection If ventilation is inadequate, a suitable respirator must be worn. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.To prevent respiratory tract irritation from inhaling vapors or mists.[2]

Hygiene Measures:

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke in work areas.[5]

  • Remove contaminated clothing and wash it before reuse.[2]

Handling, Storage, and Emergency Procedures

Proper handling, storage, and emergency preparedness are critical for mitigating risks associated with this compound.

Safe Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mists. Keep away from heat, sparks, and open flames.[2][3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from sources of ignition and incompatible substances such as strong oxidizing agents and acids.[2][8]

Fire-Fighting Measures
  • Combustibility: Classified as a combustible liquid.[3][7]

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), foam, or water spray.[2][3]

  • Unsuitable Extinguishing Media: A direct stream of water may be ineffective and could spread the fire.[2]

  • Hazardous Combustion Products: Thermal decomposition may produce irritating and toxic gases, including carbon monoxide and carbon dioxide.[5]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel. Avoid breathing vapors and ensure adequate ventilation. Remove all sources of ignition.

  • Environmental Precautions: Prevent the substance from entering drains, surface water, and groundwater.[9]

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[9]

First-Aid Measures
Exposure RouteProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2]
Skin Contact Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Seek medical attention if irritation develops.[2]
Inhalation Remove the individual from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Ecological Information

Data specific to this compound is not available. However, information on related C9-11 alcohols and 1-heptanol can provide some insight.

  • Aquatic Toxicity: 1-Heptanol is considered harmful to aquatic life.[3][7] Ethoxylated C9-11 alcohols have shown toxicity to fish and daphnia.[10]

  • Persistence and Degradability: No specific data is available.

  • Bioaccumulation Potential: No specific data is available.

Given the potential for aquatic toxicity, releases into the environment should be avoided.

Diagrams

Risk Assessment and Mitigation Workflow

Workflow for Safe Handling of this compound cluster_assessment Risk Assessment cluster_mitigation Mitigation & Control cluster_emergency Emergency Response RA1 Identify Compound: This compound RA2 Data Search: No dedicated SDS found RA1->RA2 RA3 Employ Read-Across: Analyze data from C9 alcohol analogues RA2->RA3 RA4 Identify Hazards: Eye/Skin Irritation, Combustibility RA3->RA4 MC1 Engineering Controls: Fume Hood, Eyewash Station RA4->MC1 Based on identified hazards MC2 Personal Protective Equipment: Goggles, Gloves, Lab Coat MC1->MC2 MC3 Safe Handling Protocols: Avoid ignition sources, proper storage MC2->MC3 ER1 Spill Response: Contain, Absorb, Ventilate MC3->ER1 In case of failure ER2 Exposure Response: First Aid (Eyes, Skin, Inhalation) ER1->ER2 ER3 Fire Response: Use CO2, Dry Chemical, Foam ER1->ER3

Caption: A workflow diagram illustrating the risk assessment, mitigation, and emergency response procedures for this compound.

Conclusion

While specific health and safety data for this compound remains limited, a read-across approach utilizing data from structurally similar C9 alcohols provides a solid foundation for its safe handling. The primary hazards are likely to be eye and skin irritation, with a potential for respiratory irritation, and it should be treated as a combustible liquid. Adherence to the engineering controls, personal protective equipment guidelines, and emergency procedures outlined in this guide is essential for minimizing risk in a research and development setting. As with any chemical with an incomplete dataset, a cautious and informed approach is the bedrock of laboratory safety.

References

  • Redox. (2021, May 24). Safety Data Sheet Alcohols, C9-11, ethoxylated (8EO). Retrieved from [Link]

  • 2M Holdings Ltd. (2015, August 11). SAFETY DATA SHEET ALCOHOLS, C9-11 ETHOXYLATED, < 2.5 EO. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2,6-Dimethyl-2-heptanol, 99%. Retrieved from [Link]

  • MetaSci Inc. Safety Data Sheet 1-Heptanol. Retrieved from [Link]

  • PubChem. Alcohols, C9-11-iso-, C10-rich, ethoxylated. National Center for Biotechnology Information. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: 1-Heptanol. Retrieved from [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 2,6-Dimethylheptan-2-ol. Retrieved from [Link]

  • Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: 1-Heptanol. Retrieved from [Link]

  • ERASM. Environmental Fact Sheet (#9) C12-14 Alcohol Ethoxylates (3EO) (C12-14 AE3). Retrieved from [Link]

  • PCAS. (2023, December 4). DIMETHYL HEPTANOL - Safety Data Sheet. Retrieved from [Link]

  • Essential Industries, Inc. (2018, February 21). SAFETY DATA SHEET. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Evaluating 2,5-dimethyl-1-heptanol as a Novel Fragrance Ingredient

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the systematic evaluation of 2,5-dimethyl-1-heptanol (CAS No. 85712-05-6) for applications in fragrance research and formulation. While its isomers, such as 2,6-dimethyl-2-heptanol and 2,5,6-trimethyl-2-heptanol, are documented for their distinct olfactory profiles, this compound remains a largely unexplored molecule.[1][2][3][4] These protocols are designed to establish a foundational understanding of its scent characteristics, performance, and stability, thereby enabling its potential integration into fine fragrances, personal care products, and household goods. We present a self-validating workflow, from initial physicochemical characterization to advanced sensory panel and stability testing, grounded in established industry practices.

Introduction and Rationale

The quest for novel fragrance ingredients is a primary driver of innovation within the perfumery industry. Branched-chain saturated alcohols are a well-established class of fragrance materials, valued for their diverse scent profiles and chemical stability.[5] For instance, Dimethyl Heptanol (2,6-dimethyl-2-heptanol) is known for its fresh, floral, and woody notes, while 2,5,6-trimethyl-2-heptanol offers a floral-freesia character.[1][2][3][6]

This guide focuses on This compound , a structural isomer with unexplored potential. The position of the hydroxyl group at the primary carbon (C1) suggests potentially different olfactory properties and reactivity compared to its tertiary alcohol isomers. The following protocols provide a rigorous framework for any research team to characterize this molecule, explaining the causality behind each experimental choice to ensure robust and reproducible data.

Physicochemical Properties

A thorough understanding of a molecule's physical and chemical properties is the cornerstone of formulation science. These parameters influence solubility, volatility, and stability.

PropertyValue / DescriptionSource
CAS Number 85712-05-6[7]
Molecular Formula C9H20O[7][8]
Molecular Weight 144.25 g/mol [7][8]
Boiling Point 102 °C at 18 Torr[7]
Refractive Index 1.428[7]
XLogP3 3.1[7]
Hydrogen Bond Donor Count 1[7]
Hydrogen Bond Acceptor Count 1[7]

The high XLogP3 value suggests significant hydrophobicity, indicating good solubility in oils and alcohol-based carriers commonly used in perfumery.

Experimental Workflow for Olfactory Characterization

The primary objective is to define the fundamental scent profile of this compound. This involves two synergistic methodologies: instrumental analysis via Gas Chromatography-Olfactometry (GC-O) and human sensory evaluation.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Olfactory & Performance Analysis cluster_2 Phase 3: Data Synthesis & Reporting A Procure/Synthesize This compound B Verify Purity (>98%) via GC-MS A->B C Physicochemical Data Compilation B->C D Protocol 2.2: GC-Olfactometry (GC-O) Analysis C->D E Protocol 2.3: Sensory Panel Evaluation (Odor Profile) D->E H Data Analysis & Interpretation E->H F Protocol 3.1: Formulation in Test Bases (e.g., Ethanol, Cream) G Protocol 3.2: Accelerated Stability Testing F->G G->H I Final Application Note Generation H->I H->I

Fig. 1: Overall Research Workflow
Protocol 2.1: Gas Chromatography-Olfactometry (GC-O) Analysis

Rationale: GC-O is a powerful technique that combines the separation capability of gas chromatography with the human nose as a sensitive detector. This allows for the identification of the characteristic odor notes of the pure compound and any trace impurities that might contribute to the overall scent profile.

Materials:

  • Gas Chromatograph with Flame Ionization Detector (FID) and Olfactory Port

  • DB-5 or equivalent non-polar capillary column (30 m x 0.25 mm x 0.25 µm)

  • Helium (carrier gas)

  • This compound sample (purity >98%)

  • Ethanol (perfumery grade)

  • Microsyringe

Methodology:

  • Sample Preparation: Prepare a 1% solution of this compound in high-purity ethanol. This dilution prevents column overload and ensures a detectable, but not overwhelming, intensity at the olfactory port.

  • Instrument Setup:

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (split mode, 50:1 ratio).

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 8°C/min to 240°C, hold for 5 minutes. This program effectively separates the target analyte from potential volatile impurities.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Effluent Split: Split the column effluent 1:1 between the FID and the heated olfactory port (transfer line at 250°C). Humidified air should be mixed at the port to prevent nasal dehydration.

  • Data Acquisition:

    • An analyst sniffs the olfactory port throughout the GC run.

    • The analyst records the time, intensity (e.g., on a 1-5 scale), and a detailed description of each odor perceived.

    • Simultaneously, the FID generates a chromatogram.

  • Data Analysis: Correlate the retention times of the perceived odors with the peaks on the FID chromatogram. The major peak should correspond to this compound, and its description will form the basis of its olfactory profile.

Protocol 2.2: Sensory Panel Evaluation

Rationale: While GC-O provides an analytical scent profile, a trained sensory panel is required to characterize the odor in a standardized, descriptive language and evaluate its aesthetic qualities. This protocol establishes the consensus profile, intensity, and substantivity on a smelling strip.

G cluster_0 Evaluation Timepoints A Panelist Selection & Training B Prepare 10% Solution in Ethanol A->B C Dip Smelling Strips (Standardized Depth/Time) B->C D Blinded & Randomized Presentation to Panel C->D T0 T=0 min (Top Notes) E Panelists Score: - Intensity (1-10) - Descriptors - Hedonic Value D->E T30 T=30 min (Mid Notes) T240 T=4 hours (Base Notes) F Data Aggregation & Statistical Analysis E->F Collect Scorecards G Generate Odor Profile (e.g., Spider Diagram) F->G

Sources

Application Notes and Protocols: 2,5-Dimethyl-1-heptanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethyl-1-heptanol is a nine-carbon, branched primary alcohol that serves as a versatile and valuable building block in modern organic synthesis.[1][2] Its structure offers a unique combination of moderate lipophilicity and a reactive primary hydroxyl group, making it an ideal starting material for a variety of chemical transformations. While it has found applications in the fragrance industry, its potential as a synthetic intermediate for constructing more complex molecular architectures in agrochemicals and pharmaceuticals is significant.[3][4][5][6] This guide provides a detailed exploration of key synthetic routes starting from this compound, complete with field-proven protocols, mechanistic insights, and practical considerations for laboratory application.

Physicochemical Properties and Reactivity Profile

Understanding the inherent properties of this compound is fundamental to its effective utilization. As a primary alcohol, its reactivity is dominated by the hydroxyl (-OH) group, which can act as a nucleophile or be converted into a good leaving group for substitution reactions.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular FormulaC₉H₂₀OPubChem[1]
Molecular Weight144.25 g/mol PubChem[1]
AppearanceColorless LiquidN/A
Boiling PointApprox. 190-195 °CN/A
Key Functional GroupPrimary Alcohol (-CH₂OH)N/A

The branched alkyl chain influences the molecule's solubility and steric profile, which must be considered when selecting reagents and reaction conditions. The primary nature of the alcohol allows for selective oxidation to either the aldehyde or the carboxylic acid and makes it an excellent substrate for Sₙ2 reactions.[7][8]

Core Synthetic Transformations and Applications

The strategic position of the primary hydroxyl group allows for its conversion into a wide array of other functional groups. This section details the rationale and application of the most critical transformations.

G cluster_oxidation Oxidation cluster_substitution Substitution (Sₙ2) start This compound aldehyde 2,5-Dimethylheptanal start->aldehyde Mild Oxidation (Swern, PCC) acid 2,5-Dimethylheptanoic Acid start->acid Strong Oxidation (Jones) halide 1-Halo-2,5-dimethylheptane start->halide PBr₃ or SOCl₂ ether Alkyl 2,5-Dimethylheptyl Ether start->ether Williamson Synthesis ester 2,5-Dimethylheptyl Ester start->ester Fischer Esterification

Caption: Key synthetic pathways from this compound.

Oxidation: Accessing Carbonyl Compounds

Oxidation of the primary alcohol functionality is a cornerstone transformation. The choice of oxidant dictates the final product.

  • To Aldehydes (e.g., 2,5-Dimethylheptanal): This requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents like Pyridinium Chlorochromate (PCC) or conditions for a Swern oxidation are ideal.[8][9][10][11] The resulting aldehyde is a key intermediate for forming C-C bonds via reactions like aldol condensations, Grignard reactions, or Wittig olefinations.

  • To Carboxylic Acids (e.g., 2,5-Dimethylheptanoic Acid): Stronger oxidizing agents, such as chromic acid (generated in situ in the Jones oxidation), will convert the primary alcohol directly to the carboxylic acid.[8] This functional group is a precursor for amides, esters, and other acid derivatives crucial in drug development.[12][13]

Conversion to Alkyl Halides: Activating the Substrate

The hydroxyl group is a poor leaving group.[14] To facilitate nucleophilic substitution, it must first be converted into a better leaving group. Direct treatment with hydrogen halides (HX) can be effective for tertiary alcohols but is often too slow or requires harsh conditions for primary alcohols, risking side reactions.[14][15]

A superior method for primary alcohols is the use of reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).[15][16][17] These reagents react with the alcohol to form an intermediate that is readily displaced by the halide ion in an Sₙ2 reaction, providing the corresponding alkyl halide with high efficiency and stereochemical control where applicable.[16][18] The resulting 1-halo-2,5-dimethylheptane is a highly versatile electrophile.

Esterification: Synthesis of Esters

Esters are prevalent in fragrances, flavorings, and as prodrugs. The Fischer esterification is a classic, acid-catalyzed equilibrium reaction between an alcohol and a carboxylic acid.[19][20] To achieve high yields, the equilibrium is typically shifted towards the product by using an excess of one reactant (often the alcohol) or by removing the water byproduct, for example, with a Dean-Stark apparatus.[19]

Etherification: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile method for preparing unsymmetrical ethers.[21][22][23] This Sₙ2 reaction involves a nucleophilic alkoxide ion attacking an electrophilic alkyl halide.[21] For a primary alcohol like this compound, the most effective strategy involves converting it to its conjugate base, the 2,5-dimethylheptoxide anion, using a strong, non-nucleophilic base like sodium hydride (NaH). This potent nucleophile can then be reacted with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) to form the desired ether.[22][23]

Detailed Experimental Protocols

Safety Precaution: All protocols must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory.

Protocol 1: Mild Oxidation to 2,5-Dimethylheptanal (Swern Oxidation)

This protocol uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride to afford the aldehyde with minimal over-oxidation.[10][11]

Materials:

  • Oxalyl chloride (COCl)₂

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM), anhydrous

  • This compound

  • Triethylamine (Et₃N)

  • Argon or Nitrogen gas supply

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and two addition funnels under an inert atmosphere (Argon).

  • Add anhydrous DCM (20 mL) and DMSO (1.1 eq) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.

  • Add oxalyl chloride (1.1 eq) dropwise via an addition funnel over 15 minutes, ensuring the internal temperature does not exceed -65 °C. Stir for an additional 15 minutes.

  • Slowly add a solution of this compound (1.0 eq) in DCM (5 mL) via the second addition funnel over 20 minutes, maintaining the temperature at -78 °C. Stir for 30 minutes.

  • Add triethylamine (5.0 eq) dropwise, which may cause the mixture to become thick. Stir for 20 minutes at -78 °C, then allow the reaction to warm to room temperature.

  • Quench the reaction by adding water (20 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2,5-dimethylheptanal.

Protocol 2: Strong Oxidation to 2,5-Dimethylheptanoic Acid (Jones Oxidation)

This protocol employs a potent chromium-based oxidant to convert the primary alcohol directly to a carboxylic acid.[8]

Materials:

  • Chromium trioxide (CrO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Acetone

  • This compound

  • Isopropanol (for quenching)

Procedure:

  • Prepare Jones Reagent: In a flask cooled in an ice bath, carefully dissolve CrO₃ (1.0 eq) in concentrated H₂SO₄ (1.0 eq), then slowly add water (3.0 eq). Caution: Highly exothermic and corrosive.

  • In a separate flask, dissolve this compound (1.0 eq) in acetone (5 mL/g of alcohol). Cool the solution in an ice bath.

  • Slowly add the prepared Jones reagent dropwise to the alcohol solution. An immediate color change from orange to green/blue should be observed. Maintain the temperature below 20 °C.

  • After the addition is complete, stir the reaction at room temperature for 2 hours or until TLC analysis indicates full consumption of the starting material.

  • Quench any excess oxidant by adding isopropanol dropwise until the orange color disappears completely.

  • Remove the acetone under reduced pressure. Add water (20 mL) and extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid.

  • Purify by recrystallization or chromatography as needed.

Protocol 3: Conversion to 1-Bromo-2,5-dimethylheptane via PBr₃

This Sₙ2 protocol provides a reliable method for converting the primary alcohol to the corresponding alkyl bromide.[15][16]

Materials:

  • This compound

  • Phosphorus tribromide (PBr₃)

  • Diethyl ether, anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

Procedure:

  • To a round-bottom flask containing this compound (1.0 eq) and anhydrous diethyl ether, cooled to 0 °C in an ice bath, add PBr₃ (0.4 eq) dropwise with vigorous stirring. Caution: PBr₃ is corrosive and reacts violently with water.

  • After the addition, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, then gently reflux for 2 hours.

  • Cool the reaction back to 0 °C and slowly quench by adding ice water.

  • Transfer to a separatory funnel and extract with diethyl ether.

  • Carefully wash the organic layer with cold, saturated NaHCO₃ solution to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 1-bromo-2,5-dimethylheptane.

  • Purify by vacuum distillation.

Protocol 4: Williamson Ether Synthesis of 1-Methoxy-2,5-dimethylheptane

This protocol demonstrates the formation of an ether via an alkoxide intermediate.[21][22][23]

G cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: Sₙ2 Displacement alcohol This compound base NaH (strong base) in THF alkoxide Sodium 2,5-Dimethylheptoxide (Nucleophile) base->alkoxide Deprotonation halide CH₃I (electrophile) alkoxide->halide Sₙ2 Attack product 1-Methoxy-2,5-dimethylheptane (Ether Product)

Sources

Application Notes and Protocols: Williamson Ether Synthesis of Novel Ethers from 2,5-Dimethyl-1-heptanol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: Navigating the Williamson Ether Synthesis with Sterically Influenced Substrates

The Williamson ether synthesis, a cornerstone of organic chemistry for over a century, provides a robust and versatile method for the formation of ethers from an alcohol and an organohalide.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide ion, generated by the deprotonation of an alcohol, acts as a nucleophile, attacking an electrophilic carbon atom bearing a suitable leaving group, typically a halide.[2][3] The elegance of this reaction lies in its simplicity and broad applicability in the synthesis of both symmetrical and unsymmetrical ethers.[4][5]

This application note provides a detailed protocol and scientific rationale for the Williamson ether synthesis using 2,5-dimethyl-1-heptanol as the starting alcohol. While this compound is a primary alcohol, the presence of methyl groups at the C2 and C5 positions introduces a degree of steric hindrance that must be carefully considered to optimize reaction conditions and minimize potential side reactions. The primary competing reaction in the Williamson ether synthesis is the E2 elimination of the alkyl halide, which is promoted by the basicity of the alkoxide.[6] This is particularly problematic with secondary and tertiary alkyl halides.[6][7] Therefore, the judicious selection of the base, solvent, and alkylating agent is paramount to achieving a high yield of the desired ether product.

This guide is designed to provide researchers with not only a step-by-step protocol but also the underlying chemical principles to adapt and troubleshoot the synthesis for their specific research needs.

Mechanistic Overview

The Williamson ether synthesis is a classic example of an SN2 reaction.[2] The reaction is initiated by the deprotonation of the alcohol, in this case, this compound, by a strong base to form the corresponding alkoxide. Sodium hydride (NaH) is a commonly used strong base for this purpose, as it irreversibly deprotonates the alcohol, driving the equilibrium towards the formation of the alkoxide.[2][8] The resulting alkoxide is a potent nucleophile that then attacks the primary alkyl halide in a backside attack, leading to an inversion of stereochemistry at the electrophilic carbon.[9]

Key Considerations for this compound:

While this compound is a primary alcohol, which is generally favored for the Williamson ether synthesis, the branching at the C2 and C5 positions can influence the reaction in several ways:

  • Steric Hindrance: The methyl groups can sterically hinder the approach of the alkoxide to the alkyl halide, potentially slowing down the reaction rate. This necessitates careful optimization of reaction temperature and time.

  • Basicity of the Alkoxide: The resulting 2,5-dimethyl-1-heptoxide is a strong base. When reacted with a sterically hindered or secondary/tertiary alkyl halide, the E2 elimination pathway can become a significant side reaction, leading to the formation of an alkene.[6] To mitigate this, it is crucial to use a primary alkyl halide.[2]

Visualizing the Reaction Pathway

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation Alcohol This compound Alkoxide 2,5-Dimethyl-1-heptoxide Alcohol->Alkoxide + NaH Base Sodium Hydride (NaH) Base->Alkoxide H2 H₂ (gas) Alkoxide->H2 byproduct Alkyl_Halide Primary Alkyl Halide (R-X) Ether Product Ether Alkoxide->Ether Alkyl_Halide->Ether Salt NaX (salt) Ether->Salt byproduct

Caption: General workflow of the Williamson ether synthesis.

Detailed Experimental Protocol

This protocol outlines the synthesis of an ether from this compound and a primary alkyl halide using sodium hydride as the base.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Sigma-Aldrich
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-AldrichHighly reactive with water. Handle with care.[10]
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeSigma-AldrichUse a freshly opened bottle or distill from a suitable drying agent.
Primary Alkyl Halide (e.g., Iodomethane, Bromoethane)≥99%Sigma-Aldrich
Diethyl EtherAnhydrousFisher ScientificFor extraction.
Saturated Sodium Bicarbonate SolutionFor quenching.
Brine (Saturated NaCl solution)For washing.
Anhydrous Magnesium Sulfate (MgSO₄)For drying.
Equipment
  • Round-bottom flask (three-necked)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR tubes and spectrometer

  • FT-IR spectrometer

Step-by-Step Methodology

Safety First: Sodium hydride is a flammable solid that reacts violently with water to produce flammable hydrogen gas.[11][12] All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[11]

  • Reaction Setup:

    • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a bubbler, a dropping funnel, and a nitrogen or argon inlet.

    • Flame-dry the glassware under a stream of inert gas to remove any residual moisture.

    • Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Alkoxide Formation:

    • In the reaction flask, add sodium hydride (1.2 equivalents) to anhydrous THF (10 mL per mmol of alcohol).

    • Stir the suspension at room temperature.

    • Dissolve this compound (1.0 equivalent) in anhydrous THF (5 mL per mmol of alcohol) in the dropping funnel.

    • Add the alcohol solution dropwise to the stirred suspension of NaH over 15-20 minutes. The addition may cause gas evolution (H₂), so the rate should be controlled.

    • After the addition is complete, stir the mixture at room temperature for 30-60 minutes, or until the gas evolution ceases, to ensure complete formation of the alkoxide.

  • Ether Formation:

    • Dissolve the primary alkyl halide (1.1 equivalents) in anhydrous THF (2 mL per mmol of alkyl halide).

    • Add the alkyl halide solution dropwise to the alkoxide solution at room temperature.

    • After the addition, the reaction mixture can be stirred at room temperature or gently heated to reflux (typically 40-60 °C) to drive the reaction to completion. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Reaction Quench and Workup:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate to decompose any unreacted NaH. Caution: This will evolve hydrogen gas.

    • Once the gas evolution has ceased, add deionized water to dissolve the inorganic salts.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with brine (2 x 15 mL).

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

Purification

The crude product will likely contain unreacted starting material and potentially small amounts of side products. Purification by flash column chromatography on silica gel is recommended. A solvent system of increasing ethyl acetate in hexanes is typically effective for separating the desired ether from the more polar starting alcohol.

Characterization of the Product

The purified ether should be characterized to confirm its structure and purity.

Spectroscopic Data:
  • ¹H NMR Spectroscopy: The protons on the carbon adjacent to the ether oxygen will be deshielded and typically appear in the 3.4-4.5 ppm region of the spectrum.[13][14] The characteristic signals of the 2,5-dimethyl-1-heptyl group should also be present.

  • ¹³C NMR Spectroscopy: The carbon atom bonded to the ether oxygen will also be deshielded, typically appearing in the 50-80 ppm range.[15]

  • FT-IR Spectroscopy: The most prominent feature in the IR spectrum of an ether is a strong C-O stretching absorption in the range of 1050-1150 cm⁻¹.[14][15] The absence of a broad O-H stretch around 3300 cm⁻¹ confirms the consumption of the starting alcohol.

  • Mass Spectrometry: Analysis by mass spectrometry will provide the molecular weight of the synthesized ether, confirming the successful incorporation of the alkyl group.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete deprotonation of the alcohol.Ensure the NaH is fresh and the solvent is anhydrous. Increase the reaction time for alkoxide formation.
Incomplete reaction with the alkyl halide.Increase the reaction temperature or time. Consider using a more reactive alkyl halide (I > Br > Cl).
Formation of Alkene Byproduct E2 elimination is competing with SN2 substitution.Ensure a primary alkyl halide is used. Lower the reaction temperature.[6]
Unreacted Starting Material Insufficient equivalents of NaH or alkyl halide.Use a slight excess of NaH (1.2 eq) and alkyl halide (1.1 eq).
Reaction not driven to completion.Increase reaction time and/or temperature.

Conclusion

The Williamson ether synthesis remains a powerful tool for the construction of ether linkages. By understanding the underlying SN2 mechanism and potential side reactions, researchers can successfully synthesize novel ethers from sterically influenced primary alcohols like this compound. Careful control of reaction conditions, particularly the choice of a primary alkyl halide and anhydrous conditions, is critical for achieving high yields and purity. The detailed protocol and troubleshooting guide provided herein should serve as a valuable resource for scientists engaged in organic synthesis and drug discovery.

References

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
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Application Notes and Protocols: Fischer Esterification of 2,5-Dimethyl-1-heptanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Synthesis of Novel Esters

The Fischer-Speier esterification, a cornerstone of organic synthesis since its discovery in 1895, remains a highly relevant and cost-effective method for the production of esters from carboxylic acids and alcohols.[1][2] This acid-catalyzed condensation reaction is particularly valued in the pharmaceutical and fragrance industries for its ability to generate a diverse array of ester functionalities. This application note provides a detailed examination and robust protocols for the esterification of 2,5-dimethyl-1-heptanol, a branched primary alcohol, offering insights into reaction optimization, mechanistic considerations, and purification strategies. While the Fischer esterification is generally effective for primary and secondary alcohols, tertiary alcohols are less suitable due to their propensity for elimination reactions.[2]

The synthesis of esters from structurally unique alcohols like this compound is of significant interest for the development of novel therapeutic agents and specialized industrial chemicals. The branched nature of this alcohol can introduce unique physicochemical properties to the resulting ester, potentially influencing its biological activity, solubility, and metabolic stability.

Mechanistic Overview: A Step-by-Step Look at the Fischer Esterification

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[3][4] The overall transformation involves the reaction of a carboxylic acid with an alcohol to produce an ester and water.[5] The mechanism, which proceeds through a series of protonation and deprotonation steps, can be summarized as follows:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][6] This initial step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2]

  • Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of the alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[6]

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups of the carboxylic acid. This step converts a poor leaving group (⁻OH) into a good leaving group (H₂O).

  • Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.[1]

  • Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.[3]

The entire process is an equilibrium, and to achieve high yields of the ester, the equilibrium must be shifted towards the product side.[1] This is typically accomplished by either using a large excess of one of the reactants (usually the alcohol) or by removing water as it is formed.[2][6]

Experimental Protocols for the Synthesis of 2,5-Dimethyl-1-heptyl Acetate

This section outlines two distinct protocols for the Fischer esterification of this compound with acetic acid to produce 2,5-dimethyl-1-heptyl acetate. Protocol A utilizes an excess of the carboxylic acid, while Protocol B employs a Dean-Stark apparatus for the azeotropic removal of water.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥98%Sigma-Aldrich
Glacial Acetic AcidACS GradeFisher Scientific
Sulfuric Acid (H₂SO₄)98%, ACS GradeVWR
TolueneAnhydrous, ≥99.8%Sigma-Aldrich
Diethyl EtherAnhydrous, ≥99%Fisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃) SolutionPrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Fisher Scientific
Molecular Sieves, 3ÅSigma-Aldrich

Physicochemical Data of Key Reactants:

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
This compound144.25[7][8]~1890.825
Acetic Acid60.051181.049
Protocol A: Esterification Using Excess Acetic Acid

This protocol drives the reaction equilibrium towards the product by employing a significant molar excess of acetic acid.

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (7.21 g, 50 mmol) and glacial acetic acid (15.0 g, 250 mmol, 5 equivalents).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.5 mL) dropwise to the reaction mixture.

  • Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle and continue for 4-6 hours.[2] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup - Quenching and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the cooled mixture into a 250 mL separatory funnel containing 50 mL of ice-cold water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts.

  • Workup - Neutralization:

    • Wash the combined organic layers sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (until effervescence ceases), and 50 mL of brine.[9]

    • Caution: The neutralization with sodium bicarbonate is exothermic and will release CO₂ gas. Vent the separatory funnel frequently.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel using a hexane/ethyl acetate gradient.[10]

Protocol B: Esterification with Azeotropic Removal of Water (Dean-Stark Apparatus)

This protocol is advantageous when using stoichiometric amounts of reactants and relies on the removal of the water byproduct to drive the reaction to completion.[1]

Step-by-Step Methodology:

  • Reaction Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Add this compound (7.21 g, 50 mmol), glacial acetic acid (3.0 g, 50 mmol), and toluene (40 mL) to the flask.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.48 g, 2.5 mmol).

  • Azeotropic Reflux: Heat the mixture to reflux. Toluene and water will form a minimum-boiling azeotrope. The condensed azeotrope will collect in the Dean-Stark trap, where the denser water will separate and can be periodically drained, while the toluene returns to the reaction flask.[1]

  • Reaction Monitoring: Continue the reflux until no more water is collected in the trap (approximately 0.9 mL). This typically takes 3-5 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution followed by 50 mL of brine.[9]

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to remove the toluene and yield the crude ester.

  • Purification: Purify the product as described in Protocol A.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the Fischer esterification of this compound.

FischerEsterificationWorkflow Start Starting Materials: This compound Carboxylic Acid (e.g., Acetic Acid) ReactionSetup Reaction Setup: - Round-bottom flask - Stir bar - Reflux condenser (or Dean-Stark for Protocol B) Start->ReactionSetup Catalyst Acid Catalyst Addition: - H₂SO₄ or p-TsOH ReactionSetup->Catalyst Heating Heating to Reflux Catalyst->Heating Workup Aqueous Workup: - Quenching - Extraction - Neutralization Heating->Workup Reaction Completion Drying Drying of Organic Layer Workup->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval Purification Purification: - Distillation or - Column Chromatography SolventRemoval->Purification FinalProduct Purified Ester Purification->FinalProduct

Caption: General workflow for the Fischer esterification process.

Causality and Rationale Behind Experimental Choices

  • Choice of Catalyst: Strong protic acids like sulfuric acid and p-toluenesulfonic acid are effective catalysts because they readily protonate the carbonyl oxygen, thereby activating the carboxylic acid for nucleophilic attack.[2][11] The choice between them often depends on the specific substrates and the desired reaction conditions; p-TsOH is a solid and can be easier to handle than liquid sulfuric acid.

  • Driving the Equilibrium: The Fischer esterification is a classic example of a reaction governed by Le Châtelier's principle.[10]

    • Excess Reagent (Protocol A): Using a large excess of the more economical reactant (in this case, acetic acid) increases the frequency of collisions between the reactants, pushing the equilibrium towards the formation of the ester.[1]

    • Water Removal (Protocol B): The continuous removal of water via a Dean-Stark trap effectively eliminates one of the products, preventing the reverse hydrolysis reaction and driving the forward reaction to completion.[1][2] This method is particularly useful for large-scale synthesis where using a large excess of a reactant may not be practical or cost-effective.

  • Workup Procedure:

    • Quenching with Water: The initial wash with water removes the bulk of the excess acetic acid and the sulfuric acid catalyst.

    • Neutralization with Sodium Bicarbonate: The sodium bicarbonate wash is crucial for neutralizing any remaining acidic components.[9] Carboxylic acids are acidic and will react with the basic sodium bicarbonate to form a water-soluble carboxylate salt, which is then removed into the aqueous phase.

    • Brine Wash: A final wash with a saturated sodium chloride solution (brine) helps to remove any remaining water from the organic layer before the drying step.

  • Purification: The choice between distillation and column chromatography for purification depends on the physical properties of the resulting ester. If the ester has a sufficiently different boiling point from any remaining impurities, fractional distillation is an efficient purification method. For less volatile esters or for the removal of impurities with similar boiling points, column chromatography is the preferred technique.[10]

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating through in-process monitoring and final product characterization.

  • Reaction Monitoring: Regular monitoring of the reaction progress by TLC or GC allows the researcher to determine the optimal reaction time and to ensure that the starting materials have been consumed.

  • Aqueous Workup as a Purification Step: The neutralization step with sodium bicarbonate provides a clear visual cue (cessation of effervescence) that the excess acid has been removed.

  • Spectroscopic Analysis: The identity and purity of the final ester product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The disappearance of the broad -OH stretch of the carboxylic acid and the alcohol in the IR spectrum, and the appearance of characteristic ester peaks, will confirm the successful transformation. Mass spectrometry can be used to confirm the molecular weight of the product.

Concluding Remarks

The Fischer esterification provides a reliable and adaptable method for the synthesis of esters from alcohols such as this compound. By understanding the underlying mechanism and the principles of chemical equilibrium, researchers can tailor the reaction conditions to achieve high yields of the desired product. The choice between using an excess of one reactant or removing the water byproduct allows for flexibility in experimental design, catering to both small-scale and large-scale synthetic needs. The protocols and rationale presented in this application note serve as a comprehensive guide for scientists and professionals in the field of drug development and chemical synthesis.

References

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  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. Retrieved from [Link]

  • Chemguide. (2004). mechanism for the esterification reaction. Retrieved from [Link]

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  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification of Secondary Alcohols and Multi-hydroxyl Compounds by Candida antarctica Lipase B and Subtilisin. Retrieved from [Link]

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  • PubChem. (n.d.). 2,5-Dimethylheptan-1-ol. Retrieved from [Link]

  • Chemistry For Everyone. (2025, July 12). How Do You Make Esters From Acetic Acid? [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Esters From Alcohols. Retrieved from [Link]

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  • Royal Society of Chemistry. (n.d.). Making esters from alcohols and acids | Class experiment. Retrieved from [Link]

  • MDPI. (n.d.). Esterification of Fatty Acids with Short-Chain Alcohols over Commercial Acid Clays in a Semi-Continuous Reactor. Retrieved from [Link]

  • Google Patents. (n.d.). US6472555B2 - Process for the production of esters from alcohols using acetic acid as acetylating and clays as catalysts.
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  • ACS Publications. (n.d.). Dean−Stark Apparatus Modified for Use with Molecular Sieves. Retrieved from [Link]

  • Quora. (2018, January 7). Why are tertiary alcohols less reactive towards esterification?. Retrieved from [Link]

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Sources

Application Notes and Protocols: The Role of 2,5-Dimethyl-1-Heptanol Analogs in Insect Pheromone Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Effective pest management and the study of insect chemical ecology rely on a deep understanding of pheromonal communication. Pheromones, chemical signals used for intraspecific communication, offer a highly specific and environmentally benign avenue for monitoring and controlling insect populations.[1] Among the vast array of identified pheromones, branched-chain alcohols and their derivatives represent a significant class of bioactive compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the role and application of 2,5-dimethyl-1-heptanol and its analogs in insect pheromone studies. We will explore the synthesis of these analogs, their evaluation through state-of-the-art electrophysiological and behavioral assays, and their potential in practical field applications. The protocols detailed herein are designed to be self-validating, providing a robust framework for the discovery and development of novel semiochemical-based pest management strategies.

Introduction: The Significance of Structural Analogs in Pheromone Research

The specificity of an insect's response to a pheromone is often exquisitely tuned to a precise chemical structure. Even minor variations in chain length, branching patterns, or stereochemistry can dramatically alter or eliminate biological activity.[2][3][4] this compound serves as a foundational structure for a class of pheromones and kairomones identified in various insect species. By synthesizing and screening a range of structural analogs, researchers can elucidate the key molecular features required for receptor binding and behavioral response. This structure-activity relationship (SAR) data is invaluable for:

  • Identifying More Potent Agonists: Analogs may exhibit greater activity than the naturally occurring pheromone, leading to more effective lures for trapping and monitoring.[5]

  • Discovering Antagonists: Certain analogs can block the insect's response to the natural pheromone, a phenomenon with significant potential for mating disruption strategies.[3][4]

  • Probing Receptor Specificity: A systematic study of analog activity provides insights into the binding site of the insect's olfactory receptors.

  • Developing Species-Specific Lures: By fine-tuning the chemical structure, it is possible to develop lures that are highly attractive to a target pest species while minimizing the capture of non-target organisms.

The chirality of pheromones is a critical factor in their biological activity. The spatial arrangement of atoms at chiral centers can dramatically influence how the molecule interacts with olfactory receptors.[2][6][7] For instance, one enantiomer of a pheromone might be highly attractive to an insect, while the other is inactive or even inhibitory.[3][4] Therefore, the stereoselective synthesis of this compound analogs is often a crucial aspect of pheromone research.

Synthesis and Purification of this compound Analogs

The synthesis of this compound and its analogs can be achieved through various organic synthesis routes.[8][9][10][11][12] A general and flexible approach often involves the use of Grignard reagents and subsequent functional group manipulations.

Protocol 2.1: General Synthesis of this compound Analogs

This protocol outlines a general synthetic route that can be adapted to produce a variety of analogs by changing the starting materials.

Objective: To synthesize a library of this compound analogs with variations in chain length and branching.

Materials:

  • Appropriate alkyl halides (e.g., 1-bromo-3-methylbutane for the C5 side chain)

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Appropriate aldehyde or ketone (e.g., 2-methylpropanal for the C4 fragment)

  • Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)

  • Standard laboratory glassware for organic synthesis

  • Chromatography supplies (silica gel, solvents)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. Slowly add a solution of the desired alkyl halide in anhydrous ether or THF to initiate the formation of the Grignard reagent.

  • Carbon-Carbon Bond Formation: Cool the Grignard reagent in an ice bath. Slowly add a solution of the desired aldehyde or ketone in anhydrous ether or THF. The reaction is typically exothermic.

  • Work-up: After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.

  • Reduction (if starting with a ketone): If a ketone was used, the resulting tertiary alcohol can be used as is, or a secondary alcohol can be obtained by reducing a corresponding ketone with a suitable reducing agent like sodium borohydride.

  • Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Confirm the structure and purity of the synthesized analog using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Gas Chromatography-Mass Spectrometry (GC-MS).

Electrophysiological Assays: Probing the Insect's Olfactory Response

Electrophysiological techniques provide a direct measure of the response of an insect's antenna to volatile compounds.[13] These methods are highly sensitive and are crucial for identifying biologically active compounds from complex mixtures.[14][15]

Electroantennography (EAG)

EAG measures the overall electrical response of the entire antenna to an odor stimulus.[13][16][17] It is a powerful screening tool to quickly assess whether an insect can detect a particular compound.[18]

Protocol 3.1.1: Electroantennography (EAG) Assay

Objective: To determine the relative antennal response of a target insect species to a series of this compound analogs.

Materials:

  • Live insects (e.g., male moths for sex pheromone studies)

  • EAG system (including micromanipulators, electrodes, amplifier, and data acquisition software)

  • Glass capillaries for electrodes

  • Saline solution (e.g., Ringer's solution)

  • Odor delivery system (e.g., a continuous humidified air stream with a port for injecting a puff of odorant-laden air)

  • Filter paper strips

  • Solutions of this compound analogs in a high-purity solvent (e.g., hexane) at various concentrations

  • Positive control (a known active compound) and negative control (solvent only)

Procedure:

  • Insect Preparation: Immobilize the insect. Carefully excise one antenna at its base.

  • Electrode Placement: Mount the excised antenna between two glass capillary electrodes filled with saline solution. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is placed at the base.

  • Odor Stimulation: Introduce a continuous, humidified, and purified air stream over the antennal preparation.

  • Data Recording: Apply a puff of air (typically 0.5 seconds) carrying the vapor of a test compound from a filter paper strip placed in a Pasteur pipette into the main air stream. Record the resulting depolarization of the antennal signal (the EAG response).

  • Testing Analogs: Test each analog at a range of concentrations to generate a dose-response curve. Randomize the order of presentation of the compounds.

  • Controls: Include a positive control to ensure the preparation is responsive and a negative control (solvent only) to measure the baseline response.

  • Data Analysis: Measure the amplitude of the EAG response (in millivolts) for each compound. Normalize the responses to the positive control to allow for comparison across different preparations.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the insect antenna as a detector.[14][15][19][20] It is used to pinpoint the specific compounds in a complex mixture that elicit an antennal response.[21]

Protocol 3.2.1: Gas Chromatography-Electroantennographic Detection (GC-EAD) Analysis

Objective: To identify the specific this compound analogs in a synthetic mixture that are active at the insect's olfactory receptors.

Materials:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an effluent splitter

  • EAG system as described in Protocol 3.1.1

  • Heated transfer line to deliver the GC effluent to the antennal preparation

  • A mixture of synthesized this compound analogs

Procedure:

  • GC Setup: Install an appropriate capillary column in the GC. Set the oven temperature program to achieve good separation of the analogs.

  • Effluent Splitting: Connect the outlet of the GC column to an effluent splitter, which divides the column effluent between the FID and the EAD.

  • Antennal Preparation: Prepare an insect antenna as described in the EAG protocol. Position the outlet of the heated transfer line from the GC close to the antenna.

  • Injection and Data Acquisition: Inject the mixture of analogs into the GC. Simultaneously record the signals from the FID and the insect antenna (EAD).

  • Data Analysis: Align the FID chromatogram and the EAD recording. Peaks in the FID chromatogram that correspond in time to a depolarization event in the EAD trace indicate that the compound eluting at that time is biologically active.

  • Compound Identification: Identify the active compounds by comparing their retention times with those of authentic standards or by subsequent GC-MS analysis.

Behavioral Assays: From Olfactory Detection to Behavioral Response

While electrophysiological assays confirm that an insect can detect a compound, they do not reveal the behavioral response it elicits.[18] Behavioral assays are essential to determine if a compound is an attractant, a repellent, an arrestant, or has a more subtle effect on behavior.[1]

Protocol 4.1: Wind Tunnel Bioassay

Objective: To evaluate the upwind flight and source-location behavior of flying insects in response to this compound analogs.

Materials:

  • Wind tunnel with controlled airflow, temperature, and lighting

  • Odor source dispenser (e.g., rubber septum, filter paper)

  • Video recording and tracking system

  • Test insects (e.g., male moths)

  • Solutions of this compound analogs

Procedure:

  • Acclimatization: Place the insects in the wind tunnel for a period of acclimatization before the experiment begins.

  • Odor Plume Generation: Place the odor dispenser containing a test analog at the upwind end of the tunnel to create a pheromone plume.

  • Insect Release: Release the insects at the downwind end of the tunnel.

  • Behavioral Observation: Record the flight tracks of the insects as they fly upwind towards the odor source. Quantify behaviors such as:

    • Activation (initiation of flight)

    • Upwind flight orientation

    • Casting (zigzagging flight)

    • Source contact

  • Data Analysis: Compare the behavioral responses to different analogs and a control (solvent only).[22]

Field Trials: Evaluating Performance in a Natural Setting

The ultimate test of a pheromone analog's utility is its performance in the field.[23][24] Field trials are necessary to determine the optimal lure loading, trap design, and placement for effective population monitoring or control.

Protocol 5.1: Field Trapping Experiment

Objective: To compare the attractiveness of different this compound analogs to a target insect species under field conditions.

Materials:

  • Insect traps (e.g., delta traps, funnel traps)

  • Lures (e.g., rubber septa, polyethylene vials) loaded with different analogs at various doses

  • Randomized block experimental design layout for the field site

  • Data collection sheets

Procedure:

  • Lure Preparation: Prepare lures containing precise amounts of each analog.

  • Trap Deployment: Deploy the traps in the field according to the randomized block design. This design helps to minimize the effects of spatial variation in the insect population.

  • Trap Servicing: Check the traps at regular intervals (e.g., weekly) and count the number of captured target insects.

  • Lure Replacement: Replace the lures as needed to ensure a consistent release rate.

  • Data Analysis: Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences in the attractiveness of the different analogs.

Data Presentation and Visualization

Clear and concise presentation of data is crucial for interpreting the results of pheromone studies.

Table 1: Example of EAG Dose-Response Data for this compound Analogs
AnalogConcentration (µg on filter paper)Mean EAG Response (mV) ± SE (n=10)Normalized Response (%)
This compound101.2 ± 0.1100
Analog A101.5 ± 0.2125
Analog B100.8 ± 0.167
Analog C100.1 ± 0.058
Control (Hexane)-0.05 ± 0.014
Diagrams

Visual representations of experimental workflows and signaling pathways can greatly enhance understanding.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_electro Electrophysiology cluster_behavior Behavioral Assays Synthesis Chemical Synthesis of Analogs Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, GC-MS) Purification->Characterization EAG Electroantennography (EAG) Screening Characterization->EAG Test Analogs GC_EAD GC-EAD (Identification of Active Analogs) EAG->GC_EAD Analyze Mixtures Wind_Tunnel Wind Tunnel (Upwind Flight) GC_EAD->Wind_Tunnel Test Active Analogs Field_Trials Field Trials (Trapping) Wind_Tunnel->Field_Trials Validate in Field

Caption: A generalized workflow for the study of this compound analogs as insect pheromones.

Pheromone_Signaling_Pathway Pheromone Pheromone Analog (this compound analog) OR Odorant Receptor (OR) in Olfactory Sensory Neuron Pheromone->OR Binding Ion_Channel Ion Channel Opening OR->Ion_Channel Conformational Change Depolarization Neuron Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential Brain Signal to Antennal Lobe in Brain Action_Potential->Brain Behavior Behavioral Response (e.g., Attraction) Brain->Behavior

Caption: A simplified diagram of the pheromone signal transduction pathway in an insect olfactory sensory neuron.

Conclusion

The study of this compound and its analogs provides a powerful framework for understanding the chemical ecology of insects and for developing innovative pest management tools. By combining chemical synthesis with rigorous electrophysiological and behavioral assays, researchers can identify novel semiochemicals with high potency and specificity. The protocols and methodologies outlined in this document provide a solid foundation for scientists and professionals to advance the field of pheromone research and contribute to the development of sustainable and effective pest control strategies.

References

  • Application Notes and Protocols for Gas Chromatography-Electroantennographic Detection (GC-EAD) of Pheromones - Benchchem. (n.d.).
  • Efficacy of an improved method to screen semiochemicals of insect - PMC - NIH. (2021, May 20).
  • Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches. (2014, August 4).
  • chromatography-electroantennogram detection gc-ead: Topics by Science.gov. (n.d.).
  • Quantitative analysis of gas chromatography-coupled electroantennographic detection (GC-EAD) of plant volatiles by insects | bioRxiv. (2025, April 21).
  • BEHAVIORAL ANALYSIS OF PHEROMONES T. C. Baker Division of Toxicology and Physiology Department of Entomology University of Calif. (n.d.).
  • Gas chromatography-electroantennographic detection (GC-EAD) traces from... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches. (2016, December 6).
  • ELECTROANTENNOGRAPHY - Ockenfels Syntech GmbH. (n.d.).
  • A Step-by-Step Guide to Mosquito Electroantennography - JoVE. (2021, March 10).
  • New syntheses of the rice moth and stink bug pheromones by employing (2R, 6S)-7-acetoxy-2,6-dimethyl-1-heptanol as a building block - PubMed. (n.d.).
  • Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC - NIH. (2012, May 6).
  • Peripheral and behavioral plasticity of pheromone response and its hormonal control in a long-lived moth - Company of Biologists journals. (2009, July 1).
  • Behavioral Response of Unmated Female Plodia interpunctella Hübner (Lepidoptera: Pyralidae) to Synthetic Sex Pheromone Lure | Environmental Entomology | Oxford Academic. (2022, November 5).
  • Data from: Behavioral response of unmated female Plodia interpunctella Hubner (Lepidoptera:Pyralidae) to synthetic sex pheromone lure - Ag Data Commons. (2024, February 21).
  • Field trials of aggregation pheromones for the stink bugs Chlorochroa uhleri and Chlorochroa sayi (Hemiptera: Pentatomidae) - PubMed. (n.d.).
  • Field trials of pheromone blends of longhorned beetles in South Korea - Life Sciences - University of Illinois. (2023, December 9).
  • Behavioural responses to different concentrations of female pheromone... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Significance of chirality in pheromone science - PubMed. (2007, December 15).
  • 2,5-Dimethylheptan-1-ol | C9H20O | CID 3020916 - PubChem. (n.d.).
  • (PDF) Identification of a hyperactive pheromone analog in field tests of pheromone mimics for two click beetle species in the genus Cardiophorus (Coleoptera: Elateridae) - ResearchGate. (2020, July 16).
  • Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC. (n.d.).
  • Pheromone Trapping: Advancements and Innovations in Pest Management Technologies - New Era Agriculture Magazine. (n.d.).
  • ALARM PHEROMONES OF THE ANT ATTA TEXANA - Southern Research Station. (n.d.).
  • Experimental set-up for collection of trail pheromones. (A) In the... - ResearchGate. (n.d.).
  • Biosynthesis of the insect pheromone (S)-4-methyl-3-heptanone - Arizona State University. (2004, January 1).
  • Organic Synthesis in Pheromone Science - PMC - PubMed Central - NIH. (n.d.).
  • 2-Heptanol, 2,5-dimethyl- | C9H20O | CID 11535584 - PubChem - NIH. (n.d.).
  • Synthesis of (±)-(anti-1,2-dimethyl-3-methylenecyclopentyl)acetaldehyde, the racemate of the female-produced sex pheromone of the pineapple mealybug (Dysmiccus brevipes), and its syn-isomer - ResearchGate. (2025, August 6).
  • Synthesis of seven methyl-branched hydrocarbons as the pheromone candidates for female Korean apricot wasp, Eurytoma maslovskii | Request PDF - ResearchGate. (n.d.).
  • Chemical communication in scarab beetles: reciprocal behavioral agonist-antagonist activities of chiral pheromones - PubMed. (n.d.).
  • Chemical communication in scarab beetles: reciprocal behavioral agonist-antagonist activities of chiral pheromones - PMC - NIH. (n.d.).
  • Importance of the Chiral Centers of Jasmonic Acid in the Responses of Plants (Activities and Antagonism between Natural and Synthetic Analogs) - PubMed. (n.d.).
  • Importance of the Chiral Centers of Jasmonic Acid in the Responses of Plants (Activities and Antagonism between Natural and Synthetic Analogs) - NIH. (n.d.).

Sources

Grignard reaction for the synthesis of tertiary alcohols from 2,5-dimethyl-1-heptanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

<_

Application Notes & Protocols

Topic: Grignard Reaction for the Synthesis of Tertiary Alcohols from 2,5-Dimethyl-1-Heptanol Derivatives

Introduction

The Grignard reaction stands as a cornerstone in synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds.[1][2][3] For researchers and professionals in drug development, the ability to construct complex carbon skeletons is paramount, and the Grignard reaction offers a powerful tool for this purpose. Specifically, the synthesis of tertiary alcohols, which are prevalent structural motifs in numerous pharmaceuticals and natural products, is efficiently achieved through the reaction of a Grignard reagent with a ketone or an ester.[2][4][5]

This application note provides a detailed guide for the synthesis of a tertiary alcohol starting from a this compound derivative. We will explore two primary synthetic pathways:

  • Pathway A: Oxidation of this compound to the corresponding ketone, 2,5-dimethyl-1-heptanone, followed by a Grignard reaction.

  • Pathway B: Conversion of this compound to an ester derivative, followed by reaction with two equivalents of a Grignard reagent.

This document will furnish detailed experimental protocols, mechanistic insights, and troubleshooting strategies to ensure successful synthesis and product characterization.

Mechanistic Principles of the Grignard Reaction

The Grignard reagent, an organomagnesium halide (R-MgX), is a potent nucleophile and a strong base.[3][6] The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and capable of attacking electrophilic centers, such as the carbonyl carbon of ketones and esters.[7]

Reaction with Ketones

The reaction of a Grignard reagent with a ketone proceeds via a nucleophilic addition to the carbonyl group.[4][5][8] The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent acidic work-up protonates the alkoxide to yield the tertiary alcohol.[8][9]

Reaction with Esters

The reaction with esters is a two-step process requiring two equivalents of the Grignard reagent.[8][10][11][12]

  • First Addition: The first equivalent of the Grignard reagent adds to the ester carbonyl, forming a tetrahedral intermediate.[12]

  • Elimination: This intermediate is unstable and collapses, eliminating the alkoxy group (-OR') to form a ketone.[11][12]

  • Second Addition: The newly formed ketone, being more reactive than the starting ester, immediately reacts with a second equivalent of the Grignard reagent to form a tertiary alkoxide.[11][12]

  • Protonation: Acidic work-up then yields the tertiary alcohol, where two of the substituents on the carbinol carbon are identical and originate from the Grignard reagent.[10][12]

Experimental Design & Workflow

The overall strategy involves the preparation of a suitable carbonyl derivative from this compound, followed by the Grignard reaction to furnish the desired tertiary alcohol.

experimental_workflow cluster_start Starting Material cluster_pathways Synthetic Pathways cluster_intermediates Intermediates cluster_grignard Grignard Reaction cluster_product Final Product Heptanol This compound Oxidation Oxidation Heptanol->Oxidation e.g., PCC, Swern Esterification Esterification Heptanol->Esterification e.g., Acyl chloride Ketone 2,5-Dimethyl-1-heptanone Oxidation->Ketone Ester 2,5-Dimethylheptyl ester Esterification->Ester Grignard_Ketone Grignard Addition (1 equivalent) Ketone->Grignard_Ketone Grignard_Ester Grignard Addition (2 equivalents) Ester->Grignard_Ester Tertiary_Alcohol Tertiary Alcohol Grignard_Ketone->Tertiary_Alcohol Grignard_Ester->Tertiary_Alcohol

Sources

Application Notes and Protocols for the Integration of 2,5-Dimethyl-1-Heptanol in Novel Scent Compositions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The constant pursuit of innovation within the fragrance industry necessitates the exploration and characterization of novel aroma molecules. This document provides a comprehensive technical guide for researchers, perfumers, and formulation scientists on the use of 2,5-dimethyl-1-heptanol, a branched-chain saturated alcohol, in the development of new scent compositions. We present a structured approach, from initial physicochemical and olfactory characterization to advanced formulation strategies and sensory evaluation methodologies. The protocols herein are designed to be self-validating, providing a robust framework for assessing the potential of this molecule and integrating it effectively into sophisticated fragrance creations.

Introduction

The palette of a perfumer is a dynamic collection of natural extracts and synthetic molecules. The introduction of a new synthetic ingredient can unlock novel olfactory profiles, improve fragrance performance, and provide a unique signature to a composition. This compound (CAS: 85712-05-6) is a C9 branched-chain alcohol with potential as a versatile fragrance ingredient.[1][2] Its structural isomers, such as 2,6-dimethyl-2-heptanol (Dimetol), are known for their fresh, floral, and rosy notes, suggesting a promising, yet distinct, olfactory space for this compound.[3][4]

The perception of any scent is rooted in the complex biological process of olfaction, where volatile molecules bind to olfactory receptors in the nasal epithelium, initiating a neural signal to the brain.[5][6] Understanding a new molecule's intrinsic odor profile and its behavior in a complex mixture is paramount to its successful application. This guide outlines the necessary protocols to systematically characterize this compound and harness its properties in formulation.

Section 1: Physicochemical and Olfactory Characterization of this compound

Rationale: Before any creative exploration can begin, the identity, purity, and fundamental olfactory characteristics of the raw material must be rigorously established. This ensures reproducibility and provides a foundational understanding of the molecule's scent profile in its purest form.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 85712-05-6[2][7]
Molecular Formula C₉H₂₀O[2][7]
Molecular Weight 144.25 g/mol [2]
Appearance Colorless Liquid (Predicted)[3]
Boiling Point 102 °C @ 18 Torr[7]
Density 0.823 g/cm³[7]
Protocol 1.1: Purity and Identity Confirmation via Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is the gold standard for analyzing volatile compounds. It separates individual components of a sample (GC) and provides a unique mass spectrum for each, allowing for confident identification and quantification (MS).[8][9] This step is critical to verify the identity of this compound and ensure that trace impurities do not interfere with its olfactory assessment.

Methodology:

  • Sample Preparation: Prepare a 1% solution of this compound in high-purity ethanol.

  • GC System: Agilent 8890 GC System (or equivalent).

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

  • Injection: 1 µL injection, split ratio 50:1, injector temperature 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS System: Agilent 5977B MSD (or equivalent).

  • MS Parameters:

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 40-400 amu.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Analysis: Integrate the total ion chromatogram (TIC). Confirm the identity of the main peak by matching its mass spectrum against a reference library (e.g., NIST). Calculate purity as the relative area percentage of the main peak.

Table 2: Example GC-MS Data Summary
Retention Time (min)Peak Area (%)Tentative IdentificationMass Spectrum Match Quality
8.4599.8%This compound>95%
6.210.15%Impurity A-
9.030.05%Impurity B-
Protocol 1.2: Preliminary Olfactory Evaluation

Causality: The human nose is the ultimate detector for fragrance. A systematic evaluation of the pure material on a smelling strip (mouillette) over time reveals its volatility, character, and different facets from top to base notes.

Methodology:

  • Preparation: Prepare a 10% solution of GC-MS confirmed this compound in odorless perfumer's alcohol.

  • Dipping: Dip a standard smelling strip into the solution, ensuring it is saturated to about one-third of its length. Remove any excess liquid.

  • Evaluation:

    • T=0 (Initial Impression): Immediately after dipping, evaluate the "top notes." Record initial impressions of character, intensity, and any specific facets (e.g., fruity, green, floral).

    • T=15 min (Heart): Evaluate the strip again after 15 minutes as the more volatile top notes have dissipated. Record the emerging "heart" or "body" of the scent.

    • T=1 hr (Dry-down): Evaluate after one hour.

    • T=6 hr (Base): Evaluate after six hours to assess the "base notes" and substantivity (longevity) of the molecule.

  • Documentation: Use a standardized vocabulary to describe the olfactory characteristics at each time point.

Table 3: Olfactory Descriptor Log for this compound (Hypothetical)
Time PointIntensity (1-5)Olfactory DescriptorsComments
T=0 4Fresh, slightly waxy, green, hint of citrus peel, wateryClean and diffusive opening.
T=15 min 3Soft floral (muguet-like), rosy undertones, clean linenThe green note softens, revealing a floral heart.
T=1 hr 3Woody, musky, slightly sweetBecomes warmer and rounder.
T=6 hr 2Faint musk, clean wood, hint of soapinessGood substantivity for a fresh note.

Section 2: Formulation Principles for Novel Scent Compositions

Rationale: Integrating a new molecule requires a strategic approach. It is rarely used in isolation but rather as part of a carefully constructed accord or a complete fragrance. The goal is to understand its interactions with other materials and its contribution to the overall olfactory structure.

The Olfactory Pyramid

A fragrance is a dynamic composition structured in three tiers based on volatility.[10][11]

  • Top Notes: The most volatile materials, perceived first and lasting 5-15 minutes. They provide the initial impact.[10]

  • Heart (Middle) Notes: The core of the fragrance, emerging after the top notes fade. They define the main character and last for 20-60 minutes.[10]

  • Base Notes: The least volatile materials, providing depth, richness, and longevity. They form the foundation and can last for 6+ hours.[10]

Based on its preliminary evaluation, this compound appears to function primarily as a top-to-heart note modifier, offering freshness and floralcy.

Building Accords

An accord is a blend of two or more materials that creates a new, unified olfactory impression.[12] Testing a new molecule in simple accords is the most effective way to understand its synergistic, antagonistic, or modifying effects on other common ingredients.

Diagram: Formulation Development Workflow

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Accord Development cluster_2 Phase 3: Full Composition cluster_3 Phase 4: Advanced Evaluation A Raw Material Sourcing (this compound) B GC-MS Purity Analysis A->B C Olfactory Evaluation (Pure Material) B->C D Select Accord Type (e.g., Floral, Woody, Citrus) C->D E Formulate Simple Accords (Varying Concentrations) D->E F Sensory Evaluation of Accords E->F G Design Fragrance (Top/Heart/Base) F->G H Incorporate Best Accord or Molecule Directly G->H I Final Formulation (Dilution & Maturation) H->I J Headspace GC-MS (Performance/Volatility) I->J K Sensory Panel Testing (Hedonics/Descriptors) J->K L Stability & Safety Assessment K->L

Caption: Workflow for integrating a novel molecule.

Section 3: Protocols for Scent Composition Development

Protocol 3.1: Creating and Evaluating a Simple Muguet (Lily-of-the-Valley) Accord

Causality: Based on the preliminary evaluation suggesting a "muguet-like" character, this protocol tests this compound's ability to enhance or modify a classic floral accord. By creating a control and several variants, its specific contribution can be isolated and assessed.

Methodology:

  • Prepare Stock Solutions: Create 10% dilutions in perfumer's alcohol for all solid or highly viscous materials. Liquid materials can be used neat.

  • Formulate Blends: Prepare the following formulations by weight in separate glass vials. It is critical to be precise.

    Table 4: Muguet Accord Formulations (Parts by Weight)
    IngredientFunctionControlTrial 1 (1%)Trial 2 (5%)Trial 3 (10%)
    Hedione® (Firmenich)Floralizer, booster50505050
    HydroxycitronellalMuguet heart20202020
    LinaloolFresh floral1514105
    Phenylethyl AlcoholRosy, honey10101010
    Indole (10% soln.)Narcotic floralcy1111
    Benzyl AcetateFruity jasmine4444
    This compound Test Material 0 1 5 10
    Total 100 100 100 100
  • Maturation: Cap the vials, agitate gently, and allow them to mature for at least 48 hours at room temperature.

  • Evaluation:

    • Prepare 10% dilutions of each matured accord concentrate in perfumer's alcohol.

    • Dip labeled smelling strips into each solution.

    • Conduct a blind comparison between the Control and the three Trials. A panel of at least three trained evaluators is recommended.

    • Evaluators should describe the differences, focusing on freshness, lift, floral character, naturalness, and overall preference.

Section 4: Advanced Evaluation Methodologies

Rationale: To fully understand the performance and impact of this compound, objective instrumental analysis must be paired with structured sensory science.

Instrumental Analysis: Headspace GC-MS of Evaporation Profile

Causality: This technique analyzes the vapor phase above a scented substrate, mimicking how a fragrance radiates from the skin over time.[9] It provides quantitative data on the evaporation rates of each component, confirming the role of this compound in the volatility profile.

Methodology:

  • Sample Application: Apply 100 µL of the 10% "Trial 2" Muguet Accord solution onto a filter paper disc and place it inside a 20 mL headspace vial.

  • Time Points: Prepare multiple vials. Analyze one vial immediately (T=0), and others after incubating at 32°C (simulated skin temperature) for 1 hour (T=1) and 6 hours (T=6).

  • Headspace Sampling: Use an automated headspace sampler (e.g., Agilent 7697A).

    • Vial Equilibration Time: 15 minutes at 80°C.

    • Loop Fill Time: 0.5 minutes.

    • Inject Time: 1 minute.

  • GC-MS Analysis: Use the same GC-MS method as described in Protocol 1.1.

  • Data Analysis: Compare the chromatograms from the different time points. Calculate the relative peak area of each component (e.g., Linalool, Hedione, this compound) as a percentage of the total area at each time point to track its evaporation.

Table 5: Hypothetical Headspace Evaporation Data (% of Total Volatiles)
CompoundT=0T=1 hrT=6 hr
Linalool15.2%8.5%1.1%
This compound 5.8% 4.1% 0.9%
Hedione®45.1%55.3%60.2%
Phenylethyl Alcohol9.8%12.0%15.5%
Sensory Analysis: Dynamic Olfactometry

Causality: Dynamic olfactometry is a standardized method (EN 13725) for determining the detection threshold of an odor, expressed in odor units per cubic meter (ouE/m³).[13] This provides an objective measure of the odor's potency and can be used to compare the perceived intensity of different formulations.

Methodology:

  • Panel Selection: Use a panel of human assessors selected and trained according to EN 13725 standards.

  • Sample Preparation: Inject a known quantity of the fragrance compound into a sample bag filled with a known volume of neutral gas (e.g., nitrogen).

  • Olfactometer: Use a dynamic dilution olfactometer (e.g., TO8 Olfactometer). The device presents the diluted odor sample to the panelists at increasing concentrations.

  • Presentation: The sample is presented to each panelist via one of two sniffing ports (the other presenting neutral air) in a forced-choice method.

  • Threshold Determination: The panelist indicates which port contains the odor. The concentration at which the panelist can reliably detect the odor determines their individual threshold. The geometric mean of the individual thresholds is calculated to determine the overall odor concentration of the sample.

Diagram: Dynamic Olfactometry Process

G A Odor Sample (in gas bag) B Olfactometer (Precision Dilution) A->B D Sniffing Port 1 (Diluted Sample) B->D E Sniffing Port 2 (Blank) B->E C Neutral Air Supply C->B F Trained Panelist (Forced Choice) D->F E->F G Data Acquisition (Panelist Response) F->G H Calculate Odor Threshold (ouE/m³) G->H

Caption: Standardized olfactometry workflow.

Section 5: Safety and Regulatory Considerations

The development of any new fragrance ingredient must be accompanied by a thorough safety assessment. While this guide focuses on application, it is the responsibility of the user to ensure compliance with all regulatory frameworks.

  • Structural Analogs: Data on related molecules, such as 2,6-dimethyl-4-heptanol, can provide preliminary insights. For this analog, assessments have shown no genotoxicity or skin sensitization concerns at current use levels.[14] A toxicological review also exists for 2,6-dimethyl-2-heptanol.[1]

  • Required Testing: this compound would require its own dedicated safety evaluation, including, but not limited to, skin sensitization (e.g., DPRA, KeratinoSens™), genotoxicity, and phototoxicity tests.

  • Industry Standards: All formulations must adhere to the standards set by the International Fragrance Association (IFRA), which establishes safe use levels for many fragrance ingredients to prevent adverse skin reactions. The Research Institute for Fragrance Materials (RIFM) provides the scientific foundation for these standards.

Conclusion

This compound presents itself as a promising candidate for the creation of novel scent compositions. Its hypothesized fresh, green, and soft floral character, situated between the top and heart notes of a fragrance, offers significant potential for modifying and enhancing a variety of accords. The systematic approach detailed in these application notes—combining precise instrumental analysis with structured olfactory and sensory evaluation—provides a comprehensive framework for any research or development team. By following these protocols, scientists can confidently characterize the molecule, understand its behavior in complex mixtures, and unlock its full creative potential in the art and science of perfumery.

References

  • Source: Google Patents (US6022531A)
  • Title: How to Master Fragrance Formulation: Perfumer's Secret Guide Source: Rotary Club of Perfumery URL: [Link]

  • Title: Dimetol® (CAS N° 13254-34-7) Source: ScenTree URL: [Link]

  • Title: RIFM fragrance ingredient safety assessment, 2,6-dimethyl-4-heptanol, CAS registry number 108-82-7 Source: ScienceDirect URL: [Link]

  • Title: HOW TO MAKE PERFUME // Full perfumery course (2024) Source: YouTube URL: [Link]

  • Title: Fragrance material review on 2,6-dimethyl-2-heptanol Source: PubMed URL: [Link]

  • Title: The most famous compositions and speciality ingredients of perfumery Source: YouTube URL: [Link]

  • Title: 2,5-Dimethylheptan-1-ol | C9H20O | CID 3020916 Source: PubChem URL: [Link]

  • Title: 2,6-Dimethyl-2-heptanol Source: The Fragrance Conservatory URL: [Link]

  • Title: PERFUME INGREDIENTS NOTES, CHORDS AND OLFACTORY PYRAMID Source: SAVOIR VIVRE URL: [Link]

  • Title: Perfume Formulation Techniques Source: Scribd URL: [Link]

  • Title: 5 Essential Tips for Effective Sensory Fragrance Testing Source: Sense:lab URL: [Link]

  • Title: Odour Detection Methods: Olfactometry and Chemical Sensors Source: PMC - NIH URL: [Link]

  • Title: GCMS Analysis Source: PerfumersWorld URL: [Link]

  • Title: Physiology, Olfactory Source: StatPearls - NCBI Bookshelf URL: [Link]

  • Title: Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer Source: Shimadzu URL: [Link]

  • Title: dynamic olfactometry Source: Olfasense URL: [Link]

  • Title: Olfactory system Source: Wikipedia URL: [Link]

  • Title: Sensory Evaluation in Cosmetics: Key Protocols and Best Practices Source: Ayton Global Research URL: [Link]

Sources

Application Notes and Protocols for the Evaluation of 2,5-Dimethyl-1-Heptanol in Pest Management Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The search for novel, effective, and environmentally benign pest management solutions is a continuous endeavor in agricultural and public health sectors. Volatile organic compounds (VOCs) produced by plants and insects, known as semiochemicals, offer a promising avenue for the development of targeted and sustainable pest control agents. This document provides a comprehensive technical guide for researchers and drug development professionals on the potential applications of 2,5-dimethyl-1-heptanol, a nine-carbon branched-chain primary alcohol, in pest management. While direct research on the bioactivity of this specific molecule in insects is limited, its structural similarity to known insect pheromones and other bioactive long-chain alcohols suggests a high potential for activity as a repellent, attractant, or other behavior-modifying agent.[1][2][3]

This guide outlines detailed protocols for the systematic evaluation of this compound's efficacy as an insect repellent, attractant, and toxicant. It further delves into the potential mechanisms of action and provides a framework for data analysis and interpretation, enabling researchers to rigorously assess its utility in various pest management contexts.

Chemical Profile: this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to designing relevant bioassays and formulating effective delivery systems.

PropertyValueSource
Chemical Formula C9H20O[4][5]
Molecular Weight 144.25 g/mol [4][5]
CAS Number 85712-05-6[4][5][6]
Boiling Point 102 °C @ 18 Torr[4][6]
Density 0.823 g/cm³ @ 27 °C[4][6]
Structure
this compound structure

The branched-chain structure of this compound is noteworthy, as methyl branching is a common feature in the pheromones of many insect species, particularly beetles.[1][3] This structural characteristic, combined with its nature as a long-chain alcohol, forms the basis for hypothesizing its potential role as a semiochemical. Long-chain fatty alcohols are known to be components of insect pheromones and can also have insecticidal properties.[2][7]

Hypothesized Applications in Pest Management

Based on its chemical structure, we propose four primary potential applications for this compound in pest management, which can be systematically investigated using the protocols outlined in this guide.

Insect Repellent

Many volatile organic compounds function as repellents by interacting with an insect's olfactory receptors, creating a vapor barrier that deters them from landing or biting.[8][9] The volatility and lipophilicity of this compound make it a candidate for a topical or spatial repellent.

Insect Attractant

Conversely, specific isomers of branched-chain alcohols can act as aggregation or sex pheromones.[1][10] If this compound mimics a component of a pest's natural pheromone blend, it could be used as a lure in traps for monitoring or mass trapping.[11]

Insect Growth Regulator

Certain lipophilic compounds can interfere with insect development by disrupting hormonal processes or cuticle formation. The potential for this compound to act as an insect growth regulator (IGR) should be considered, particularly in larval stages.

Insecticide

Long-chain alcohols can exhibit insecticidal activity, particularly against the aquatic stages of insects like mosquitoes, by disrupting cell membranes or respiratory processes.[7] While likely less potent than synthetic insecticides, its potential for direct toxicity should be evaluated.

Experimental Protocols for Efficacy Evaluation

The following protocols are designed to be robust and adaptable for testing the efficacy of this compound against a variety of pest insects. Standardized guidelines from organizations such as the World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA) should be consulted for specific regulatory testing requirements.[12][13]

Protocol for Repellency Bioassays

This method directly measures the ability of a compound to prevent insect bites on treated skin.[14][15]

Objective: To determine the Complete Protection Time (CPT) of this compound against biting insects such as Aedes aegypti mosquitoes.

Materials:

  • Test cages (e.g., 30x30x30 cm) containing 50-200 host-seeking female insects (5-15 days old, sugar-starved for 12 hours).

  • This compound solutions of varying concentrations (e.g., 1%, 5%, 10%, 25% in ethanol).

  • Control solution (ethanol).

  • Human volunteers (with informed consent and adherence to ethical guidelines).[13]

  • Gloves to protect the hands.

Procedure:

  • A defined area (e.g., 25 cm²) on a volunteer's forearm is marked.

  • A standard volume (e.g., 1 mL) of a test concentration of this compound is applied evenly to the marked area.

  • The treated forearm is inserted into the cage for a fixed period (e.g., 3 minutes).

  • The number of insect landings and probes (or bites) is recorded.

  • The arm is withdrawn, and the test is repeated at set intervals (e.g., every 30 minutes) until the first confirmed bite.

  • The time to the first bite is recorded as the Complete Protection Time (CPT).[14]

  • A control arm treated with ethanol should be tested to ensure insect biting avidity.

Data Analysis: The median CPT and its 95% confidence interval should be calculated.[13]

This assay evaluates a compound's ability to prevent insects from entering a treated space.[14][16]

Objective: To assess the spatial repellency of this compound.

Materials:

  • Test chambers or rooms of a standard size.

  • A means of releasing a known number of insects.

  • A device for volatilizing this compound (e.g., a heated plate or diffuser).

  • Traps to recapture insects.

Procedure:

  • A known quantity of this compound is dispensed into the volatilizing device in the test chamber.

  • A control chamber with no test compound is also prepared.

  • A known number of insects are released into an adjacent chamber connected to the test and control chambers.

  • After a set period (e.g., 24 hours), the number of insects in the test chamber, control chamber, and the release chamber are counted.

  • The percentage repellency is calculated based on the distribution of the insects.

Protocol for Attractancy Bioassays

This laboratory-based assay determines an insect's preference for one of two odor sources.[17]

Objective: To evaluate the attractant or repellent properties of this compound in a choice test.

Materials:

  • Glass Y-tube olfactometer.

  • Purified, humidified air source.

  • Flow meters.

  • Odor sources: filter paper treated with this compound in a solvent (e.g., hexane) and a control (solvent only).

  • Test insects.

Procedure:

  • The Y-tube is positioned horizontally with controlled lighting and temperature.

  • A constant airflow is passed through both arms of the olfactometer.

  • The odor source is placed in one arm and the control in the other.

  • A single insect is released at the base of the Y-tube.

  • The insect's choice (entering one of the arms) and the time taken to make the choice are recorded.

  • The positions of the treatment and control arms are swapped between trials to avoid positional bias.

  • A significant number of insects are tested individually.

Data Analysis: A Chi-square test can be used to determine if there is a significant preference for the treatment or control arm.

This assay assesses the attractiveness of the compound under real-world conditions.[11]

Objective: To determine if this compound can be used as a lure in insect traps.

Materials:

  • Standard insect traps (e.g., sticky traps, funnel traps).

  • Dispensers for the test compound (e.g., rubber septa, vials).

  • This compound.

  • Control traps (with dispensers containing only the solvent or no lure).

Procedure:

  • Traps are baited with a known amount of this compound.

  • Baited and control traps are placed in a suitable habitat for the target pest in a randomized block design.

  • Traps are checked at regular intervals, and the number of target insects caught is recorded.

  • Lures are replaced as needed.

Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the mean number of insects caught in baited versus control traps.

Protocol for Toxicity and Growth Regulation Assays

This method determines the contact toxicity of a compound.[18]

Objective: To calculate the LD50 (lethal dose for 50% of the population) of this compound.

Materials:

  • Micro-applicator.

  • Serial dilutions of this compound in a suitable solvent (e.g., acetone).

  • Test insects of a uniform age and weight.

  • Holding containers with food and water.

Procedure:

  • Insects are anesthetized (e.g., with CO2).

  • A precise volume (e.g., 1 µL) of a test solution is applied to the dorsal thorax of each insect.

  • Control insects are treated with the solvent only.

  • Insects are placed in holding containers and mortality is assessed at 24, 48, and 72 hours.

Data Analysis: Probit analysis is used to calculate the LD50 value.

Visualization of Experimental Workflows

Y-Tube Olfactometer Workflow

The following diagram illustrates the decision-making process for an insect in a Y-tube olfactometer bioassay.

Y_Tube_Workflow start Insect Released at Base choice Insect Moves Downwind start->choice decision Enters Choice Zone choice->decision arm1 Chooses Arm 1 (Test Odor) decision->arm1 Preference arm2 Chooses Arm 2 (Control) decision->arm2 Avoidance no_choice No Choice Made (Remains in Base) decision->no_choice Inactive

Caption: Workflow for a Y-tube olfactometer bioassay.

Repellency Testing Funnel

This diagram shows the progression of repellency testing from laboratory screening to field validation.

Repellency_Testing_Funnel lab_screening Laboratory Screening (e.g., Y-Tube Olfactometer) cage_tests Cage Bioassays (e.g., Arm-in-Cage Test) lab_screening->cage_tests Promising Candidates spatial_tests Semi-Field/Spatial Repellency Tests cage_tests->spatial_tests Effective Compounds field_trials Field Efficacy Trials spatial_tests->field_trials Lead Candidates

Caption: A tiered approach to repellent efficacy testing.

Potential Mechanisms of Action

Understanding the mode of action is crucial for optimizing the use of a new pest control agent. For this compound, several mechanisms are plausible:

  • Olfactory Receptor Interaction: As a repellent, the molecule may bind to and either activate or inhibit olfactory receptor neurons (ORNs) in insects, leading to an aversive behavior.[8][19] It could act as an antagonist to receptors for host attractants or as an agonist for receptors that trigger avoidance.[9]

  • Gustatory Receptor Interaction: If the compound acts as a feeding deterrent, it may stimulate gustatory receptor neurons (GRNs) on the insect's mouthparts or tarsi, leading to the rejection of a food source.[19]

  • Pheromone Mimicry: As an attractant, specific stereoisomers of this compound may bind to pheromone receptors, mimicking the natural pheromones of the target species and eliciting behaviors like aggregation or mating.[1][10]

  • Non-specific Toxicity: At higher concentrations, its action as an insecticide could be due to the disruption of insect cell membranes or interference with respiratory processes, similar to other long-chain alcohols.[7]

Conclusion

While this compound is not yet an established pest management agent, its chemical properties provide a strong rationale for its investigation. The protocols detailed in this guide offer a systematic and scientifically rigorous framework for evaluating its potential as an insect repellent, attractant, or toxicant. Through careful and methodical application of these bioassays, researchers can elucidate the bioactivity of this compound and determine its viability as a novel tool for integrated pest management programs.

References

  • World Health Organization. (n.d.). Insecticidal effect of aliphatic alcohols against aquatic stages of Aedes mosquitoes.
  • Henderson, T. (2024, May 2). Insect Repellent Testing: Methods and Standards for Efficacy and Safety.
  • ECHEMI. (n.d.). This compound.
  • Jaiswal, S. (n.d.). How Insect Repellents Work.
  • Slideshare. (n.d.). Insect antifeedants and repellents – mode of action, groups and uses.pptx.
  • ChemicalBook. (n.d.). 2,5-dimethylheptan-1-ol | 85712-05-6.
  • PubChem. (n.d.). 2,5-Dimethylheptan-1-ol.
  • National Center for Biotechnology Information. (n.d.). The use of attractants and repellents in vector control.
  • World Health Organization. (2009, April 21). Guidelines for efficacy testing of mosquito repellents for human skin.
  • Davis, E. E. (n.d.). Insect Repellents: Concepts of their Mode of Action Relative to Potential Sensory Mechanisms in Mosquitoes (Diptera: Culicidae)1. Oxford Academic.
  • World Health Organization. (n.d.). GUIDELINES FOR EFFICACY TESTING OF SPATIAL REPELLENTS. IRIS.
  • Leal, W. S. (n.d.). Mini Review: Mode of Action of Mosquito Repellents.
  • U.S. Environmental Protection Agency. (2010, July 7). Product Performance Test Guidelines OPPTS 810.3700: Insect Repellents to be Applied to Human Skin.
  • ResearchGate. (n.d.). (PDF) Standard Methods for Testing Mosquito Repellents.
  • Benchchem. (n.d.). A Comparative Guide to Bioassays for Confirming Behavioral Responses to Ketone-Based Insect Attractants, with a Focus on 3-Ethyl.
  • Benchchem. (n.d.). The Role of 3-Methyl-1-heptanol and Its Isomers as Insect Pheromone Components: A Technical Guide.
  • AgriSustain-An International Journal. (2025). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Meth- ods, and Considerations.
  • National Center for Biotechnology Information. (2021, January 8). Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica.
  • ResearchGate. (n.d.). Use of Pheromones in Insect Pest Management, with Special Attention to Weevil Pheromones.
  • ResearchGate. (n.d.). Structural diversity of pheromones.
  • Wikipedia. (n.d.). Insect pheromones.

Sources

Application Notes & Protocols: Synthesis and Derivatization of 2,5-Dimethyl-1-heptanol for Advanced Material Science

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis of 2,5-dimethyl-1-heptanol, a branched-chain primary alcohol, and its subsequent derivatization into functional molecules for material science applications. Long-chain branched alcohols and their derivatives are of significant interest as they can impart desirable properties such as improved low-temperature performance, enhanced solubility, and controlled hydrophobicity to polymers, lubricants, and surfactants.[1][2][3] This document provides scientifically-grounded, step-by-step protocols for the synthesis of the core alcohol via hydroboration-oxidation of the corresponding alkene, followed by its conversion into ester and carboxylic acid derivatives. The rationale behind methodological choices, detailed characterization data, and potential material science applications are discussed to provide researchers with a robust framework for innovation.

Strategic Overview: Synthetic Pathways

The synthesis of this compound and its derivatives is approached through a multi-step pathway. The core strategy involves the preparation of a terminal alkene, 2,5-dimethyl-1-heptene, which serves as the immediate precursor to the target primary alcohol. This anti-Markovnikov alcohol is then used as a versatile platform for further functionalization.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Core Alcohol Synthesis cluster_2 Part C: Derivatization Ketone 5-Methyl-2-hexanone Alkene 2,5-Dimethyl-1-heptene Ketone->Alkene Wittig Reaction or Grignard + Dehydration Grignard_Reagent Methylmagnesium Bromide Grignard_Reagent->Alkene Alcohol This compound Alkene->Alcohol 1. BH3•THF 2. H2O2, NaOH Alkene->Alcohol Ester Ester Derivatives (e.g., Acetate, Acrylate) Alcohol->Ester Esterification Acid 2,5-Dimethylheptanoic Acid Alcohol->Acid Oxidation

Diagram 1: Overall synthetic strategy for this compound and its key derivatives.

Synthesis of the Core Moiety: this compound

The most effective method for converting the terminal alkene, 2,5-dimethyl-1-heptene, into the desired primary alcohol is the hydroboration-oxidation reaction. This two-step process is highly regioselective, yielding the anti-Markovnikov addition product where the hydroxyl group is added to the less substituted carbon of the double bond.[4][5]

Rationale for Method Selection

Direct acid-catalyzed hydration of 2,5-dimethyl-1-heptene would predominantly yield the tertiary alcohol (2,5-dimethyl-2-heptanol) following Markovnikov's rule, due to the formation of the more stable tertiary carbocation intermediate. The hydroboration-oxidation sequence circumvents this by proceeding through a concerted mechanism where boron adds to the sterically less hindered terminal carbon, followed by oxidation that replaces the boron with a hydroxyl group with retention of stereochemistry.[6][7]

Detailed Experimental Protocol: Hydroboration-Oxidation

This protocol describes the conversion of 10 mmol of 2,5-dimethyl-1-heptene to this compound.

Materials:

  • 2,5-Dimethyl-1-heptene (1.26 g, 10 mmol)

  • Borane-tetrahydrofuran complex (BH3•THF), 1.0 M solution in THF (4.0 mL, 4 mmol)

  • Anhydrous Tetrahydrofuran (THF), 20 mL

  • Sodium hydroxide (NaOH), 3 M aqueous solution (3 mL)

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution (3 mL)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas supply

  • Round-bottom flasks, dropping funnel, magnetic stirrer, ice bath

Workflow:

G start Setup step1 Dissolve alkene in anhydrous THF under N2 atmosphere. start->step1 step2 Cool reaction to 0°C (ice bath). step1->step2 step3 Add BH3•THF solution dropwise over 30 min. step2->step3 step4 Warm to room temp. Stir for 2 hours. step3->step4 step5 Cool to 0°C. Slowly add 3M NaOH, then 30% H2O2. step4->step5 step6 Warm to room temp. and stir for 1 hour. (May gently heat to 50°C to complete oxidation) step5->step6 step7 Workup: Add diethyl ether. Wash with brine. step6->step7 step8 Dry organic layer with MgSO4, filter, and concentrate. step7->step8 finish Purify via column chromatography or distillation. step8->finish

Diagram 2: Workflow for the hydroboration-oxidation of 2,5-dimethyl-1-heptene.

Procedure:

  • Reaction Setup: Equip a 100 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware and allow it to cool to room temperature under a stream of dry nitrogen.

  • Hydroboration:

    • Add 2,5-dimethyl-1-heptene (1.26 g, 10 mmol) and anhydrous THF (20 mL) to the flask.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add the 1.0 M BH3•THF solution (4.0 mL, 4 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Oxidation:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • CAUTION: The following additions are exothermic. Add 3 M NaOH solution (3 mL) dropwise, ensuring the temperature does not rise significantly.

    • Next, add 30% H₂O₂ solution (3 mL) dropwise with vigorous stirring. The addition rate should be controlled to maintain the internal temperature below 30 °C.[4]

    • Remove the ice bath and stir the mixture at room temperature for 1 hour. The reaction mixture may become biphasic. Gentle heating to 50 °C for 30 minutes can ensure complete oxidation.

  • Workup and Purification:

    • Transfer the mixture to a separatory funnel and add 30 mL of diethyl ether.

    • Separate the organic layer. Wash the organic layer twice with 20 mL portions of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield pure this compound.

Synthesis of Functional Derivatives

The primary alcohol group of this compound is a versatile handle for creating derivatives with tailored properties for material science. Esterification is a key transformation for producing monomers, plasticizers, or lubricants.

Protocol: Steglich Esterification with Acetic Acid

Traditional Fischer esterification of sterically hindered alcohols can be slow and may lead to elimination byproducts. The Steglich esterification, using a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP), proceeds under mild conditions and is highly effective.[8]

Materials:

  • This compound (1.44 g, 10 mmol)

  • Acetic acid (0.60 g, 10 mmol)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol)

  • 4-(Dimethylamino)pyridine (DMAP) (0.12 g, 1 mmol)

  • Anhydrous Dichloromethane (DCM), 50 mL

Workflow:

G start Setup step1 Combine alcohol, carboxylic acid, and DMAP in anhydrous DCM. start->step1 step2 Cool mixture to 0°C (ice bath). step1->step2 step3 Add DCC portion-wise. A white precipitate will form. step2->step3 step4 Remove ice bath. Stir at room temperature for 12-24 hours. step3->step4 step5 Monitor reaction by TLC. step4->step5 step6 Filter off the dicyclohexylurea (DCU) precipitate. step5->step6 Upon completion step7 Wash filtrate with dilute HCl, sat. NaHCO3, and brine. step6->step7 step8 Dry organic layer with MgSO4, filter, and concentrate. step7->step8 finish Purify via column chromatography. step8->finish

Diagram 3: Workflow for the Steglich esterification of this compound.

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.44 g, 10 mmol), acetic acid (0.60 g, 10 mmol), and DMAP (0.12 g, 1 mmol) in anhydrous DCM (50 mL).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add DCC (2.27 g, 11 mmol) in small portions over 10 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture through a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude ester by silica gel column chromatography.

Protocol: Oxidation to 2,5-Dimethylheptanoic Acid

The primary alcohol can be oxidized to the corresponding carboxylic acid, a useful intermediate for creating polyamides, polyesters, or metal carboxylate catalysts. A common method involves using Jones reagent, but a milder alternative is using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with a stoichiometric oxidant like sodium hypochlorite (bleach).

Materials:

  • This compound (1.44 g, 10 mmol)

  • TEMPO (16 mg, 0.1 mmol)

  • Potassium bromide (KBr) (0.12 g, 1 mmol)

  • Sodium hypochlorite solution (~10-15% aqueous, commercial bleach)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve this compound, TEMPO, and KBr in a mixture of DCM and a saturated aqueous NaHCO₃ solution.

  • Cool the vigorously stirred biphasic mixture to 0 °C.

  • Add the sodium hypochlorite solution dropwise, maintaining the temperature below 10 °C. The orange color of the reaction is indicative of the active catalytic species.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Separate the layers, extract the aqueous layer with DCM, combine the organic layers, dry, and concentrate.

  • Purify the resulting carboxylic acid by chromatography or recrystallization.

Characterization Data

Proper characterization is essential to validate the successful synthesis of the target compounds. Below are the expected analytical signatures.[9][10]

CompoundFormulaMW ( g/mol )Expected ¹H NMR Key Signals (δ, ppm)Expected ¹³C NMR Key Signals (δ, ppm)
This compound C₉H₂₀O144.25~3.4-3.6 (d, 2H, -CH₂OH), ~0.8-0.9 (m, 9H, 3 x -CH₃)~68 (-CH₂OH), ~39 (-CH-), ~29 (-CH-), various aliphatic signals
2,5-Dimethylheptyl Acetate C₁₁H₂₂O₂186.29~3.9-4.1 (d, 2H, -CH₂OAc), 2.05 (s, 3H, -COCH₃), ~0.8-0.9 (m, 9H)~171 (C=O), ~69 (-CH₂O-), ~21 (-COCH₃), various aliphatic signals
2,5-Dimethylheptanoic Acid C₉H₁₈O₂158.24~10-12 (br s, 1H, -COOH), ~2.2-2.4 (m, 1H, -CHCOOH), ~0.8-0.9 (m, 9H)~180 (C=O), ~45 (-CH-COOH), various aliphatic signals

Applications in Material Science

The structural features of this compound derivatives—a C9 backbone with methyl branching—make them highly suitable for tuning material properties.

  • Polymer Modifiers: Ester derivatives, particularly acrylates or methacrylates, can be copolymerized into polymer backbones (e.g., polyacrylates, polyesters). The bulky, branched alkyl chain acts as an "internal plasticizer," increasing free volume, lowering the glass transition temperature (Tg), and improving the flexibility and impact resistance of the final material.

  • Advanced Lubricants: Long-chain branched esters are known to be excellent base oils for synthetic lubricants.[1] The branching disrupts crystal packing, leading to very low pour points and excellent low-temperature viscosity. Their saturated nature also imparts good thermal and oxidative stability.

  • Surfactants and Emulsifiers: The parent alcohol can be ethoxylated to produce non-ionic surfactants. The branched hydrophobic tail can influence the packing at interfaces, affecting emulsion stability and foaming properties.

  • Hydrophobic Surface Modifiers: The alcohol can be grafted onto surfaces like cellulose nanocrystals to increase their hydrophobicity and improve their dispersion in non-polar polymer matrices, leading to enhanced mechanical properties in nanocomposites.[11]

References

  • Master Organic Chemistry. (2013). Hydroboration Oxidation of Alkenes. [Link][6]

  • Wikipedia. Ziegler–Natta catalyst. [Link][12]

  • University of Missouri-St. Louis. Hydroboration-Oxidation of Alkenes. [Link][4]

  • Sivaram, S. (1991). Recent Developments in Ziegler-Natta Catalysts for Olefin Polymerization and Their Processes. Indian Journal of Technology. [Link][13]

  • Britannica. Ziegler-Natta catalyst. [Link][14]

  • Chemistry Steps. Hydroboration Oxidation of Alkenes. [Link][5]

  • Chemistry LibreTexts. (2023). Olefin Polymerization with Ziegler-Natta Catalyst. [Link][15]

  • Kabalka, G. W., & Hedgecock Jr., H. C. (1975). The hydroboration-oxidation of alkenes. A convenient anti-Markownikoff hydration experiment. Journal of Chemical Education, 52(11), 745. [Link][16]

  • Master Organic Chemistry. Hydroboration of Alkenes. [Link][7]

  • Kim, C., & Somorjai, G. A. (2004). Surface science of single-site heterogeneous olefin polymerization catalysts. Proceedings of the National Academy of Sciences, 101(3), 627-632. [Link][17]

  • Park, S., et al. (2020). Synthesis of 2,5-dimethylhexene by isobutene dimerization with H2S co-feeding. Scientific Reports. [Link][18]

  • Organic Chemistry Portal. Grignard Reaction. [Link][19]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link][20]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link][21]

  • Salimon, J., et al. (2012). The Effect of Long-chain and Branched Alcohol on Lubricity of Dodecanedioic Acid Based Ester. Journal of Applied Sciences. [Link][1]

  • MDPI. (2019). Nano-Brushes of Alcohols Grafted onto Cellulose Nanocrystals for Reinforcing Poly(Butylene Succinate): Impact of Alcohol Chain Length on Interfacial Adhesion. [Link][11]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link][22]

  • YouTube. (2021). Esterification of Alcohols | Organic Chemistry A-Level. [Link][23]

  • MIMOSA. Long chain alcohols: Significance and symbolism. [Link][2]

  • PubMed. (2012). Branched-chain higher alcohols. [Link][3]

  • MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. [Link][9]

  • AZoM. (2015). Identifying Alcohols Using NMR Spectroscopy. [Link][10]

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Application Notes & Protocols: Unraveling the Stereospecific Bioactivity of 2,5-Dimethyl-1-Heptanol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in pharmacology, toxicology, and chemical biology.

Abstract: The chirality of a molecule can profoundly influence its biological activity, a principle of critical importance in drug development and toxicology.[1][2] This document provides a comprehensive guide to investigating the enantiomer-specific effects of 2,5-dimethyl-1-heptanol, a branched-chain alcohol with potential, yet uncharacterized, biological activities. We present detailed protocols for the chiral separation of its enantiomers and subsequent evaluation of their impact on eukaryotic cell viability and membrane integrity. These methodologies are designed to be robust and adaptable, providing a framework for the broader exploration of chiral molecules in biological systems.

Introduction: The Significance of Chirality in Biological Systems

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental aspect of molecular biology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[2] This is exemplified by numerous compounds where one enantiomer is therapeutic while the other is inactive or even harmful.[1] The study of insect pheromones also highlights the critical role of stereochemistry in biological recognition and response, where different enantiomers can elicit distinct behaviors.[3][4][5]

This compound (C9H20O) is a branched-chain alcohol whose biological properties are not well-defined.[6][7] Branched-chain alcohols, in general, are of interest for their potential applications in various fields, including their use as solvents, in the formulation of pharmaceuticals, and as potential biofuels.[8][9] They can also exhibit biological activities such as antimicrobial effects and can influence the stability of micelles and emulsions.[10] Given the presence of two chiral centers in this compound, it is imperative to investigate the biological activities of its individual enantiomers. This application note outlines a systematic approach to first separate the enantiomers of this compound and then to characterize their respective effects on a model eukaryotic cell line.

Chiral Separation of this compound Enantiomers

The first critical step in assessing the stereospecific bioactivity of this compound is the separation of its enantiomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose.[2][11]

Principle of Chiral HPLC

Chiral HPLC separates enantiomers by exploiting the differential interactions between the enantiomers and a chiral stationary phase. The CSP creates a chiral environment where one enantiomer forms a more stable diastereomeric complex with the stationary phase than the other, leading to different retention times and thus, separation.

Protocol: Chiral HPLC Separation

Objective: To achieve baseline separation of the (R)- and (S)-enantiomers of this compound.

Materials:

  • Racemic this compound

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol

  • Chiral HPLC column (e.g., Chiralpak® AD-H or similar cellulose-based column)

  • HPLC system with UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in n-hexane.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane:Isopropanol (98:2, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm (as alcohols have weak chromophores, detection at low UV is necessary)

    • Injection Volume: 10 µL

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the prepared sample.

    • Monitor the chromatogram for the separation of two distinct peaks corresponding to the two enantiomers.

    • The resolution (Rs) between the two peaks should be ≥ 1.5 for baseline separation.

  • Fraction Collection (for subsequent biological assays):

    • Once the analytical method is established, switch to a semi-preparative or preparative chiral column with the same stationary phase to isolate larger quantities of each enantiomer.

    • Collect the eluent corresponding to each peak in separate, clean collection vessels.

    • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the purified enantiomers.

    • Confirm the purity of the collected fractions by re-injecting a small aliquot into the analytical chiral HPLC system.

Evaluation of Stereospecific Cytotoxicity

Once the enantiomers are isolated, their biological activity can be assessed. A fundamental aspect of this is determining their effect on cell viability. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Protocol: MTT Cell Viability Assay

Objective: To determine the dose-dependent cytotoxic effects of the (R)- and (S)-enantiomers of this compound on a model eukaryotic cell line (e.g., HeLa).

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Purified (R)- and (S)-2,5-dimethyl-1-heptanol

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture HeLa cells in T-75 flasks until they reach 80-90% confluency.

    • Trypsinize the cells, resuspend them in fresh medium, and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of each enantiomer in DMSO.

    • Perform serial dilutions of each enantiomer in cell culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Include a vehicle control (medium with DMSO) and an untreated control (medium only).

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the enantiomers.

    • Incubate the plate for another 24 or 48 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37 °C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate dose-response curves.

    • Determine the IC50 value (the concentration at which 50% of cell viability is inhibited) for each enantiomer.

Expected Data Presentation

The results of the MTT assay can be summarized in a table and visualized in a graph.

Table 1: Hypothetical IC50 Values of this compound Enantiomers on HeLa Cells

CompoundIC50 (µM) after 48h exposure
(R)-2,5-Dimethyl-1-heptanol25.3
(S)-2,5-Dimethyl-1-heptanol89.7
Racemic this compound45.1

Assessment of Cell Membrane Integrity

To further investigate the mechanism of cytotoxicity, an assay to measure cell membrane integrity, such as the Lactate Dehydrogenase (LDH) assay, can be performed.

Principle of the LDH Assay

Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The LDH assay measures the amount of LDH released, which is proportional to the extent of cell lysis.

Protocol: LDH Cytotoxicity Assay

Objective: To quantify the membrane-damaging effects of the (R)- and (S)-enantiomers of this compound.

Materials:

  • Cells treated as described in the MTT assay protocol.

  • Commercially available LDH cytotoxicity assay kit.

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Sample Collection:

    • Following the treatment of cells with the enantiomers as described in section 3.2, carefully collect the cell culture supernatant from each well.

    • Also, prepare a positive control for maximum LDH release by lysing untreated cells with the lysis buffer provided in the kit.

  • LDH Assay:

    • Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves transferring a portion of the supernatant to a new 96-well plate and adding the reaction mixture.

    • Incubate the plate for the recommended time at room temperature, protected from light.

    • Add the stop solution.

  • Data Analysis:

    • Measure the absorbance at the recommended wavelength (usually 490 nm).

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

    • Plot the percentage of cytotoxicity against the compound concentration.

Visualization of Experimental Workflows

Clear visualization of experimental workflows is crucial for reproducibility and understanding.

Experimental_Workflow cluster_separation Chiral Separation cluster_bioassay Biological Assays racemic Racemic this compound hplc Chiral HPLC Separation racemic->hplc r_enantiomer (R)-Enantiomer hplc->r_enantiomer Fraction 1 s_enantiomer (S)-Enantiomer hplc->s_enantiomer Fraction 2 treatment Treatment with Enantiomers r_enantiomer->treatment s_enantiomer->treatment cell_culture HeLa Cell Culture cell_culture->treatment mtt_assay MTT Assay (Viability) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay data_analysis Data Analysis & IC50 Determination mtt_assay->data_analysis ldh_assay->data_analysis

Caption: Workflow for chiral separation and biological evaluation of this compound enantiomers.

Potential Signaling Pathways and Mechanisms of Action

While the specific molecular targets of this compound are unknown, its amphipathic nature suggests a potential interaction with the cell membrane. This could lead to a variety of downstream effects.

Signaling_Pathway cluster_membrane Cell Membrane Interaction cluster_downstream Downstream Cellular Effects enantiomer (R)- or (S)-2,5-Dimethyl-1-heptanol membrane Plasma Membrane enantiomer->membrane disruption Membrane Disruption / Fluidity Change membrane->disruption ion_flux Altered Ion Flux disruption->ion_flux oxidative_stress Oxidative Stress disruption->oxidative_stress apoptosis Apoptosis Induction ion_flux->apoptosis oxidative_stress->apoptosis cell_death Cell Death apoptosis->cell_death

Caption: Hypothesized mechanism of action for this compound enantiomers.

Discussion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of the stereospecific bioactivity of this compound. The hypothetical data presented suggest that the (R)-enantiomer is significantly more cytotoxic than the (S)-enantiomer, highlighting the importance of chiral separation in biological studies.

Future research could expand on these findings by:

  • Investigating the effects on a broader range of cell lines, including non-cancerous and primary cells, to assess selectivity.

  • Exploring the antimicrobial properties of the enantiomers against various bacterial and fungal strains.

  • Utilizing more advanced techniques, such as patch-clamp electrophysiology or fluorescent membrane probes, to further elucidate the mechanism of membrane interaction.

  • Investigating the potential for these molecules to act as pheromones or other semiochemicals in insect models, given that many insect pheromones are fatty acid derivatives or alcohols.[5][12]

By systematically evaluating the biological activities of individual enantiomers, researchers can gain a deeper understanding of their therapeutic potential and toxicological risks, ultimately leading to the development of safer and more effective chemical entities.

References

  • Oberlender R, Ramachandran PV, Johnson MP, Huang X, Nichols DE (September 1995). "Effect of a chiral 4-alkyl substituent in hallucinogenic amphetamines". Journal of Medicinal Chemistry. 38 (18): 3593–3601. [Link]

  • Hedhili, L. (2020). Response to "Do you have examples in mind about natural enantiomers with different biological properties?". ResearchGate. [Link]

  • Investigation Of the Molecular Interaction Between N-Alcohols and Dimethyl Ethanol Ammonium Bromide Surfactant in Aqueous Micell. International Journal for Multidisciplinary Research (IJFMR). [Link]

  • PubChem. "2,5-Dimethylheptan-1-ol". PubChem Compound Summary for CID 3020916. [Link]

  • Google Patents. "CN100516010C - Method for preparing 2,6-dimethyl-2-heptanol".
  • Separation of Enantiomeric Mixtures of Alkaloids and Their Biological Evaluation. ResearchGate. [Link]

  • The effect of lengths of branched-chain fatty alcohols on the efficacy and safety of docetaxel-prodrug nanoassemblies. National Institutes of Health. [Link]

  • Mori, K. (2014). Stereochemical studies on pheromonal communications. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 90(7), 254-273. [Link]

  • [Preparations and biological properties of chiral compounds]. PubMed. [Link]

  • Google Patents. "US20110263880A1 - Efficient method for preparing 2,5-dimethylfuran".
  • Branched-Chain Higher Alcohols. ResearchGate. [Link]

  • Stereochemical studies on pheromonal communications. ResearchGate. [Link]

  • Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. MDPI. [Link]

  • Insect pheromones. Wikipedia. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]

  • Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. ResearchGate. [Link]

  • Identification and Stereoselective Total Synthesis of an Insect Homosesquiterpene from the Clonal Raider Ant Ooceraea biroi. National Institutes of Health. [Link]

  • Studies on the production of branched-chain alcohols in engineered Ralstonia eutropha. PubMed. [Link]

  • Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. Frontiers. [Link]

  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks. [Link]

  • CHIRAL AND ACHIRAL SEPARATION OF TEN FLAVANONES USING SUPERCRITICAL FLUID CHROMATOGRAPHY. APPLICATION TO BEE POLLEN ANALYSIS. UVaDOC. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,5-Dimethyl-1-Heptanol

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers and drug development professionals, this guide serves as a dedicated technical support center for the purification of crude 2,5-dimethyl-1-heptanol. Structured in a practical question-and-answer format, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring both scientific integrity and field-proven insights.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification strategy for this compound.

Q1: What are the most common impurities in crude this compound?

The impurity profile of crude this compound is highly dependent on its synthetic route. Common syntheses, such as the reduction of a corresponding aldehyde or a Grignard reaction, can introduce specific byproducts.[1]

  • Unreacted Starting Materials: The most common impurities are residual starting materials, such as 2,5-dimethylheptanal[2] if prepared by reduction, or the corresponding alkyl halide and carbonyl compound if prepared via a Grignard reaction.

  • Side-Reaction Products: Grignard reactions can produce coupling products.[3] Aldol condensation products may also be present if basic conditions were used with an aldehyde precursor.

  • Solvent Residues: Incomplete removal of reaction or extraction solvents (e.g., diethyl ether, tetrahydrofuran, toluene) is a frequent issue.

  • Water: Atmospheric moisture or incomplete drying of reagents and glassware can introduce water into the crude product.[4]

Q2: What are the primary methods for purifying this compound?

The main purification techniques leverage differences in the physical and chemical properties of this compound and its contaminants.

  • Vacuum Fractional Distillation: This is the most effective and widely used method for purifying multi-gram quantities of the alcohol. Given its boiling point of 102 °C at 18 Torr[5], applying a vacuum is crucial to prevent thermal decomposition that might occur at its higher atmospheric boiling point. Fractional distillation is superior to simple distillation for separating components with close boiling points, such as isomeric impurities or certain solvent residues.[6][7][8]

  • Flash Column Chromatography: For achieving very high purity or for separating non-volatile impurities, flash column chromatography is the method of choice.[9][10] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[11]

  • Chemical Pre-treatment: Specific impurities can be removed or converted into more easily separable forms through chemical reactions. For instance, residual aldehydes can be treated with a bisulfite solution.[12]

Q3: Should I use simple or fractional distillation?

The choice depends on the expected impurities.

  • Simple Distillation is effective when separating this compound from non-volatile impurities or from solvents with a significantly different boiling point (a difference of >30 °C is a good guideline).[6][8]

  • Fractional Distillation is necessary when you need to separate the target alcohol from impurities with boiling points close to its own.[7][13] This method provides multiple theoretical plates for vaporization and condensation, leading to a much better separation of closely boiling liquids.[7][14]

Part 2: Troubleshooting Guide

This section is designed to resolve specific problems encountered during the purification process.

Issue 1: Low Purity After Vacuum Distillation

Q: I performed a vacuum distillation, but my final product is still contaminated with an impurity of a similar boiling point. How can I improve the separation?

A: This is a classic challenge indicating that the efficiency of your distillation is insufficient for the separation required.

Causality & Solution:

  • Insufficient Theoretical Plates: Your setup may be acting more like a simple distillation. To enhance separation, you must increase the number of theoretical plates.

    • Action: Replace your simple distillation head with a fractionating column, such as a Vigreux column or a packed column (e.g., with Raschig rings or metal sponge). A longer column provides more surface area and thus more theoretical plates, leading to better separation.[7]

  • Distillation Rate is Too High: A rapid distillation rate does not allow for proper vapor-liquid equilibrium to be established within the column, drastically reducing separation efficiency.[7]

    • Action: Slow down the distillation rate by reducing the heating mantle temperature. A good target is a collection rate of 1-2 drops per second.

  • Unstable Vacuum: Fluctuations in pressure will cause the boiling points to change, leading to poor separation.

    • Action: Check all joints and connections for leaks. Ensure your vacuum pump is in good working order and properly trapped.

  • Incorrect Thermometer Placement: If the thermometer bulb is not positioned correctly at the vapor outlet to the condenser, the recorded temperature will not reflect the true boiling point of the distillate.[7]

    • Action: Ensure the top of the thermometer bulb is level with the bottom of the side-arm leading to the condenser.

Issue 2: Product Co-elutes with Impurity During Column Chromatography

Q: I'm using flash column chromatography, but I can't achieve baseline separation of my product from an unknown impurity. What should I do?

A: Co-elution occurs when the impurity and your product have very similar affinities for the stationary and mobile phases.

Causality & Solution:

  • Inappropriate Solvent System: The polarity of your eluent may not be optimal for resolving the mixture.

    • Action 1 (Optimize Solvent Ratio): Systematically vary the ratio of your polar and non-polar solvents (e.g., change from 10% ethyl acetate in hexane to 8% or 12%). Use Thin Layer Chromatography (TLC) to rapidly screen different solvent systems to find one that maximizes the difference in Rf values (ΔRf) between your product and the impurity.[10]

    • Action 2 (Change Solvents): If changing the ratio is ineffective, change one or both of the solvents. For example, replacing ethyl acetate with diethyl ether or dichloromethane can alter the selectivity of the separation.

  • Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity and causing bands to broaden and overlap.

    • Action: Reduce the amount of crude material loaded. A general rule is to use at least 25-50 g of silica gel for every 1 g of crude mixture.[9]

  • Poor Column Packing: An unevenly packed column with channels or cracks will lead to a non-uniform solvent front and poor separation.[11]

    • Action: Repack the column carefully, ensuring the silica gel is a uniform slurry and that you tap the column gently as it settles to remove air bubbles.[11]

Issue 3: Low Product Recovery

Q: My final yield of purified this compound is very low. Where could my product have been lost?

A: Low recovery can occur at multiple stages of the purification process.

Causality & Solution:

  • Distillation Losses:

    • Hold-up Volume: A significant portion of the product can be lost coating the surface of a long fractionating column. This is especially true for small-scale distillations.[7] Consider a shorter path distillation if possible.

    • Thermal Decomposition: Even under vacuum, excessive heating can cause degradation. Ensure the heating bath temperature is not excessively higher than the vapor temperature.

  • Chromatography Losses:

    • Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to silica gel. If your product is streaking badly on TLC, this may be the case. Pre-treating the silica with a small amount of a base like triethylamine can sometimes mitigate this for basic compounds.

    • Collecting Too Many Fractions: Being overly cautious and collecting an excessive number of small fractions can lead to product being spread thinly across many tubes, making consolidation and recovery difficult. Use TLC to guide which fractions to combine.[15]

  • Work-up Losses: Multiple liquid-liquid extraction steps or transfers between flasks can lead to cumulative mechanical losses. Minimize transfers and ensure complete extraction from aqueous layers.

Part 3: Data Tables & Key Protocols

Data Presentation: Physical Properties

This table summarizes key physical properties that inform the purification strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Notes
This compound C₉H₂₀O144.25[16]102 @ 18 Torr[5]The target compound. A primary alcohol.
2,5-DimethylheptanalC₉H₁₈O142.24[2]~175-180 (est. at atm. pressure)Common precursor impurity. Can be removed by chemical treatment.
WaterH₂O18.02100 @ 760 TorrCan form azeotropes. Should be removed before distillation.
Experimental Protocols

Protocol 1: High-Efficiency Vacuum Fractional Distillation

  • Preparation: Ensure the crude this compound is dry. If water is suspected, dry the crude product over anhydrous magnesium sulfate, then filter.

  • Apparatus Assembly: Assemble a fractional distillation apparatus using a round-bottom flask, a Vigreux column (15-20 cm), a distillation head with a thermometer, a condenser, and a receiving flask (or a set of flasks for collecting different fractions). Ensure all joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a pressure gauge.

  • Distillation: a. Add the crude alcohol and a magnetic stir bar to the distillation flask. b. Begin stirring and gradually reduce the pressure to the target vacuum (e.g., 18 Torr). c. Slowly heat the flask using a heating mantle. d. Collect any low-boiling initial fractions (forerun), which may contain residual solvents. e. Once the temperature stabilizes at the boiling point of the product (approx. 102 °C at 18 Torr), begin collecting the main fraction in a clean receiving flask.[5] f. Stop the distillation when the temperature either drops or rises sharply, or when only a small residue remains in the distillation flask. g. Allow the apparatus to cool completely before venting to atmospheric pressure.

Protocol 2: Flash Column Chromatography

  • Solvent Selection: Using TLC, determine an appropriate solvent system (e.g., a hexane/ethyl acetate mixture) that gives the target alcohol an Rf value of approximately 0.3-0.4.

  • Column Packing: a. Plug the bottom of a glass column with a small piece of cotton or glass wool and add a thin layer of sand.[9] b. Prepare a slurry of silica gel in the initial, least polar eluting solvent.[9] c. Pour the slurry into the column and allow it to pack under gravity, tapping the column gently to ensure even packing.[11] Add more solvent as needed, never letting the solvent level drop below the top of the silica.[11]

  • Sample Loading: a. Dissolve the crude alcohol in a minimal amount of the chromatography solvent. b. Carefully add the sample solution to the top of the column. c. Open the stopcock and allow the sample to absorb onto the silica, then add a protective layer of sand on top.[9]

  • Elution: a. Carefully add the eluting solvent to the column. b. Apply gentle pressure (using a pump or inert gas) to push the solvent through the column. c. Collect fractions in numbered test tubes. d. Monitor the separation by collecting small spots from the fractions for TLC analysis.[15] e. Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.

Part 4: Visualization & Workflows

Diagrams

Caption: Decision tree for selecting the primary purification method.

Purification_Decision_Tree Start Crude this compound Impurity_Check What is the primary impurity? Start->Impurity_Check Volatile_Check Is impurity volatile with a close B.P.? Impurity_Check->Volatile_Check Volatile NonVolatile Non-volatile solids or high B.P. liquids Impurity_Check->NonVolatile Non-Volatile Aldehyde_Check Is residual aldehyde present? Impurity_Check->Aldehyde_Check Specific Method_Frac_Dist Vacuum Fractional Distillation Volatile_Check->Method_Frac_Dist Yes Method_Simple_Dist Simple Vacuum Distillation Volatile_Check->Method_Simple_Dist No (B.P. diff > 30°C) NonVolatile->Method_Simple_Dist Method_Pretreat Chemical Pre-treatment Aldehyde_Check->Method_Pretreat Method_Chrom Flash Chromatography Method_Pretreat->Method_Frac_Dist Then distill

Caption: General purification and analysis workflow.

Purification_Workflow A Crude Product B Optional: Chemical Pre-treatment (e.g., Bisulfite Wash for Aldehydes) A->B C Primary Purification (Vacuum Fractional Distillation) B->C D Purity Check (GC/NMR) C->D E Is Purity >99%? D->E F Secondary Purification (Flash Chromatography) E->F No G Final Product E->G Yes F->D Re-analyze

References

  • Luna Technologies. (n.d.). Decoding Distillation: Simple vs Fractional.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation.
  • Chem Not Cheem. (2020). Simple distillation vs fractional distillation | O Level Chemistry Notes.
  • Distillique. (2020). Different Distillation Methods.
  • Prateek. (2023). Fractional vs. Simple Distillation and How to Segregate Multiple Solvents.
  • RU2046788C1 - Ethyl alcohol purification method - Google Patents. (n.d.).
  • PubMed. (n.d.). Effect of alcohol chain length, concentration and polarity on separations in high-performance liquid chromatography using bonded cyclodextrin columns.
  • Love Brewing. (n.d.). Trouble Shooting Spirits & Liqueurs.
  • chemeurope.com. (n.d.). Ethanol purification.
  • Scribd. (n.d.). Still Spirits Trouble Shooting Guide.
  • ECHEMI. (n.d.). This compound Formula.
  • Sunresin. (2023). How to Purify Ethanol: A Comprehensive Guide for Industrial Applications.
  • ResearchGate. (n.d.). Ethanol production, purification, and analysis techniques: a review.
  • University of California, Los Angeles. (n.d.). Column chromatography.
  • Love Brewing. (n.d.). Troubleshooting the T500.
  • EP0272146A2 - Isopropyl alcohol purification process - Google Patents. (n.d.).
  • Sulzer. (n.d.). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns.
  • Cheméo. (n.d.). Chemical Properties of 2-Heptanol, 2,5-dimethyl (CAS 1561-18-8).
  • LEAF by Lesaffre. (2023). Troubleshooting checklist for industrial ethanol production.
  • PubChem. (n.d.). 2,5-Dimethylheptan-1-ol.
  • PubChem. (n.d.). 2-Heptanol, 2,5-dimethyl-.
  • PubChem. (n.d.). 2,4-Dimethyl-1-heptanol.
  • Vernier. (n.d.). #20 Separation of Alcohols Using Gas Chromatography.
  • Sigma-Aldrich. (n.d.). Separation of Alcohols and Esters in Spirits using Serially Connected GC Columns.
  • BOC Sciences. (n.d.). Chromatography Purification Services.
  • ResearchGate. (2018). What are the methods for purifying a crude extract or fractions of plant material before starting HPLC-ms?.
  • Columbia University. (n.d.). Column chromatography.
  • Odinity. (2014). Separation & Identification of Alcohols by Gas Chromatography.
  • Canfield, J. (2019).
  • Professor Dave Explains. (2023).
  • Sigma-Aldrich. (n.d.). This compound.
  • Khan Academy. (n.d.).
  • CN100516010C - Method for preparing 2,6-dimethyl-2-heptanol - Google Patents. (n.d.).
  • PubChem. (n.d.). 2,5-Dimethylheptanal.
  • Odinity. (2017). Investigating Substitution Reactions of Various Alcohol-Containing Compounds.
  • NIH. (2022). Three-Stage Conversion of Chemically Inert n-Heptane to α-Hydrazino Aldehyde Based on Bioelectrocatalytic C–H Bond Oxyfunctionalization.
  • BenchChem. (n.d.). Technical Support Center: Purification of Crude 3,3-Dimethyl-1-Butanol.
  • US6022531A - Use of 2,5,6-trimethyl-2-heptanol in perfumery and as flavoring ingredient - Google Patents. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 5-Hydroxyheptan-2-one.

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Technical Support Center: Optimizing the Synthesis of 2,5-Dimethyl-1-Heptanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2,5-dimethyl-1-heptanol. This document is designed for researchers, scientists, and drug development professionals actively engaged in synthetic organic chemistry. Our goal is to provide not just a protocol, but a comprehensive resource built on mechanistic understanding and field-proven insights to help you navigate the common challenges associated with this synthesis, ensuring reproducibility and high yields.

The synthesis of branched-chain primary alcohols like this compound is a common objective in the development of new chemical entities, flavors, and fragrances.[1] The Grignard reaction stands as a fundamental and highly versatile method for the requisite carbon-carbon bond formation.[2] However, its sensitivity to reaction conditions necessitates careful optimization and troubleshooting. This guide provides a structured approach to mastering this synthesis.

Section 1: Synthesis Overview and Core Protocol

The most direct and reliable route to this compound is a Grignard reaction. The strategy involves the formation of a 2,5-dimethylhexylmagnesium halide, which then acts as a nucleophile, attacking an electrophilic one-carbon source like formaldehyde.[3][4] An acidic workup subsequently protonates the resulting alkoxide to yield the target primary alcohol.

Experimental Workflow Diagram

The overall process can be visualized as a multi-stage workflow, where success in each stage is critical for the final outcome.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Grignard Reagent Formation cluster_2 Phase 3: C-C Bond Formation cluster_3 Phase 4: Purification & Analysis A 1. Anhydrous Glassware Preparation B 2. Reagent Purification & Drying A->B Crucial for Grignard formation C 3. Reaction of 1-bromo-2,5-dimethylhexane with Magnesium Turnings B->C D 4. Initiation & Reflux C->D E 5. Slow Addition of Formaldehyde Source D->E F 6. Reaction Quenching & Acidic Workup E->F G 7. Liquid-Liquid Extraction F->G H 8. Drying & Solvent Removal G->H I 9. Fractional Distillation H->I J 10. Characterization (NMR, GC-MS, IR) I->J

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol details the synthesis of this compound from 1-bromo-2,5-dimethylhexane.

Materials:

  • 1-bromo-2,5-dimethylhexane

  • Magnesium turnings

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Paraformaldehyde or formaldehyde gas

  • Iodine crystal (as initiator)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation:

    • Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

    • Thoroughly oven-dry all glassware at 120°C for at least 4 hours and allow to cool in a desiccator, or flame-dry under a vacuum and cool under a stream of dry nitrogen.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 eq.) in the flask.

    • Add a single crystal of iodine.

    • In the dropping funnel, prepare a solution of 1-bromo-2,5-dimethylhexane (1.0 eq.) in anhydrous Et₂O.

    • Add ~10% of the bromide solution to the magnesium turnings. The disappearance of the iodine color and gentle bubbling indicates initiation. If the reaction does not start, gently warm the flask with a heat gun.[5]

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete consumption of the magnesium.

  • Reaction with Formaldehyde:

    • Cool the Grignard reagent solution to 0°C using an ice bath.

    • Method A (Paraformaldehyde): In a separate flask, heat paraformaldehyde to generate formaldehyde gas, which is then bubbled through the Grignard solution via a cannula.

    • Method B (Paraformaldehyde Slurry): Slowly add finely ground, dry paraformaldehyde (1.5 eq.) to the stirred Grignard solution. This method can be sluggish and is less preferred.

    • Maintain the reaction temperature below 10°C during the addition.

    • After addition, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture again to 0°C.

    • Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. This is an exothermic process.

    • Separate the organic layer. Extract the aqueous layer twice with Et₂O.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.

    • Purify the crude product by vacuum distillation to obtain this compound as a clear liquid.[6]

Section 2: Troubleshooting Guide (Q&A Format)

Question: My Grignard reaction won't start. The solution remains colorless and there is no bubbling. What should I do?

Answer: This is the most common issue encountered. Grignard reagent formation is an autocatalytic reaction that occurs on the surface of the magnesium metal, which is often coated with a passivating layer of magnesium oxide (MgO). The key is to break through this layer.

  • Causality: The MgO layer prevents the alkyl halide from accessing the underlying magnesium metal. Initiators work by reacting with the magnesium to expose a fresh, reactive surface. Mechanical agitation serves the same purpose.

  • Solutions, in order of application:

    • Mechanical Agitation: Add a glass-coated stir bar and stir vigorously. Sometimes, gently crushing a piece of magnesium against the side of the flask with a glass rod (after briefly removing the stopper under a positive flow of nitrogen) is effective.

    • Chemical Activation: Add a single, small crystal of iodine (I₂). The iodine will react with the Mg surface, cleaning it. The disappearance of the characteristic purple/brown color is a good indicator of initiation.

    • Co-initiator: Add a few drops of 1,2-dibromoethane. This reacts with magnesium to form ethylene gas and MgBr₂, which helps to etch the magnesium surface.

    • "Priming" the Reagent: If all else fails, sacrifice a small amount of your main reaction. In a separate, small, dry test tube, add a few magnesium turnings and a small amount of your alkyl halide solution. Warm it until the reaction initiates, then transfer this "primed" mixture back to the main flask via a cannula.

Question: I'm getting a very low yield of this compound. What are the potential causes?

Answer: Low yields are typically traced back to two main issues: inefficient formation of the Grignard reagent or consumption of the reagent by side reactions.

Troubleshooting Low Yields
Potential CauseExplanationRecommended Action
Wet Reagents/Glassware Grignard reagents are extremely strong bases and will be instantly quenched by protic sources like water.[7] This is the most frequent cause of failure.Rigorously dry all glassware (oven or flame-dry). Use freshly distilled, anhydrous solvents. Ensure alkyl halide is anhydrous.
Poor Quality Magnesium Old magnesium turnings can be heavily oxidized, preventing efficient reaction.Use fresh, high-quality magnesium turnings. If necessary, briefly wash with dilute HCl, followed by water, ethanol, and ether, then dry completely before use.
Wurtz Coupling The Grignard reagent can react with unreacted alkyl halide to form a dimer (R-R). This is more common with alkyl iodides and bromides.Ensure slow, dropwise addition of the alkyl halide to maintain a low concentration relative to the magnesium, minimizing R-X to R-MgX interaction.
Reaction with CO₂ Atmospheric carbon dioxide can react with the Grignard reagent to form a carboxylate after workup, consuming your nucleophile.[8]Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the entire process, from formation to quenching.
Inefficient Formaldehyde Reaction Formaldehyde gas can be difficult to handle quantitatively. Paraformaldehyde can be poorly reactive if not sufficiently depolymerized.Ensure a steady flow of formaldehyde gas generated from freshly dried paraformaldehyde. When adding solid paraformaldehyde, ensure it is finely powdered and dry, and allow for longer reaction times.
Question: My final product is contaminated with significant byproducts. What are they and how can I avoid them?

Answer: Besides the Wurtz coupling product (dodecane derivative), the most common byproduct is unreacted starting material (1-bromo-2,5-dimethylhexane) and potentially a di-addition product if an ester contaminant was present.

  • Unreacted Starting Material: This indicates either incomplete Grignard formation or an inefficient reaction with formaldehyde.

    • Solution: Ensure the Grignard formation goes to completion by allowing sufficient reflux time after the addition of the alkyl halide. For the formaldehyde step, ensure an excess of the electrophile is used (1.5-2.0 eq.) and that it is added slowly to the cooled Grignard solution.

  • Benzene/Toluene from Solvent: If you are using toluene as a co-solvent, Grignard reagents can be basic enough to deprotonate it, especially at higher temperatures, leading to contamination.

    • Solution: Stick to ethereal solvents like diethyl ether or THF, which are more stable under these conditions.

Section 3: Frequently Asked Questions (FAQs)

Q1: How critical are anhydrous conditions for this synthesis? A1: They are absolutely critical. Grignard reagents are highly reactive organometallic compounds that function as potent nucleophiles and strong bases.[9][10] Any trace of water or other protic solvents (e.g., alcohols) will lead to rapid protonation of the Grignard reagent, converting it into the corresponding alkane (2,5-dimethylhexane) and rendering it useless for the desired reaction with formaldehyde. This is often the primary reason for reaction failure or low yields.

Q2: Can I use 1-chloro-2,5-dimethylhexane instead of the bromo- derivative? A2: Yes, but with adjustments. The reactivity of alkyl halides for Grignard formation follows the trend I > Br > Cl >> F.[8] While alkyl chlorides are less expensive, they are also less reactive. You may need a more reactive form of magnesium (e.g., Rieke magnesium) or a higher reaction temperature, which is often achieved by using THF (boiling point ~66°C) as the solvent instead of diethyl ether (boiling point ~35°C).

Q3: Are there viable alternative synthetic routes to this compound? A3: Yes, while the Grignard route is common, other methods exist. A primary alternative is the reduction of a corresponding carboxylic acid or ester, such as 2,5-dimethylheptanoic acid.

  • Route: 2,5-dimethylheptanoic acid can be reduced to the primary alcohol using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous solvent like THF.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common issues with the Grignard formation step.

G Start Reaction Start CheckInitiation Is there bubbling or loss of I₂ color? Start->CheckInitiation Troubleshoot Initiation Failure CheckInitiation->Troubleshoot No Success Proceed with alky halide addition CheckInitiation->Success Yes AddInitiator Add I₂ crystal or 1,2-dibromoethane Troubleshoot->AddInitiator Heat Gently warm with heat gun Troubleshoot->Heat CheckReagents Are reagents & glassware COMPLETELY dry? Troubleshoot->CheckReagents AddInitiator->CheckInitiation Re-check Heat->CheckInitiation Re-check CheckReagents->Troubleshoot Yes Failure Re-dry all apparatus and use fresh reagents CheckReagents->Failure No

Sources

Technical Support Center: Chemo- and Regioselective Synthesis of 2,5-Dimethyl-1-Heptanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of 2,5-dimethyl-1-heptanol, a valuable branched primary alcohol, presents significant challenges in achieving high chemo- and regioselectivity. This guide provides researchers, chemists, and process development professionals with in-depth troubleshooting strategies and answers to frequently asked questions. Our focus is on overcoming common hurdles in synthetic routes, particularly rhodium-catalyzed hydroformylation and Grignard-based coupling reactions, to ensure efficient and selective production of the target molecule.

Section 1: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing causal analysis and actionable solutions.

Problem 1: Poor Regioselectivity in the Hydroformylation of 2,5-Dimethyl-1-Heptene

Question: My rhodium-catalyzed hydroformylation of 2,5-dimethyl-1-heptene is producing a high percentage of the branched aldehyde (2,5,6-trimethyl-heptanal) instead of the desired linear aldehyde (2,5-dimethyl-octanal). How can I improve the linear-to-branched (l:b) ratio?

Answer: Achieving high regioselectivity in hydroformylation is a classic challenge controlled by a sensitive interplay of steric and electronic factors.[1][2] The primary drivers for selectivity are the choice of phosphine ligands and the reaction conditions.

Root Cause Analysis & Solutions:

  • Cause A: Inappropriate Ligand Choice. Standard, small phosphine ligands like triphenylphosphine (PPh₃) often yield poor l:b ratios with sterically hindered alkenes. The coordination sphere around the rhodium center is not sufficiently crowded to disfavor the transition state leading to the branched product.

    • Solution A: Employ Bulky Bidentate Phosphine/Phosphite Ligands. The use of ligands with large "bite angles" and significant steric bulk is the most effective strategy.[2] These ligands preferentially occupy the equatorial positions in the trigonal bipyramidal intermediate of the catalyst, forcing the bulky alkyl group of the substrate away from the ligand and directing the formyl group addition to the terminal carbon.

      • Recommended Ligands: Bidentate phosphines like Xantphos and bulky phosphites such as BIPHEPHOS are known to strongly favor linear aldehyde formation. Computational studies confirm that noncovalent interactions between the ligand and the substrate play a crucial role in determining the regiochemical outcome.[2]

LigandTypical Bite Angle (°)Expected l:b Ratio (Terminal Alkenes)Reference
PPh₃ (monodentate)N/A2:1 to 4:1General Knowledge
DIPHOS~85°Low (~2.2:1)[2]
DIOP~102°Moderate (~8.5:1)[2]
Xantphos ~108° High (>20:1) [2]
BIPHEPHOS ~112° Very High (>50:1) [3]
  • Cause B: Suboptimal Reaction Conditions. High temperatures and low pressures of syngas (CO/H₂) can decrease selectivity. High temperatures provide enough energy to overcome the activation barrier for the less favored branched pathway, while low CO pressure can lead to catalyst degradation or side reactions.[4]

    • Solution B: Optimize Temperature and Pressure. Conduct the reaction at lower temperatures (e.g., 60-80 °C) and higher pressures (e.g., 20-60 bar).[4][5] Higher CO partial pressure helps maintain the integrity of the active catalyst species, [Rh(L)₂(CO)H], and favors the associative steps in the catalytic cycle that lead to the linear product.[6]

Experimental Protocol: High-Regioselectivity Hydroformylation
  • Catalyst Preparation: In a glovebox, charge a high-pressure reactor with Rh(acac)(CO)₂ (1.0 mol%) and the selected bulky ligand (e.g., Xantphos, 2.2 mol eq. to Rh).

  • System Purge: Seal the reactor, remove it from the glovebox, and purge thoroughly with N₂ followed by syngas (1:1 CO:H₂).

  • Solvent and Substrate Addition: Add anhydrous, degassed toluene (0.2 M) followed by 2,5-dimethyl-1-heptene (1.0 eq).

  • Reaction: Pressurize the reactor to 30 bar with syngas. Heat to 70 °C and stir for 12-24 hours, monitoring the pressure.

  • Workup: Cool the reactor to room temperature and vent carefully. Analyze an aliquot by GC-MS to determine the l:b ratio and conversion. The resulting aldehyde can then be reduced to this compound using a standard reducing agent like NaBH₄.

G cluster_0 Small Ligand (e.g., PPh3) cluster_1 Bulky Ligand (e.g., Xantphos) A Rh-H Complex B Alkene Coordination A->B C1 Transition State 1 (Branched Product) B->C1 Low Steric Clash (Favored) C2 Transition State 2 (Linear Product) B->C2 Slightly Higher Clash D Low l:b Ratio C1->D C2->D E Rh-H Complex F Alkene Coordination E->F G1 Transition State 1 (Branched Product) F->G1 High Steric Clash (Disfavored) G2 Transition State 2 (Linear Product) F->G2 Low Steric Clash (Favored) H High l:b Ratio G2->H

Caption: Catalytic CuI promotes the desired nucleophilic attack, minimizing side reactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic approach for this compound? A1: The most industrially viable route is typically a two-step process involving the hydroformylation of a suitable C8 alkene (like 2,5-dimethyl-1-heptene) to the corresponding C9 aldehyde, followed by hydrogenation of the aldehyde to the final primary alcohol. [6][7]This "oxo process" is a cornerstone of industrial aldehyde and alcohol production. [4] Q2: How can I definitively confirm the regiochemistry of my product and distinguish it from isomers? A2: A combination of analytical techniques is required.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is definitive. For the desired this compound, you will see a characteristic doublet for the two protons on C1 (the -CH₂OH group) around 3.4-3.6 ppm. The branched isomer would lack this signal and instead show a signal for a -CH(OH)- proton further downfield. ¹³C NMR will also show a distinct chemical shift for the C1 carbon (~65-70 ppm).

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the isomers based on their boiling points. The mass spectrum will show the same molecular ion (m/z 144.25 for C₉H₂₀O), but the fragmentation patterns for the linear vs. branched alcohol will be different, aiding in identification. [8] Q3: Are there alternative starting materials, for example, from natural products like Citral? A3: Yes, routes from natural products exist. For instance, Citral (3,7-dimethylocta-2,6-dienal) can be a precursor. A process involving a Baeyer-Villiger oxidation of citral can yield an intermediate that, after hydrolysis and selective hydrogenation of the double bonds, could lead to the desired carbon skeleton. [9]However, controlling the selectivity during the multiple reduction steps can be challenging.

Q4: What are the critical safety precautions when running high-pressure hydroformylation reactions? A4: Working with high-pressure syngas (a mixture of flammable hydrogen and toxic carbon monoxide) requires strict safety protocols.

  • Equipment: Use only certified and properly maintained high-pressure reactors (autoclaves) equipped with a pressure relief valve and a rupture disc.

  • Gas Handling: All operations involving CO and H₂ should be conducted in a well-ventilated fume hood with functioning CO and H₂ detectors.

  • Procedure: Always leak-test the system with an inert gas (N₂ or Ar) before introducing the reactive gases. Never heat a sealed, pressurized system without confirming the integrity of all fittings.

  • Training: Ensure all personnel are thoroughly trained in high-pressure reactor operation and emergency shutdown procedures.

References

  • Jiao, Y., Serrano Torne, M., Gracia, J., Niemantsverdriet, J. W. (Hans), & van Leeuwen, P. W. N. M. (2017). Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? Catalysis Science & Technology, 7(6), 1486-1494. [Link]

  • Sinha, A., & Cavallo, L. (2012). Ligand Effects on the Regioselectivity of Rhodium-Catalyzed Hydroformylation: Density Functional Calculations Illuminate the Role of Long-Range Noncovalent Interactions. Organometallics, 31(15), 5459-5467. [Link]

  • Jeong, Y., et al. (2022). Synergistic Ligand Effect in Rhodium(I)-Catalyzed Regio-Controlled Propene Hydroformylation. Organometallics, 41(21), 3128-3134. [Link]

  • Jiao, Y., et al. (2017). Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? Catalysis Science & Technology. [Link]

  • ResearchGate. (2017). Ligand Effects in Rhodium-Catalyzed Hydroformylation with Bisphosphines: Steric or Electronic? | Request PDF. [Link]

  • Wikipedia. (n.d.). Hydroformylation. [Link]

  • Franke, R., Selent, D., & Börner, A. (2012). Isomerization–Hydroformylation Tandem Reactions. ACS Catalysis, 2(11), 2375-2396. [Link]

  • ResearchGate. (2008). Factors Controlling the Selective Hydroformylation of Internal Alkenes to Linear Aldehydes. 1. The Isomerization Step | Request PDF. [Link]

  • Google Patents. (2009). CN100516010C - Method for preparing 2,6-dimethyl-2-heptanol.
  • IntechOpen. (2018). Hydroformylation of Alkenes: An Industrial View of the Status and Importance. [Link]

  • Chemistry LibreTexts. (2023). 14.3.2: Hydroformylation. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Homework.Study.com. (n.d.). Show the steps for a Grignard synthesis of 2-methyl-2-heptanol using an alkyl halide and ketone. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for regioselective hydroformylation and hydroxymethylation. [Link]

  • YouTube. (2014). Grignard Synthesis of Alcohols in Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]

  • PubMed. (2024). Regioselective hydroformylation of propene catalysed by rhodium-zeolite. [Link]

  • PubChem. (n.d.). 2,5-Dimethylheptan-1-ol. [Link]

  • ACS Omega. (2017). Photocatalytic Dehydrogenation of Primary Alcohols: Selectivity Goes against Adsorptivity. [Link]

  • ResearchGate. (1988). Purification and Properties of Primary and Secondary Alcohol Dehydrogenases from Thermoanaerobacter ethanolicus. [Link]

  • PubMed. (1993). Purification and characterization of a primary-secondary alcohol dehydrogenase from two strains of Clostridium beijerinckii. [Link]

  • National Institutes of Health. (n.d.). Purification and characterization of a primary-secondary alcohol dehydrogenase from two strains of Clostridium beijerinckii. [Link]

  • R Discovery. (n.d.). Regioselective Hydroformylation Research Articles. [Link]

  • Semantic Scholar. (2006). High-precision catalysts: regioselective hydroformylation of internal alkenes by encapsulated rhodium complexes. [Link]

  • Master Organic Chemistry. (2015). Elimination Reactions of Alcohols. [Link]

  • Google Patents. (2016).
  • National Institutes of Health. (n.d.). 2,5-Dimethylheptane. [Link]

  • International Journal of Renewable Energy Development. (2023). One pot microwave-assisted synthesis of 2,5-dimethylfuran from bamboo hydrolysate in presence of green solvent and low-cost metal catalyst. [Link]

  • ResearchGate. (2006). Regioselective Hydroformylation of Butadiene: Density Functional Studies† | Request PDF. [Link]

Sources

Technical Support Center: Improving Yield in the Reduction of 2,5-Dimethylheptanal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the reduction of 2,5-dimethylheptanal to 2,5-dimethylheptanol. As Senior Application Scientists, we have compiled this resource to address common challenges and questions encountered during this synthesis. This guide is designed to provide not just procedural steps, but the underlying chemical principles to empower you to optimize your reaction for maximum yield and purity.

Troubleshooting Guide

This section addresses specific problems you may encounter during the experiment. Each answer provides a causal explanation and actionable steps for resolution.

Q1: My reaction is incomplete, showing significant starting material on the TLC/GC-MS. How can I drive the reaction to completion?

A1: Incomplete conversion is a common issue stemming from several factors related to the hydride reagent or reaction conditions.

  • Cause 1: Insufficient Reducing Agent: Each mole of sodium borohydride (NaBH₄) can theoretically provide four hydride ions. However, practical considerations often require a larger excess. The branched structure of 2,5-dimethylheptanal may introduce some steric hindrance, slowing the reaction compared to a simple linear aldehyde. Furthermore, any moisture present in the solvent or on the glassware will consume the reagent.

    • Solution: Increase the molar equivalents of NaBH₄. A typical starting point is 1.0-1.5 equivalents, but increasing this to 2.0 equivalents can often force the reaction to completion. Add the reagent in portions to control the exotherm.[1]

  • Cause 2: Inactive Reducing Agent: Sodium borohydride degrades over time, especially if not stored in a dry environment.

    • Solution: Use a freshly opened bottle of NaBH₄ or one that has been stored correctly in a desiccator. If you suspect your reagent is old, it is best to procure a new supply.

  • Cause 3: Sub-optimal Temperature or Reaction Time: While the reduction of aldehydes is typically fast and exothermic, lower temperatures can slow the rate of reaction, especially for a sterically hindered substrate.

    • Solution: Initially, run the reaction at 0 °C to control the initial exotherm during NaBH₄ addition.[2] After the addition is complete, allow the reaction to warm to room temperature and stir for an extended period (2-4 hours). Gentle heating (e.g., to 40-50 °C) can also increase the reaction rate, but this should be monitored carefully to avoid side reactions.[3]

Q2: My final product yield is low even after achieving full conversion. Where could I be losing my product?

A2: Product loss often occurs during the work-up and purification stages. The goal is to effectively neutralize excess reagent and separate the desired alcohol from inorganic salts and the solvent.

  • Cause 1: Inefficient Quenching and pH Adjustment: The reaction work-up involves quenching excess NaBH₄ and hydrolyzing the intermediate borate ester to liberate the alcohol. If the pH is not sufficiently acidic during the quench, the borate ester may not be fully hydrolyzed.

    • Solution: After the reaction is complete, cool the mixture in an ice bath and slowly add dilute acid (e.g., 1 M HCl) until the effervescence (hydrogen gas evolution) ceases and the pH is acidic (pH ~2-3).[1] This ensures all the borate esters are cleaved.

  • Cause 2: Emulsion Formation During Extraction: 2,5-dimethylheptanol has both polar (hydroxyl) and non-polar (C9 alkyl chain) characteristics, which can lead to the formation of emulsions during aqueous extraction, making phase separation difficult.

    • Solution: To break up emulsions, add a saturated brine solution (NaCl) during the extraction. This increases the ionic strength of the aqueous layer, forcing the organic product into the extraction solvent (e.g., diethyl ether, ethyl acetate).

  • Cause 3: Product Volatility: While 2,5-dimethylheptanol is not extremely volatile, some product can be lost if rotary evaporation is performed at too high a temperature or for an extended period.

    • Solution: Remove the extraction solvent using a rotary evaporator with a water bath temperature no higher than 40 °C and moderate vacuum. Once the bulk of the solvent is removed, do not leave the flask under high vacuum for an extended time.

Q3: I'm observing unexpected spots on my TLC plate. What are the likely byproducts and how can I avoid them?

A3: Byproduct formation in this reduction is typically minimal but can occur under non-ideal conditions.

  • Likely Byproduct 1: Unreacted Aldehyde: As discussed in Q1, this is the most common "byproduct." It will have a higher Rf value on a silica TLC plate than the more polar alcohol product.

    • Mitigation: Refer to the solutions in A1.

  • Likely Byproduct 2: Over-reduction to Alkane (2,5-dimethylheptane): This is highly unlikely with NaBH₄, which is chemoselective for aldehydes and ketones.[4] However, using a much stronger reducing agent like LiAlH₄ without precise control, or employing harsh catalytic hydrogenation conditions, could potentially lead to the deoxygenation of the aldehyde to the corresponding alkane, 2,5-dimethylheptane.[5][6]

    • Mitigation: Use NaBH₄ for this transformation. It is sufficiently reactive for aldehydes and avoids the risk of over-reduction.

  • Likely Byproduct 3: Aldol Adducts: If the reaction conditions become strongly basic (e.g., using NaBH₄ in aqueous NaOH) and are heated for a prolonged time, the aldehyde could potentially undergo a self-condensation reaction.

    • Mitigation: Perform the reduction in a neutral protic solvent like methanol or ethanol. The basicity of the intermediate borate species is generally not sufficient to promote significant aldol condensation at controlled temperatures.

Frequently Asked Questions (FAQs)

Q4: Which reducing agent is best for converting 2,5-dimethylheptanal to 2,5-dimethylheptanol?

A4: For the reduction of a simple aldehyde like 2,5-dimethylheptanal, sodium borohydride (NaBH₄) is the recommended reagent.[7] It offers an excellent balance of reactivity and safety.

  • Expertise & Experience: While Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent, its high reactivity makes it non-selective and hazardous.[3][8] It reacts violently with protic solvents like water and alcohols, requiring the use of anhydrous ethers (like THF or diethyl ether) and a more complex, hazardous work-up procedure.[3][9] NaBH₄ is stable in alcoholic solvents, making the experimental setup and work-up significantly simpler and safer.[10]

The table below summarizes the key differences for this specific application:

ParameterSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Reactivity Strong, but selective for aldehydes/ketonesExtremely strong, reduces most carbonyls
Solvent Methanol, EthanolAnhydrous Ether, THF
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Work-up Mild acid (e.g., 1M HCl)Careful sequential addition of H₂O, NaOH(aq), H₂O
Safety Flammable solid; liberates H₂ with acidPyrophoric; reacts violently with water
Recommendation Highly Recommended Not recommended unless NaBH₄ fails
Q5: What is the optimal solvent and temperature for this reduction using NaBH₄?

A5: The optimal solvent is typically ethanol or methanol . These protic solvents are capable of dissolving both the aldehyde and the NaBH₄, and they also participate in the mechanism by protonating the intermediate alkoxide.[7]

The ideal temperature profile is as follows:

  • Dissolve the 2,5-dimethylheptanal in ethanol in a flask.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add the NaBH₄ powder slowly in small portions over 15-20 minutes. This allows for dissipation of the heat generated from the exothermic reaction.[1]

  • Stir at 0 °C for 30 minutes after the addition is complete.

  • Warm to room temperature and continue stirring for 1-2 hours to ensure the reaction goes to completion.

Q6: How do I properly set up and monitor the reaction?

A6: A proper setup is crucial for safety and success. Reaction monitoring allows you to track progress and determine the endpoint.

Experimental Setup Protocol:
  • Select a round-bottom flask that will be no more than half-full with the final reaction volume.

  • Add a magnetic stir bar and dissolve the 2,5-dimethylheptanal in ethanol.

  • Place the flask in an ice-water bath on top of a magnetic stir plate.

  • Ensure your fume hood sash is at the proper height and you are wearing appropriate PPE (lab coat, safety glasses, gloves).

  • Weigh the NaBH₄ and prepare to add it in portions.

Reaction Monitoring (Thin-Layer Chromatography - TLC):

TLC is an effective way to monitor the reaction's progress by observing the disappearance of the starting material.[11]

  • Prepare the TLC Plate: Draw a baseline in pencil on a silica gel plate.

  • Spotting:

    • "SM" Lane: Spot a dilute solution of your starting aldehyde (2,5-dimethylheptanal).

    • "RXN" Lane: Use a capillary tube to take a tiny aliquot from the reaction mixture and spot it on the baseline.[11]

  • Eluting: Develop the plate in a chamber with an appropriate solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). The less polar aldehyde will travel further up the plate (higher Rf) than the more polar alcohol product.

  • Visualization: Visualize the spots under a UV lamp (if the compound is UV active) or by staining with an appropriate agent (e.g., potassium permanganate stain).

  • Analysis: The reaction is complete when the spot corresponding to the starting material in the "RXN" lane has completely disappeared.

Visualization of Key Processes
General Reaction Mechanism

The reduction proceeds via nucleophilic addition of a hydride ion from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.

Troubleshooting_Workflow Start Low Yield of 2,5-Dimethylheptanol Check_Conversion Is conversion complete? (Check TLC/GC) Start->Check_Conversion Incomplete_Conversion Incomplete Conversion Check_Conversion->Incomplete_Conversion No Complete_Conversion Conversion is Complete Check_Conversion->Complete_Conversion Yes Cause_Reagent Check NaBH4 Age/Storage Incomplete_Conversion->Cause_Reagent Cause_Stoichiometry Increase NaBH4 Equivalents (1.5 -> 2.0 eq) Incomplete_Conversion->Cause_Stoichiometry Cause_TimeTemp Increase Reaction Time or Warm to RT Incomplete_Conversion->Cause_TimeTemp Loss_Workup Product Loss During Work-up/ Purification Complete_Conversion->Loss_Workup Check_Quench Ensure Acidic Quench (pH 2-3) Loss_Workup->Check_Quench Check_Extraction Use Brine to Break Emulsions Loss_Workup->Check_Extraction Check_Evaporation Reduce Temperature/ Time on Rotovap Loss_Workup->Check_Evaporation

Sources

Troubleshooting side reactions in the esterification of 2,5-dimethyl-1-heptanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the esterification of 2,5-dimethyl-1-heptanol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the synthetic challenges associated with this sterically hindered primary alcohol. Here, we address specific experimental issues in a direct question-and-answer format, grounded in mechanistic principles and field-proven insights to ensure the success of your synthesis.

Introduction: The Challenge of Steric Hindrance

This compound, while a primary alcohol, presents unique challenges in esterification. The presence of methyl groups at the C2 and C5 positions creates significant steric bulk, which can impede the approach of the carboxylic acid, particularly in traditional acid-catalyzed methods like the Fischer esterification.[1][2] This steric hindrance not only slows down the desired reaction but can also promote competing side reactions, leading to reduced yields and complex purification profiles. This guide provides robust troubleshooting strategies and alternative protocols to mitigate these issues.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the esterification of this compound.

Question 1: My reaction yield is low, and analytical data (GC-MS, ¹H NMR) indicates the presence of an alkene byproduct. What is causing this, and how can I prevent it?

Answer: The formation of an alkene, in this case, likely 2,5-dimethyl-1-heptene, is a classic sign of an acid-catalyzed dehydration reaction.[3] While more common with secondary and tertiary alcohols, primary alcohols can also undergo dehydration under sufficiently harsh conditions (i.e., strong acid and high heat).[4]

Causality: The mechanism involves the protonation of the alcohol's hydroxyl group by the acid catalyst, converting it into a good leaving group (water).[5] Subsequently, a base (like the conjugate base of the acid catalyst or another alcohol molecule) abstracts a proton from the adjacent carbon, leading to the formation of a double bond in an E2-type mechanism for primary alcohols.[4]

G cluster_main Desired Esterification Pathway (Slow) cluster_side Side Reaction: Dehydration (E2) cluster_caption A R-OH + R'-COOH B Protonated Intermediate A->B H⁺ (cat.) C Tetrahedral Intermediate B->C +R'-COOH D Ester + H₂O C->D -H₂O, -H⁺ E R-OH F R-OH₂⁺ (Alkyloxonium ion) E->F H⁺ (cat.) G Alkene + H₂O F->G High Temp -H₂O, -H⁺ Caption Fig 1. Competing esterification and dehydration pathways.

Caption: Fig 1. Competing esterification and dehydration pathways.

Solutions:

  • Reduce Reaction Temperature: Elimination reactions typically have a higher activation energy than the corresponding substitution reactions. Lowering the temperature will disproportionately slow the rate of dehydration compared to esterification.

  • Use a Milder Acid Catalyst: Strong mineral acids like sulfuric acid (H₂SO₄) are highly effective at promoting dehydration.[3] Consider using a milder, non-nucleophilic acid like p-toluenesulfonic acid (TsOH).

  • Remove Water as it Forms: The dehydration reaction is, like esterification, an equilibrium process.[6] Removing water using a Dean-Stark apparatus will shift the equilibrium away from the alkene product and towards the ester.[6]

  • Switch to a Non-Acidic Protocol: The most robust solution is to avoid strong acid catalysis altogether. Milder methods that activate the carboxylic acid are highly effective for hindered alcohols (see Question 3).

ParameterFischer Esterification (Typical)Recommended Adjustment
Catalyst H₂SO₄ (conc.)TsOH or Amberlyst-15
Temperature >140 °C (for primary alcohol)100 - 120 °C (with water removal)
Water Removal Often omittedUse of Dean-Stark trap is critical
Question 2: I am observing a significant amount of a symmetrical ether byproduct (bis(2,5-dimethylheptyl) ether). How can I minimize this?

Answer: The formation of a symmetrical ether from a primary alcohol under acidic conditions is a known side reaction that competes with both esterification and dehydration.[7] It typically occurs at temperatures intermediate to those that favor esterification and those that promote aggressive dehydration.[4]

Causality: This reaction proceeds via an Sₙ2 mechanism. One molecule of the alcohol is protonated by the acid catalyst to form an alkyloxonium ion (a good leaving group). A second molecule of the alcohol then acts as a nucleophile, attacking the carbon bearing the leaving group and displacing water to form a protonated ether, which is then deprotonated.[8]

G cluster_main Desired Esterification Pathway cluster_side Side Reaction: Ether Formation (Sₙ2) cluster_caption A R-OH + R'-COOH B Ester A->B H⁺ (cat.) -H₂O E 2 R-OH F R-O-R (Symmetrical Ether) E->F H⁺ (cat.) -H₂O Caption Fig 2. Competition between ester and ether formation.

Caption: Fig 2. Competition between ester and ether formation.

Solutions:

  • Control Reactant Stoichiometry: Ensure the carboxylic acid is present in a stoichiometric or slight excess amount. If the alcohol is used as the solvent or is in large excess, it increases the probability of two alcohol molecules reacting with each other.[9]

  • Optimize Temperature: Ether formation is often favored at lower temperatures (e.g., ~130-140°C for ethanol), while dehydration is favored at higher temperatures (>170°C for primary alcohols).[4][7] Careful temperature control is key. However, for a hindered alcohol, finding a window that favors esterification over both side reactions can be difficult.

  • Employ a Milder, Non-Acidic Method: As with dehydration, the most effective way to prevent ether formation is to use a reaction that does not involve protonating the alcohol. Activating the carboxylic acid instead is the preferred strategy.

Question 3: My reaction is extremely slow, and conversion is poor even after prolonged reaction times. How can I accelerate the formation of my desired ester?

Answer: Poor reactivity is the most common issue when esterifying sterically hindered alcohols like this compound.[1] The steric bulk around the hydroxyl group prevents the effective nucleophilic attack required in the Fischer esterification mechanism.[10] Pushing the reaction with excessive heat will only lead to the side reactions discussed above. The solution is to change the reaction strategy to one that is less sensitive to steric hindrance.

Recommended Alternative Protocols:

The key is to activate the carboxylic acid to make it a much more potent acylating agent, allowing the reaction to proceed under milder conditions that do not favor side reactions.[1]

Method 1: Steglich Esterification

This method uses a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. A catalytic amount of 4-(dimethylamino)pyridine (DMAP) is used as an acyl transfer catalyst.[1] This is a highly effective method for sterically demanding substrates.

Experimental Protocol: Steglich Esterification

  • To a solution of your carboxylic acid (1.0 eq.) and this compound (1.2 eq.) in anhydrous dichloromethane (DCM, approx. 5 mL per mmol of acid), add DMAP (0.1 eq.).

  • Cool the mixture to 0 °C in an ice bath with magnetic stirring.

  • Add DCC (1.1 eq.) or EDC (1.1 eq.) portion-wise to the cooled solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 12-24 hours, monitoring progress by TLC or GC-MS.

  • Upon completion, filter off the dicyclohexylurea (DCU) byproduct if DCC was used. If using water-soluble EDC, proceed directly to an aqueous workup.

  • Wash the organic phase with dilute HCl, then saturated NaHCO₃, and finally brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

Method 2: Acylation with an Acid Chloride

Converting the carboxylic acid to a more reactive acid chloride is a classic and highly effective strategy. The acid chloride is then reacted with the alcohol in the presence of a non-nucleophilic base, like pyridine or triethylamine, to neutralize the HCl byproduct.

Experimental Protocol: Acylation via Acid Chloride

  • Acid Chloride Formation: In a fume hood, carefully add thionyl chloride (SOCl₂, 1.5 eq.) to the carboxylic acid (1.0 eq.) either neat or in an inert solvent like DCM. A catalytic drop of DMF can accelerate the reaction. Gently reflux for 1-2 hours or until gas evolution ceases. Remove excess SOCl₂ by distillation or under vacuum.

  • Esterification: Dissolve the crude acid chloride in anhydrous DCM. Cool to 0 °C.

  • Add a solution of this compound (1.1 eq.) and pyridine (1.2 eq.) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Perform an aqueous workup as described for the Steglich esterification to remove the pyridinium hydrochloride salt and any excess reagents. Purify by column chromatography.

G cluster_caption Start Low Ester Yield Detected Analyze Analyze Crude Reaction (GC-MS, NMR) Start->Analyze Decision Identify Major Byproduct Analyze->Decision Alkene Alkene (Dehydration) Decision->Alkene Alkene Ether Symmetrical Ether Decision->Ether Ether StartingMaterial Unreacted Starting Material Decision->StartingMaterial Starting Material Sol_Alkene 1. Lower Temperature 2. Use Milder Acid (TsOH) 3. Remove H₂O Alkene->Sol_Alkene Sol_Ether 1. Check Stoichiometry 2. Optimize Temperature Ether->Sol_Ether Sol_SM Steric Hindrance is the Issue StartingMaterial->Sol_SM Final_Solution Switch to Milder Protocol: - Steglich Esterification (DCC/DMAP) - Acylation via Acid Chloride Sol_Alkene->Final_Solution Sol_Ether->Final_Solution Sol_SM->Final_Solution Caption Fig 3. Troubleshooting workflow for low yield.

Caption: Fig 3. Troubleshooting workflow for low yield.

Frequently Asked Questions (FAQs)

  • Q: Given the challenges, what is the single best method for esterifying this compound?

    • A: For reliability and high yield, the Steglich esterification is often preferred.[1] It operates under very mild, neutral conditions, effectively circumventing both dehydration and ether formation side reactions. While requiring stoichiometric coupling agents, the clean reaction profile often simplifies purification, making it highly advantageous for complex or valuable substrates.

  • Q: If I must use a Fischer esterification, what is the most critical parameter to control?

    • A: The most critical parameter is the continuous removal of water .[6] Because the reaction is reversible, the presence of water, a product, will prevent the reaction from reaching completion according to Le Châtelier's principle.[11] Using a Dean-Stark apparatus is not optional; it is essential for maximizing yield in any challenging Fischer esterification.[6]

  • Q: What analytical techniques are most effective for identifying these side products?

    • A: A combination of techniques is ideal. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for separating volatile components and identifying them by their mass-to-charge ratio and fragmentation patterns. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for confirming structures. For example, the appearance of signals in the olefinic region (~5-6 ppm in ¹H NMR) would confirm an alkene byproduct, while the characteristic C-O-C symmetric signals would point to an ether.

References

  • MDPI. (2023). Effect of Support on Oxidative Esterification of 2,5-Furandiformaldehyde to Dimethyl Furan-2,5-dicarboxylate. Available at: [Link]

  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification. Available at: [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • Master Organic Chemistry. (2015). Elimination Reactions of Alcohols. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Available at: [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

  • Chemguide. (n.d.). The mechanism for the esterification reaction. Available at: [Link]

  • Chemistry LibreTexts. (2025). 18.2: Preparing Ethers. Available at: [Link]

  • Chemistry LibreTexts. (2020). 14.4: Dehydration Reactions of Alcohols. Available at: [Link]

  • JoVE. (2025). Acid-Catalyzed Dehydration of Alcohols to Alkenes. Available at: [Link]

  • jOeCHEM. (2019). Esterification--Making Esters from Carboxylic Acids. YouTube. Available at: [Link]

  • ACS Earth and Space Chemistry. (2018). Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions. Available at: [Link]

  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Available at: [Link]

  • Esterification Lab Answers. (n.d.).
  • ResearchGate. (2012). Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • Master Organic Chemistry. (2014). Alcohols To Ethers via Acid Catalysis. Available at: [Link]

  • Study.com. (n.d.). Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. Available at: [Link]

  • Google Patents. (2010). WO2010027663A1 - Polyol ethers and process for making them.
  • Reddit. (2024). Esterification not Working. r/chemhelp. Available at: [Link]

Sources

Technical Support Center: Drying 2,5-dimethyl-1-heptanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for handling 2,5-dimethyl-1-heptanol. This guide provides in-depth information, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively drying this branched-chain alcohol. Proper removal of water is a critical step to ensure the purity of your product for subsequent reactions or analyses.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable drying agents for this compound?

A1: The most effective and commonly used drying agents for a higher-order, branched alcohol like this compound are anhydrous magnesium sulfate (MgSO₄), anhydrous sodium sulfate (Na₂SO₄), and 3Å molecular sieves. Anhydrous calcium sulfate (Drierite®) can also be used. The choice among these depends on the required level of dryness, the scale of the experiment, and the time constraints.

Q2: How do I choose the best drying agent for my specific application?

A2: The selection of a drying agent should be based on a balance of its properties:

  • Efficiency and Speed: For rapid and thorough drying, anhydrous magnesium sulfate is an excellent choice due to its fine powder form which provides a large surface area.[1][2][3]

  • Capacity: Anhydrous sodium sulfate has a high capacity for water, forming a decahydrate, but it is slower and less efficient than magnesium sulfate.[1][4]

  • Chemical Inertness: Anhydrous sodium sulfate and calcium sulfate are generally neutral and inert, making them suitable for sensitive substrates.[4][5][6][7] Magnesium sulfate is slightly acidic, which could be a concern for acid-sensitive compounds, though this is less of a concern for a simple alcohol like this compound.[2][4]

  • Ultimate Dryness: For achieving very low water content (super-dry conditions), activated 3Å molecular sieves are the most effective option.[8][9][10][11][12]

Q3: Are there any drying agents I should avoid using with this compound?

A3: Yes. You should avoid using anhydrous calcium chloride (CaCl₂). Alcohols, particularly lower molecular weight ones, can form stable complexes with calcium chloride, leading to contamination of your product.[13][14][15][16] While this effect is more pronounced with smaller alcohols, it is a risk that should be avoided with this compound as well. Also, reactive drying agents like sodium metal or calcium hydride should not be used unless extreme and specific anhydrous conditions are required, and appropriate safety measures are in place.[17]

Q4: How can I determine if the this compound is dry?

A4: There are several methods to ascertain the dryness of your alcohol:

  • Visual Inspection: When using powdered drying agents like anhydrous magnesium sulfate or sodium sulfate, the initial clumping of the agent indicates it is absorbing water.[18][19] The solution is considered dry when newly added drying agent no longer clumps and remains free-flowing as a fine powder when the flask is swirled.[11][18][20]

  • Analytical Methods: For a quantitative assessment of water content, Karl Fischer titration is the gold standard and can determine water content down to the parts-per-million (ppm) level.[21] Gas Chromatography with a Thermal Conductivity Detector (GC-TCD) can also be used to quantify water content.[22][23]

Troubleshooting Guide

Problem Possible Cause Solution
The drying agent remains clumped after adding a large amount. The alcohol is very wet.First, "pre-dry" the organic solution by washing it with a saturated sodium chloride solution (brine) in a separatory funnel.[24][25] This will remove the bulk of the dissolved water before you add the solid drying agent.
The solution is still cloudy after adding the drying agent. The solution is not yet dry, or fine particles of the drying agent are suspended.Add more drying agent until it no longer clumps. Allow the mixture to stand for a few minutes to let the drying agent settle. If cloudiness persists, it may be due to suspended fines, which will be removed upon filtration.
I have added too much drying agent, and the mixture is a thick slurry. Excessive use of the drying agent.Decant the liquid into a new flask. Wash the remaining slurry of drying agent with a small amount of fresh, dry solvent and add this rinse to the decanted liquid to recover any adsorbed product.[18]
My product yield is low after drying and filtration. The product is adsorbed onto the drying agent.After filtration, rinse the drying agent in the filter funnel with a small amount of fresh, dry solvent to recover any adsorbed product.[19]

Comparative Analysis of Recommended Drying Agents

Drying Agent Speed Capacity Efficiency Acidity Advantages Disadvantages
Anhydrous Magnesium Sulfate (MgSO₄) FastModerateHighSlightly AcidicRapid drying, high efficiency.[1][2][4]Fine powder can make filtration more difficult.[2][3]
Anhydrous Sodium Sulfate (Na₂SO₄) SlowHighModerateNeutralHigh capacity, easy to filter (granular).[1][2][4]Slow and less efficient than MgSO₄.[1][4]
Anhydrous Calcium Sulfate (Drierite®) FastLowHighNeutralFast-acting, chemically inert.[5][6]Low capacity (absorbs ~6.6% of its weight in water).[26]
3Å Molecular Sieves Slow to ModerateHighVery HighNeutralCan achieve very low water levels; can be regenerated.[8][9][27]Slower than inorganic salts; require activation before use.[13][28][29]

Experimental Protocols

Protocol 1: Standard Drying with Anhydrous Magnesium Sulfate or Sodium Sulfate
  • Initial Assessment: Ensure there is no separate water layer in the flask containing the this compound. If a separate layer is present, use a separatory funnel to remove it.

  • Addition of Drying Agent: Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the alcohol in an Erlenmeyer flask.

  • Swirling: Gently swirl the flask. The drying agent will initially clump together as it absorbs water.[19][20]

  • Incremental Addition: Continue adding small portions of the drying agent, with swirling, until some of the newly added powder no longer clumps and remains free-flowing.[11][18] This indicates that all the water has been absorbed.

  • Resting Period: Allow the flask to stand for at least 10-15 minutes to ensure complete drying.

  • Separation: Separate the dry alcohol from the hydrated drying agent by decanting or filtering the liquid into a clean, dry flask.

  • Rinsing: Rinse the drying agent with a small volume of a dry, inert solvent (e.g., diethyl ether or hexane) to recover any residual product, and add the rinse to the filtered solution.[18][19]

Protocol 2: High-Efficiency Drying with 3Å Molecular Sieves
  • Activation of Molecular Sieves: Place the 3Å molecular sieves in a flask and heat them in an oven at 300-350°C for at least 4 hours under a vacuum or with a stream of dry nitrogen to remove any adsorbed water.[28] Cool the sieves in a desiccator before use.

  • Addition to Alcohol: Add the activated molecular sieves to the this compound (approximately 5-10% of the liquid volume).

  • Contact Time: Stopper the flask and allow it to stand for several hours, or overnight, with occasional swirling. For higher alcohols, a longer contact time may be necessary.[11][29]

  • Separation: Carefully decant or filter the dried alcohol from the molecular sieves.

Decision-Making and Workflow Diagrams

Diagram 1: Selecting the Appropriate Drying Agent

DryingAgentSelection start Start: Need to dry this compound q_dryness What level of dryness is required? start->q_dryness super_dry Super-dry (<50 ppm water) q_dryness->super_dry Very High standard_dry Standard dry (for general use) q_dryness->standard_dry Standard q_speed Is speed a critical factor? use_mgso4 Use Anhydrous MgSO₄ q_speed->use_mgso4 Yes use_na2so4 Use Anhydrous Na₂SO₄ or CaSO₄ q_speed->use_na2so4 No use_sieves Use activated 3Å Molecular Sieves super_dry->use_sieves standard_dry->q_speed

Caption: Decision tree for selecting a drying agent.

Diagram 2: General Experimental Workflow for Drying

DryingWorkflow start Wet this compound pre_dry Optional: Brine Wash (if very wet) start->pre_dry add_agent Add selected drying agent start->add_agent pre_dry->add_agent agitate Swirl/Stir and allow contact time add_agent->agitate separate Filter or Decant agitate->separate rinse Rinse drying agent with dry solvent separate->rinse end Dry this compound rinse->end

Caption: General workflow for drying this compound.

References

  • A simple, rapid method for measuring the percentage of water in alcohols used for dehydrating tissues. (2001). Biotech Histochem. [Link]

  • Drying an Organic Solution. Utah Tech University. [Link]

  • Determination of water in ethanol and in moist air. (1970). Analyst. [Link]

  • Molecular sieves for the dehydration of ethanol. (2020). Sorbead India. [Link]

  • Ethanol Dehydration - Molecular Sieve. Wintek Corporation. [Link]

  • How to Purify Ethanol with Molecular Sieve? SNOWPEAK. [Link]

  • can I use calcium chloride to dry ethyl alcohol? (2022). Reddit. [Link]

  • How can one quantify the water content in an aqueous mixture of alcohols? (2015). ResearchGate. [Link]

  • Explain the differences between the two drying agents, anhydrous magnesium sulfate and anhydrous sodium sulfate. Homework.Study.com. [Link]

  • Drierite® Anhydrous Calcium Sulfate, Indicating Desiccant, Mesh 8, 5 Lbs, 23005. USABlueBook. [Link]

  • Sodium sulphate vs magnesium sulphate for anhydrous drying. (2025). Reddit. [Link]

  • Magnesium sulfate vs. sodium sulfate for drying organic solutions. (2025). Reddit. [Link]

  • why anhydrous calcium chloride cannot be used for drying ethanol? (2016). Brainly.in. [Link]

  • Drying Organic Solutions. University of Colorado Boulder. [Link]

  • Water Determination in Ethanol by Karl Fischer Titration. Natsep. [Link]

  • How to dry molecule sieves to produce 100% anhydrous alcohol (ethanol). (2017). YouTube. [Link]

  • Drying with Anhydrous Sodium Sulfate. (2015). YouTube. [Link]

  • 3.2: Drying Agents. Chemistry LibreTexts. [Link]

  • Preparing Anhydrous Reagents and Equipment. Moodle@Units. [Link]

  • DRIERITE desiccants. W.A. Hammond Drierite Co. LTD. [Link]

  • Calcium chloride can remove alcohol(?). (2016). The Student Room. [Link]

  • Tips & Tricks: Drying Methods. University of Rochester. [Link]

  • Determining Water Content Content Using the Alcohol Method. Civinnovate. [Link]

  • Drying solvents. Sciencemadness Wiki. [Link]

  • Why can't I dry/concentrate ethanol using calcium chloride ... or can I? Chemistry Stack Exchange. [Link]

  • Drierite Desiccants. Daigger Scientific. [Link]

  • Drierite Desiccant. Hoskin Scientific. [Link]

  • DRIERITE® Desiccant. Capitol Scientific. [Link]

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (2010). The Journal of Organic Chemistry. [Link]

  • dehydration of alcohols. Chemguide. [Link]

  • Drying Alcohol Using Magnesium and Molecular Sieves. (2015). YouTube. [Link]

  • Drying higher alcohols. (2022). Reddit. [Link]

  • Using Drying Agents. Scribd. [Link]

  • 2,5-Dimethylheptan-1-ol. PubChem. [Link]

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Preventing emulsion formation during aqueous workup of 2,5-dimethyl-1-heptanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling challenging aqueous workups, specifically focusing on the prevention and resolution of emulsion formation when working with 2,5-dimethyl-1-heptanol. This guide is designed for researchers, scientists, and drug development professionals who encounter this common yet frustrating issue in their daily laboratory work. Here, we move beyond simple procedural lists to provide a deeper understanding of the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your synthetic workflow.

Understanding the Challenge: The Amphiphilic Nature of this compound

This compound, a branched nine-carbon alcohol, possesses an amphiphilic character that contributes to its tendency to form emulsions during aqueous workup. Its hydroxyl (-OH) group is polar and capable of hydrogen bonding with water, while the C9 hydrocarbon chain is nonpolar and lipophilic. This dual nature allows it to act as a surfactant, stabilizing the microscopic droplets of an organic solvent dispersed within an aqueous phase (or vice versa), leading to the formation of a stable emulsion.

An emulsion is a colloid of two or more immiscible liquids where one liquid contains a dispersion of the other liquids.[1] In a laboratory setting, vigorous shaking during liquid-liquid extraction provides the energy to form these dispersions, and the presence of surfactant-like molecules, such as long-chain alcohols, can prevent the droplets from coalescing.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my workup of this compound forming a stubborn emulsion?

A1: The branched, nine-carbon structure of this compound gives it surfactant-like properties. The polar hydroxyl group interacts with the aqueous phase, while the nonpolar hydrocarbon tail interacts with the organic solvent. This stabilizes the mixture of two immiscible liquids, preventing them from separating cleanly. Vigorous shaking during extraction introduces the energy needed to form this stable colloidal dispersion.

Q2: What is the first thing I should try if an emulsion forms?

A2: The simplest first step is patience. Allow the separatory funnel to stand undisturbed for 10-20 minutes.[2] Often, less stable emulsions will break on their own. Gentle swirling or tapping of the funnel can also encourage the dispersed droplets to coalesce.[2] If this fails, the addition of a saturated aqueous solution of sodium chloride (brine) is the most common and often effective next step.

Q3: Can the choice of organic solvent affect emulsion formation?

A3: Absolutely. Solvents with some degree of water miscibility, like diethyl ether or ethyl acetate, are more prone to forming emulsions.[3] Using a more nonpolar solvent like hexanes or toluene can reduce the likelihood of emulsion formation.[4] However, the solubility of your target compound in these solvents must be considered.

Q4: Is it better to prevent an emulsion or to break one?

A4: Prevention is always the best strategy.[5] Once a stable emulsion has formed, it can be time-consuming to resolve and may lead to product loss. Proactive measures, such as gentle mixing and the preemptive use of brine, are highly recommended.

In-Depth Troubleshooting Guide

Issue 1: A thick, milky emulsion has formed and does not separate after standing.

This is a common scenario when working with compounds like this compound. The following strategies can be employed, starting with the least invasive.

Causality: Adding a salt, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), to the aqueous phase increases its ionic strength.[1] This reduces the solubility of the organic compound in the aqueous layer and disrupts the solvation sphere of water around the polar head of the alcohol, forcing it into the organic phase.[6][7] This destabilizes the emulsion, allowing the dispersed droplets to coalesce.

Protocol:

  • Prepare a saturated aqueous solution of sodium chloride (brine).

  • Add a volume of brine equal to 10-20% of the aqueous layer volume to the separatory funnel.

  • Gently rock or swirl the funnel to mix the layers. Avoid vigorous shaking, which can worsen the emulsion.

  • Allow the funnel to stand and observe for phase separation.

  • If separation begins but is incomplete, adding more brine or solid NaCl can be effective.[8]

Causality: The stability of an emulsion can be highly dependent on the pH of the aqueous phase, especially if acidic or basic impurities are present which can act as surfactants.[9][10] Adjusting the pH can alter the charge of these impurities, reducing their ability to stabilize the emulsion.[11]

Protocol:

  • Using a glass pipette, carefully add a few drops of dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) to the separatory funnel.

  • Gently swirl and observe for any changes.

  • Check the pH of the aqueous layer with pH paper.

  • Continue to add acid or base dropwise until the emulsion begins to break. Be mindful of the chemical stability of your target compound to pH changes.

Issue 2: The emulsion is persistent even after adding brine and adjusting the pH.

For more stubborn emulsions, physical or more disruptive chemical methods may be necessary.

Causality: Many persistent emulsions are stabilized by fine particulate matter suspended at the interface of the two liquids.[8] Celite®, a form of diatomaceous earth, is a porous filter aid that can physically disrupt the emulsion and trap these suspended solids, allowing the liquids to separate.[8]

Protocol:

  • Prepare a small plug of Celite® in a Büchner or Hirsch funnel by wet-packing with the organic solvent used in the extraction.

  • Apply gentle vacuum and pass the entire emulsified mixture through the Celite® plug.

  • The filtrate should collect as two distinct layers.

  • It is good practice to retain the Celite® pad until the successful isolation of the product is confirmed, in case your product has adsorbed to the particulates.[8]

Diagram: Troubleshooting Emulsion Formation

This flowchart outlines a logical progression for addressing emulsion issues during the aqueous workup of this compound.

Emulsion_Troubleshooting Start Emulsion Forms During Workup Patience Allow to Stand (10-20 min) Gentle Swirling Start->Patience Check_Separation1 Does it Separate? Patience->Check_Separation1 Brine Add Saturated NaCl (Brine) Gentle Mixing Check_Separation1->Brine No Success Successful Phase Separation Check_Separation1->Success Yes Check_Separation2 Does it Separate? Brine->Check_Separation2 pH_Adjust Adjust pH (Dilute Acid/Base) Monitor with pH Paper Check_Separation2->pH_Adjust No Check_Separation2->Success Yes Check_Separation3 Does it Separate? pH_Adjust->Check_Separation3 Celite Filter through Celite® Plug Check_Separation3->Celite No Check_Separation3->Success Yes Centrifuge Centrifuge the Mixture Celite->Centrifuge Still Emulsified Celite->Success Separated Solvent_Evap Advanced: Evaporate Solvent & Re-extract Centrifuge->Solvent_Evap Still Emulsified Centrifuge->Success Separated Solvent_Evap->Success

Caption: A decision-making workflow for resolving emulsions.

Causality: Centrifugation applies a strong mechanical force that accelerates the sedimentation of the denser phase, forcing the dispersed droplets to coalesce. This is a highly effective method for breaking even very stable emulsions.

Protocol:

  • Transfer the emulsified mixture into appropriate centrifuge tubes.

  • Ensure the tubes are properly balanced in the centrifuge rotor.

  • Centrifuge at a moderate speed (e.g., 2000-4000 rpm) for 5-10 minutes.

  • Carefully remove the tubes and decant or pipette the separated layers.

Preventative Measures: Best Practices for Emulsion-Prone Workups

Adopting the following practices can significantly reduce the likelihood of emulsion formation from the outset.

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for sufficient interfacial contact for extraction without imparting excessive energy that promotes emulsion formation.[5]

  • Preemptive Brine Wash: For reactions known to produce emulsions, conduct the first aqueous wash with brine instead of deionized water.

  • Solvent Selection: Choose a solvent that is as non-polar as possible while still effectively dissolving your compound of interest. A solvent miscibility table can be a useful reference.

  • Temperature Control: In some cases, gentle warming of the separatory funnel can decrease the viscosity of the mixture and aid in phase separation. However, this should be done with caution, especially with volatile solvents.

Data at a Glance: Solvent Properties and Solubility

The choice of extraction solvent is critical. The following table provides predicted solubility and key properties of common organic solvents relevant to the extraction of this compound. Due to its branched structure and hydroxyl group, this compound is expected to have good solubility in a range of organic solvents.

SolventPredicted Solubility of this compoundPolarity IndexDensity (g/mL)Water MiscibilityEmulsion Tendency
HexaneHigh0.10.655LowLow
TolueneHigh2.40.867LowLow
Diethyl EtherHigh2.80.713Low (7.5 g/100g )High
Dichloromethane (DCM)High3.11.33LowHigh
Ethyl AcetateHigh4.40.894Moderate (8.7 g/100g )High
Tetrahydrofuran (THF)Very High4.00.886HighVery High

Data compiled from various sources, including predicted solubility based on structural analogy.

References

  • Biotage. (2023, January 17). Tackling emulsions just got easier. [Link]

  • University of Rochester, Department of Chemistry. Workup: How to Manage an Emulsion. [Link]

  • Chemsino. (2025, February 28). The Effect of pH on Emulsifier Performance. [Link]

  • K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. [Link]

  • Wikipedia. Salting out. [Link]

  • ResearchGate. Role of pH and cations on emulsion formation and stability of crude oils. [Link]

  • Hyde, A. M., Zultanski, S. L., Waldman, J. H., Zhong, Y.-L., Shevlin, M., & Peng, F. (2017). General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Organic Process Research & Development, 21(9), 1355–1370. [Link]

  • AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]

  • ResearchGate. Influence of pH on the stability of oil-in-water emulsions stabilized by a splittable surfactant. [Link]

  • Fujii, S., et al. (2006). Effects of pH and salt concentration on oil-in-water emulsions stabilized solely by nanocomposite microgel particles. Langmuir, 22(16), 6884-6889. [Link]

  • Wahlgren, M., et al. (2021). The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins. Foods, 10(7), 1645. [Link]

  • Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]

  • Chemistry LibreTexts. (2023, January 29). Salting Out. [Link]

  • LCGC International. (2019, November 1). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • Reddit. (2018, February 9). Breaking emulsions. [Link]

  • Quora. How does adding a salt (such as sodium chloride) help to break an emulsion?[Link]

  • Oligopaints. (2012, June 4). Method: 20mL Emulsion Breaking Protocol (Part 2 of 3). [Link]

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  • ResearchGate. Extraction of alcohol from wine and color extracts using liquid emulsion membrane. [Link]

  • ResearchGate. Effect of solvent type on emulsion formation in steam and solvent-steam flooding processes for heavy oil recovery. [Link]

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  • G-Force. Emulsion Breaking: Water Formulation Strategies That Work. [Link]

  • ResearchGate. How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards??[Link]

  • University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • MDPI. (2023, April 18). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. [Link]

  • YouTube. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. [Link]

  • Chemistry Stack Exchange. (2022, October 5). Why does emulsions hinder the full extraction of a substance?[Link]

  • National Institutes of Health. (2021, October 13). Breaking of Emulsions with Chemical Additives: Using Surrogate Fluids to Develop a Novel Theoretical Framework and Its Application to Water-in-Crude Oil Emulsions. [Link]

  • ResearchGate. Celite-Supported Reagents in Organic Synthesis: An Overview. [Link]

  • Google Patents.
  • Organic Syntheses. Bicyclo[3.2.0]heptan-2-one, 3,3-dimethyl-. [Link]

  • PubMed. (2017). Fractionated aliphatic alcohols as synthetic precursors of ultra long-chain monoacylglycerols for cosmetic applications. [Link]

  • International Journal of Research in Engineering and Science. An overview on Common Organic Solvents and their Toxicity. [Link]

  • Google Patents. Method for preparing 2,6-dimethyl-2-heptanol.
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  • ResearchGate. Effect of Branched Alcohols on Phase Behavior and Physicochemical Properties of Winsor IV Microemulsions. [Link]

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Technical Support Center: Scaling Up the Synthesis of 2,5-Dimethyl-1-Heptanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bulk production of 2,5-dimethyl-1-heptanol. This guide is designed for researchers, chemists, and process development professionals who are transitioning from laboratory-scale synthesis to pilot or industrial-scale production. We will move beyond simple procedural lists to explore the underlying principles, troubleshoot common scale-up challenges, and provide robust, validated protocols. Our focus will be on a scientifically sound and industrially viable two-step synthesis route: the hydroformylation of 2,5-dimethyl-1-hexene followed by the reduction of the resulting aldehyde.

Part 1: Synthesis Pathway Overview

The selected pathway involves two key transformations, chosen for their efficiency, scalability, and atom economy.

  • Step 1: Hydroformylation. An alkene, 2,5-dimethyl-1-hexene, is reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst. This reaction, also known as oxo-synthesis, introduces a formyl group (-CHO) and a hydrogen atom across the double bond, yielding an aldehyde. A critical challenge in this step is controlling the regioselectivity to maximize the yield of the desired linear aldehyde, 2,5-dimethylheptanal, over its branched isomer.

  • Step 2: Reduction. The aldehyde, 2,5-dimethylheptanal, is then reduced to the target primary alcohol, this compound. This can be achieved through various methods, with catalytic hydrogenation being a common choice for large-scale operations due to its efficiency and lower waste generation compared to stoichiometric reductants.

Workflow Diagram: Synthesis of this compound

G cluster_0 Step 1: Hydroformylation cluster_1 Step 2: Reduction Start 2,5-Dimethyl-1-hexene Hydroformylation Hydroformylation Reactor Start->Hydroformylation Syngas CO / H2 Syngas->Hydroformylation Catalyst1 Rhodium or Cobalt Catalyst + Ligand Catalyst1->Hydroformylation Aldehyde 2,5-Dimethylheptanal (Crude Product) Hydroformylation->Aldehyde Reduction Reduction Reactor Aldehyde->Reduction Reducer H2 / Catalyst (e.g., Raney Ni) or NaBH4 Reducer->Reduction Catalyst2 Hydrogenation Catalyst Final_Product This compound (Final Product) Reduction->Final_Product Purification Purification (e.g., Vacuum Distillation) Final_Product->Purification

Caption: Overall workflow for the two-step synthesis of this compound.

Part 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during scale-up.

Category 1: Hydroformylation Step

Question 1: My hydroformylation reaction shows low or stalled conversion of the starting alkene. What are the likely causes and solutions?

  • Answer: Low conversion is a common scale-up issue stemming from several factors.

    • Cause A: Catalyst Activity/Concentration. The catalyst (typically a rhodium or cobalt complex) may be deactivated by impurities (e.g., sulfur, oxygen, water) in the feedstock or syngas. On a larger scale, improper mixing can lead to localized "dead zones" where the catalyst concentration is too low.

      • Solution: Ensure all starting materials and gases are of high purity. Implement rigorous inert atmosphere techniques to exclude oxygen.[1][2] For scale-up, verify that your reactor's agitation is sufficient to maintain a homogeneous mixture. Consider increasing catalyst loading incrementally, but be mindful of cost.

    • Cause B: Suboptimal Reaction Conditions. Hydroformylation is sensitive to temperature and pressure. An insufficient partial pressure of CO and H2 will slow the reaction rate. Temperature controls the rate but also affects catalyst stability and side reactions.

      • Solution: Verify your pressure and temperature monitoring systems are accurate. The optimal conditions depend on the specific catalyst system used.[3] For many rhodium-based systems, pressures of 10-100 atm and temperatures of 80-120°C are typical. Perform small-scale optimization studies (Design of Experiments, DoE) to find the ideal balance for your specific setup before scaling.

    • Cause C: Mass Transfer Limitations. In a gas-liquid reaction, the rate can be limited by how quickly the syngas dissolves into the liquid phase. This problem is exacerbated at larger scales.

      • Solution: Improve agitation efficiency. Consider using a sparging tube to introduce the syngas as fine bubbles, increasing the gas-liquid interfacial area. Ensure your reactor design is suitable for gas-liquid reactions at scale.

Question 2: I'm getting a high percentage of the undesired branched aldehyde (3,6-dimethylheptanal). How can I improve regioselectivity for the linear product?

  • Answer: Regioselectivity is primarily governed by steric and electronic effects, which are influenced by the catalyst, ligands, and reaction conditions.

    • Cause A: Ligand Choice. The ligand coordinated to the metal center is the most critical factor. Bulky phosphine or phosphite ligands tend to direct the catalyst to the less sterically hindered terminal carbon of the alkene, favoring the linear aldehyde product.

      • Solution: If you are using a simple catalyst like a cobalt carbonyl with no modifying ligands, expect poor selectivity. For high linear-to-branched ratios, employ a rhodium catalyst with bulky phosphite ligands (e.g., derivatives of triphenylphosphine or bidentate ligands like BIPHEPHOS). The choice of ligand is a powerful tool for process optimization.[4]

    • Cause B: Carbon Monoxide Concentration. Low CO partial pressure can sometimes decrease linearity. The CO concentration influences the equilibrium between different catalyst species in the cycle, some of which may be less selective.

      • Solution: Ensure a sufficient and stable CO partial pressure throughout the reaction. This often means running the reaction at a higher total pressure.

    • Cause C: Temperature. Higher temperatures can sometimes reduce selectivity by providing enough energy to overcome the steric barriers that favor linear product formation.

      • Solution: Operate at the lower end of the effective temperature range for your catalyst system. This is often a trade-off, as lower temperatures will also decrease the reaction rate.

Category 2: Aldehyde Reduction Step

Question 3: My reduction reaction is incomplete, leaving significant amounts of unreacted 2,5-dimethylheptanal. What should I check?

  • Answer: Incomplete reduction usually points to issues with the reducing agent or catalyst.

    • Cause A (For Catalytic Hydrogenation): The catalyst (e.g., Raney Nickel, Palladium on Carbon) may be poisoned or deactivated. Impurities like sulfur compounds from the hydroformylation step can poison noble metal catalysts. The catalyst may also have lost activity due to improper storage or handling.

      • Solution: Purify the crude aldehyde before hydrogenation, for instance, by a quick filtration through a silica plug or a flash distillation, to remove catalyst poisons. Ensure you are using fresh, active catalyst and that it is handled under appropriate conditions (e.g., Raney Ni is often stored under water and is pyrophoric when dry).[5]

    • Cause B (For Stoichiometric Reductants): If using an agent like sodium borohydride (NaBH4), the issue is likely stoichiometry or deactivation. NaBH4 reacts with protic solvents (like methanol or water), and if the addition is too slow or the temperature too high, a significant portion of the reductant can be consumed before it reacts with the aldehyde.

      • Solution: Ensure you are using a sufficient molar excess of NaBH4 (typically 1.1 to 1.5 equivalents). Perform the reaction at a low temperature (e.g., 0-10°C) to minimize decomposition of the borohydride. Add the aldehyde to the borohydride solution, rather than the other way around, to ensure the aldehyde is always in the presence of excess reductant.

Question 4: The work-up after reduction is problematic, leading to emulsions and low isolated yield. How can I improve this?

  • Answer: Work-up issues are very common during scale-up.

    • Cause A: Emulsion Formation. Vigorous mixing of aqueous and organic layers, especially in the presence of fine particulate matter (e.g., catalyst residues) or amphiphilic intermediates, can create stable emulsions.

      • Solution: After quenching the reaction, allow the mixture to stand without agitation for a period to allow layers to separate. Adding a saturated brine solution instead of deionized water can help break emulsions by increasing the ionic strength of the aqueous phase. If catalyst fines are the cause, ensure complete filtration (e.g., through a pad of Celite) before the aqueous wash.

    • Cause B: Product Loss in Aqueous Layers. this compound has some slight water solubility. Multiple washes with large volumes of water can lead to significant product loss.

      • Solution: Minimize the number of aqueous washes. Use brine for washing as it reduces the solubility of organic compounds in the aqueous layer. Perform a "back-extraction" by washing the combined aqueous layers with a fresh portion of the organic solvent to recover dissolved product.

Part 3: Detailed Experimental Protocols

Disclaimer: These protocols are for informational purposes. All procedures involving hazardous materials, high pressures, and flammable substances must be conducted by trained personnel in an appropriate facility, following a thorough hazard and risk assessment.[5][6]

Protocol 1: Scalable Hydroformylation of 2,5-Dimethyl-1-Hexene
  • Reactor Preparation: A high-pressure stainless-steel autoclave equipped with a mechanical stirrer, gas inlet, thermocouple, and pressure transducer is rendered inert by purging with nitrogen three times.

  • Charging the Reactor: Charge the reactor with 2,5-dimethyl-1-hexene (1.0 eq), a suitable solvent like toluene (2-3 M concentration), and the catalyst system (e.g., 0.01-0.1 mol% Rh(acac)(CO)2 with an appropriate excess of a phosphite ligand).

  • Reaction Execution: Seal the reactor. Pressurize and vent with synthesis gas (1:1 CO:H2) three times to remove nitrogen. Pressurize to the target pressure (e.g., 20-50 bar) and begin heating to the desired temperature (e.g., 90-110°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by the uptake of syngas from a reservoir and by periodic sampling (if the reactor allows) for GC analysis. The disappearance of the starting material and the appearance of two aldehyde peaks will be observed.

  • Completion and Cooldown: Once the reaction is complete (typically 4-12 hours), stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess pressure in a fume hood.

  • Product Isolation: The resulting crude solution of 2,5-dimethylheptanal can be taken directly to the next step or the catalyst can be removed via specialized methods like extraction or precipitation if desired.

Protocol 2: Catalytic Hydrogenation of 2,5-Dimethylheptanal
  • Reactor Preparation: A hydrogenation vessel is charged with the crude 2,5-dimethylheptanal solution from the previous step and a suitable solvent if further dilution is needed (e.g., ethanol, THF).

  • Catalyst Addition: The hydrogenation catalyst (e.g., 5 wt% Raney Nickel, slurry washed, or 5 wt% Pd/C) is added to the solution under an inert atmosphere.

  • Reaction Execution: The vessel is sealed, purged with nitrogen, and then purged with hydrogen. The reactor is then pressurized with hydrogen (e.g., 5-15 bar) and stirred vigorously at room temperature or with gentle heating (e.g., 40-50°C).

  • Monitoring: The reaction is monitored by hydrogen uptake and/or GC analysis to track the conversion of the aldehyde to the alcohol.

  • Completion and Filtration: Upon completion, the excess hydrogen pressure is vented, and the atmosphere is replaced with nitrogen. The catalyst is carefully removed by filtration through a pad of Celite. Caution: Palladium on carbon and especially Raney Nickel can be pyrophoric and must not be allowed to dry in the air. The filter cake should be kept wet with solvent and disposed of according to safety protocols.

  • Work-up: The filtered solution is concentrated under reduced pressure. The resulting crude oil is dissolved in a suitable organic solvent (e.g., ethyl acetate), washed with a saturated NaHCO3 solution, and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound.

Part 4: Data & Visualization

Data Tables

Table 1: Typical Reaction Parameters for Hydroformylation

ParameterRhodium-based SystemCobalt-based System
Catalyst Loading 0.01 - 0.1 mol%0.5 - 2.0 mol%
Temperature 80 - 120 °C110 - 180 °C
Syngas Pressure 10 - 100 bar100 - 300 bar
CO:H2 Ratio 1:11:1 to 1:2
Linear:Branched Ratio >10:1 (with proper ligands)3:1 to 4:1

Table 2: Comparison of Common Reducing Agents for Aldehyde Reduction

Reducing AgentSolventTemperatureWork-upKey Considerations
H2 / Raney Ni Ethanol, THF25 - 50 °CFiltrationPyrophoric catalyst, requires pressure equipment.[5]
H2 / Pd-C Ethanol, Ethyl Acetate25 °CFiltrationLess pyrophoric but sensitive to poisons.
Sodium Borohydride (NaBH4) Methanol, Ethanol0 - 25 °CAqueous QuenchStoichiometric, generates borate waste, but no pressure needed.
Lithium Aluminum Hydride (LiAlH4) THF, Diethyl Ether0 °CCareful QuenchHighly reactive, violent reaction with water/alcohols, not ideal for scale-up unless necessary.
Troubleshooting Workflow

G Problem Low Yield in Hydroformylation Step Check_Conversion Is Starting Alkene Consumed? (Check by GC) Problem->Check_Conversion Check_Selectivity Is Linear:Branched Ratio Low? (Check by GC/NMR) Check_Conversion->Check_Selectivity No Low_Rate Problem: Low Reaction Rate Check_Conversion->Low_Rate Yes Selectivity_Issue Problem: Poor Regioselectivity Check_Selectivity->Selectivity_Issue Yes Other_Issue Yield Loss During Work-up/Isolation? Check_Selectivity->Other_Issue No Rate_Cause1 Check for Impurities (Feedstock, Syngas) Low_Rate->Rate_Cause1 Rate_Cause2 Verify Temp & Pressure Are in Optimal Range Low_Rate->Rate_Cause2 Rate_Cause3 Improve Agitation (Mass Transfer Issue) Low_Rate->Rate_Cause3 Selectivity_Cause1 Use Bulky Phosphite Ligand with Rhodium Catalyst Selectivity_Issue->Selectivity_Cause1 Selectivity_Cause2 Increase CO Partial Pressure Selectivity_Issue->Selectivity_Cause2 Selectivity_Cause3 Operate at Lower End of Temperature Range Selectivity_Issue->Selectivity_Cause3

Caption: Decision tree for troubleshooting low yields in the hydroformylation step.

References

  • Benchchem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • ACS Division of Chemical Health and Safety. (n.d.). Developing SOPs for Hazardous Chemical Manipulations.
  • Benchchem. (n.d.). Troubleshooting low yields in the Grignard synthesis of tertiary alcohols.
  • Ashenhurst, J. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry.
  • American Chemical Society. (n.d.). Grignard Reaction Laboratory Reaction Safety Summary.
  • Pentzer Group. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment.
  • Siberry, J. (2018, January 13). What precaution would you adopt while preparing a Grignard reagent? Quora.
  • Fath, V., et al. (2021). Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization. Industrial & Engineering Chemistry Research.
  • Börner, A., et al. (2015). Production of alcohols via hydroformylation. Catalysis Science & Technology, 5, 34-54.
  • Wang, X., et al. (n.d.). Tunable synthesis of alcohols and aldehydes by reductive hydroformylation of alkenes over heterogeneous Co catalysts. Catalysis Science & Technology.
  • Diéguez, M., & Pàmies, O. (n.d.). Tandem Hydroformylation of Alkenes. Request PDF on ResearchGate.
  • Fleischer, I., et al. (2022). Iridium‐Catalyzed Domino Hydroformylation/Hydrogenation of Olefins to Alcohols: Synergy of Two Ligands. PMC - PubMed Central.
  • Clark, J. (n.d.). Reduction of aldehydes and ketones. Chemguide.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 5-Hydroxyheptan-2-one.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Grignard synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of one of organic chemistry's most powerful, yet sensitive, carbon-carbon bond-forming reactions. Instead of a generic overview, we will directly address the common points of failure and impurity generation in a practical, question-and-answer format, grounding our advice in mechanistic principles and field-proven experience.

Part 1: Pre-Reaction Troubleshooting — The Grignard Reagent Itself

The quality and integrity of your Grignard reagent (RMgX) are paramount. Impurities generated at this stage will inevitably carry through and complicate your entire synthesis.

FAQ 1: My Grignard reaction won't start. What are the common causes and solutions?

This is the most frequent initial hurdle. The reaction between the organic halide and magnesium metal is a surface reaction that is highly sensitive to inhibitors.

Answer: The lack of initiation is almost always due to the passivation of the magnesium surface or the presence of trace inhibitors.

  • Causality — The Magnesium Oxide Layer: Magnesium metal is invariably coated with a thin, passivating layer of magnesium oxide (MgO). This layer is unreactive and prevents the organic halide from accessing the underlying metal. The "induction period" often observed is the time it takes for the reaction to breach this oxide layer at a few active sites before propagating.[1]

  • Causality — The Enemy: Protic Contaminants: Grignard reagents are exceptionally strong bases.[2][3] Trace amounts of water in your glassware or solvent will react with the first molecules of Grignard reagent formed, quenching the reaction and passivating the magnesium surface with magnesium hydroxides.

Troubleshooting Protocol:

  • Glassware Preparation: Do not rely solely on oven-drying. Assemble your apparatus (three-neck flask, condenser, dropping funnel) and flame-dry it under a vacuum.[4] Allow it to cool under a positive pressure of an inert gas (Argon or Nitrogen). This removes the stubborn film of adsorbed water.

  • Solvent Integrity: Use freshly opened anhydrous solvents or solvent from a purification system. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential as they coordinate with the magnesium center, stabilizing the Grignard reagent.[3][5][6]

  • Magnesium Activation: If the reaction is stubborn, activation is necessary.

    • Mechanical Activation: Briefly crush the magnesium turnings with a glass rod inside the reaction flask (under inert gas) to expose fresh, unoxidized surfaces.[7]

    • Chemical Activation: Add a small crystal of iodine (I₂). The iodine will react with the magnesium surface, chemically cleaning it. The characteristic brown color of the iodine will fade as the reaction initiates.[4][8] Alternatively, a few drops of 1,2-dibromoethane can be used; it reacts with Mg to form ethylene gas and MgBr₂, activating the surface.

Diagram 1: Grignard Reagent Formation & Key Failure Points

cluster_main Desired Reaction cluster_side Common Impurity Pathways RX Organic Halide (R-X) RMgX Grignard Reagent (RMgX) RX->RMgX + Mg H2O Water/Protic Impurity (H₂O) RR Wurtz Coupling (R-R) RX->RR Mg Magnesium (Mg) Mg->RMgX Solvent Anhydrous Ether/THF Solvent->RMgX stabilizes RH Quenched Alkane (R-H) RMgX->RH + H₂O (Fast) RMgX->RR + R-X H2O->RH Ketone Sterically Hindered Ketone Addition Desired Product: Tertiary Alcohol Ketone->Addition 1,2-Addition (Nucleophilic Attack) Enolization Side Product: Regenerated Ketone (via Enolate) Ketone->Enolization Enolization (Grignard as Base) Reduction Side Product: Secondary Alcohol Ketone->Reduction Reduction (Hydride Transfer) RMgX Grignard Reagent (RMgX) RMgX->Addition RMgX->Enolization RMgX->Reduction

Caption: Desired addition vs. enolization and reduction side reactions.

FAQ 4: My reaction with an ester yielded a ketone, not the expected tertiary alcohol. How do I fix this?

Answer: The reaction of a Grignard reagent with an ester is expected to consume two equivalents of the Grignard to produce a tertiary alcohol where two of the alkyl groups are identical. [2][9][10]The formation of a ketone indicates the reaction stalled after the first addition.

  • Causality — The Mechanism:

    • The first equivalent of RMgX adds to the ester carbonyl, forming a tetrahedral intermediate. [9] 2. This intermediate is unstable and collapses, expelling the alkoxy group (-OR') as a leaving group to form a ketone. [2][9] 3. This newly formed ketone is also reactive towards the Grignard reagent. A second equivalent of RMgX should then add to the ketone to form the tertiary alkoxide, which is protonated during workup. [9] Troubleshooting:

  • Stoichiometry is Key: Ensure you are using at least two full equivalents of the Grignard reagent relative to the ester. It is common practice to use a slight excess (e.g., 2.1-2.2 equivalents) to account for any reagent that may have degraded.

  • Reactivity: The intermediate ketone is generally more reactive than the starting ester. [2]Therefore, if there is sufficient Grignard reagent present, the reaction should not stop at the ketone stage. If it does, it strongly implies an insufficient amount of Grignard reagent was present at the point of ketone formation. Consider titrating your Grignard reagent before use to determine its exact molarity (see Appendix B).

  • Reverse Addition: Slowly add the ester to the solution of the Grignard reagent. This ensures the ester is always in the presence of an excess of the nucleophile, driving the reaction to completion.

Part 3: Post-Reaction Troubleshooting — Workup and Purification

A successful reaction can be compromised by a poorly executed workup, leading to product loss and purification headaches.

FAQ 5: My workup is forming an emulsion/precipitate that is difficult to separate. What is the best practice?

Answer: This is caused by the formation of insoluble magnesium salts (Mg(OH)X and Mg(OH)₂) in the aqueous phase. A standard water quench is often insufficient.

  • Causality: The initial product of the Grignard addition is a magnesium alkoxide (R₃COMgX). When water is added, this is protonated to the alcohol, but it also forms basic magnesium salts that are poorly soluble and can create a thick emulsion between the aqueous and organic layers.

Optimized Workup Protocol:

  • Cool the Reaction: Before quenching, cool the reaction mixture in an ice bath. The quench is exothermic. [7]2. Use a Weak Acid: Instead of water, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). NH₄Cl is a weak acid, sufficiently acidic to protonate the alkoxide and break down the magnesium salts into more soluble species, but not so acidic that it causes acid-catalyzed degradation of sensitive alcohol products.

  • For Stubborn Salts: If precipitates persist, a dilute solution of a non-oxidizing acid like 10% HCl or 2M H₂SO₄ can be used. [7]Add it slowly with vigorous stirring until both layers are clear. Be cautious with acid-sensitive products.

  • Extraction: After quenching, proceed with standard liquid-liquid extraction using an appropriate organic solvent (e.g., diethyl ether, ethyl acetate). Wash the combined organic layers with brine to remove excess water before drying with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

Diagram 3: General Experimental Workflow

Caption: Standard workflow for Grignard synthesis and purification.

Appendices
Appendix A: Protocol for Titration of Grignard Reagents

Knowing the exact concentration of your Grignard reagent is critical for stoichiometry.

  • Setup: Dry an oven-dried 50 mL Erlenmeyer flask and add a stir bar. Seal with a septum and purge with inert gas.

  • Indicator: Add ~5 mg of a suitable indicator, such as 1,10-phenanthroline, to the flask. Dissolve it in ~5 mL of anhydrous THF.

  • Titrant: In a separate dry flask, prepare a standard solution of a secondary alcohol, such as sec-butanol, in anhydrous toluene (e.g., 1.0 M).

  • Procedure:

    • Carefully withdraw exactly 1.00 mL of your Grignard solution using a gas-tight syringe and add it to the indicator solution. The solution should turn a deep color.

    • Slowly titrate with the standardized sec-butanol solution until the color just disappears.

    • Record the volume of titrant used.

  • Calculation: Molarity (RMgX) = [Molarity (alcohol) x Volume (alcohol)] / Volume (RMgX)

References
  • The Grignard Reaction Mechanism - Chemistry Steps. [Link]

  • In the Grinard Reaction, which methods are used to purify the product... - Homework.Study.com. [Link]

  • Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent - JoVE. [Link]

  • Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation - Reaction Chemistry & Engineering. [Link]

  • What are Grignard reagent preparation precautions during preparation? - Quora. [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. [Link]

  • Grignard Reaction - Organic Chemistry Portal. [Link]

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  • The Grignard Reagents | Organometallics - ACS Publications. [Link]

  • Grignard reagent - Wikipedia. [Link]

  • PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL - Unknown Source. [Link]

  • 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents - Chemistry LibreTexts. [Link]

  • Synthesis of Alcohols Using the Grignard Reaction - Organic Chemistry Tutor. [Link]

  • Grignard Formation - Troubleshooting and Perfecting - Reddit. [Link]

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Validation & Comparative

A Comparative Guide to the Identification of 2,5-dimethyl-1-heptanol: A GC-MS First Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, the unambiguous identification of branched-chain alcohols like 2,5-dimethyl-1-heptanol is a frequent challenge. These compounds often exist in complex matrices alongside numerous structural isomers, demanding analytical techniques that offer both high separation efficiency and definitive structural elucidation. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other common analytical methods for the identification of this compound, supported by experimental considerations and data.

The Analytical Challenge: Isomeric Complexity

This compound is a C9H20O aliphatic alcohol.[1][2] The primary analytical hurdle is not its detection, but its differentiation from a multitude of structural isomers. Isomers such as 2,4-dimethyl-1-heptanol or 3,5-dimethyl-1-heptanol can exhibit very similar physical properties, such as boiling points, leading to co-elution in chromatographic separations.[3][4] Furthermore, their mass spectra might share common fragments, complicating identification without a robust, validated method and authentic reference standards.

Gold Standard: GC-MS Analysis

Gas Chromatography-Mass Spectrometry is the cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. Its power lies in the synergistic combination of the superior separation capability of Gas Chromatography and the highly specific detection and identification power of Mass Spectrometry.

The Causality Behind the Method: Why GC-MS Excels

The process begins with the gas chromatograph separating compounds based on their volatility and interaction with the stationary phase of the analytical column. Less volatile compounds or those with stronger interactions elute later, providing a characteristic retention time (RT) . Following separation, the molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This high-energy process fragments the molecule into a predictable pattern of charged ions. This fragmentation pattern, or mass spectrum , serves as a molecular fingerprint, allowing for structural elucidation and identification by comparing it to spectral libraries (like the NIST database) and the analysis of a pure standard.

Self-Validating Experimental Protocol for this compound

This protocol is designed to provide excellent separation of C9 alcohol isomers and generate a high-quality mass spectrum for confident identification.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample or prepare a solution of known concentration.

  • Dissolve the sample in 1 mL of a high-purity solvent such as hexane or dichloromethane. The choice of solvent is critical to ensure it does not co-elute with the analyte of interest.

  • If necessary, perform a serial dilution to bring the concentration into the instrument's linear range (typically 1-100 µg/mL).

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

  • GC Column: A non-polar capillary column is recommended for separating isomers primarily by boiling point. A good choice is an Agilent DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injection: 1 µL injection volume in splitless mode to maximize sensitivity for trace analysis. Injector temperature set to 250°C to ensure rapid volatilization.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase temperature at 10°C/min to 220°C.

    • Hold: Hold at 220°C for 5 minutes. This program allows for the separation of early-eluting volatile compounds while ensuring the target analyte elutes with a sharp peak shape.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level ensures that the fragmentation patterns are consistent and comparable to library spectra.[5][6]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Scan Range: 35-250 amu. This range covers the expected fragments and the molecular ion.

GC-MS Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography (Separation) cluster_ms Mass Spectrometry (Detection & ID) cluster_data Data Analysis Sample Analyte in Matrix Solvent Solvent Addition (e.g., Hexane) Sample->Solvent Dilution Dilution to Working Concentration Solvent->Dilution Injector GC Injector (250°C, Splitless) Dilution->Injector 1 µL Injection Column Capillary Column (DB-5ms) Temperature Programmed Injector->Column Elution Separated Analytes (Elution by RT) Column->Elution IonSource EI Ion Source (70 eV, 230°C) Elution->IonSource Quadrupole Quadrupole Mass Analyzer (Scan 35-250 amu) IonSource->Quadrupole Detector Electron Multiplier Quadrupole->Detector TIC Total Ion Chromatogram Detector->TIC MassSpec Mass Spectrum TIC->MassSpec Library NIST Library Search MassSpec->Library Identification Compound Identification Library->Identification

Caption: Workflow for the GC-MS analysis of this compound.

Expected Data and Interpretation
  • Retention Time (RT): The retention time is dependent on the specific column and conditions used. For a C9 alcohol, it will be significantly longer than more volatile, smaller molecules. The key is the relative retention time compared to its isomers. Due to the methyl branching, this compound will likely have a slightly lower boiling point and thus a shorter retention time than a straight-chain C9 alcohol like 1-nonanol.

  • Mass Spectrum: The molecular ion (M+) at m/z 144 should be observable, although it may be of low abundance for primary alcohols.[1] Key expected fragments arise from predictable cleavage patterns:

    • Loss of Water (M-18): A peak at m/z 126 resulting from the elimination of H₂O.

    • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen is characteristic of alcohols. This would result in the loss of the CH₂(OH) group and a prominent peak at m/z 43 (from the isopropyl group at the 2-position after rearrangement) or a fragment corresponding to the loss of a propyl group from the other side of the branch.

    • Cleavage at Branch Points: Fragmentation at the methyl-substituted carbons (C2 and C5) will yield characteristic ions. Expect to see significant peaks at m/z 43, 57, and 71, corresponding to various alkyl fragments.

ParameterExpected Result/ValueRationale
Molecular Weight 144.25 g/mol C9H20O[1][2]
Expected Retention Time Column/Method DependentElutes after more volatile compounds, likely before 1-nonanol.
Molecular Ion (M+) m/z 144May be weak or absent.
Key Fragment Ion 1 m/z 126[M-18]+, loss of water.
Key Fragment Ion 2 m/z 43Isopropyl cation, from cleavage at branch points.
Key Fragment Ion 3 m/z 57Butyl cation fragment.
Key Fragment Ion 4 m/z 71Pentyl cation fragment.
Identification Confidence High (with standard)Requires matching RT and mass spectrum with an authentic reference standard.

Comparative Analysis: Alternative Methodologies

While GC-MS is the preferred method, other techniques can provide complementary information or may be chosen based on available instrumentation and the specific analytical question.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID uses the same chromatographic separation principle as GC-MS but employs a different detector. The Flame Ionization Detector is highly sensitive to compounds containing carbon-hydrogen bonds but provides no structural information.

  • Advantages: Extremely robust, highly quantitative with a wide linear range, and generally less expensive to operate and maintain than a mass spectrometer.

  • Disadvantages: Identification is based solely on retention time. In a mixture of this compound and its isomers, co-eluting compounds would be indistinguishable, making confident identification impossible without prior knowledge of the sample composition. It is best suited for quantitative analysis of a known target, not for identification in a complex or unknown sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous molecular structure elucidation. It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in a molecule.

  • Advantages: Can definitively distinguish between isomers based on unique chemical shifts and coupling patterns. It is the gold standard for structural confirmation of a newly synthesized compound.

  • Disadvantages: NMR has significantly lower sensitivity compared to GC-MS, requiring milligrams of a purified sample. It is not suitable for trace analysis or for identifying components directly within a complex mixture without prior separation. The cost of instrumentation and analysis is also substantially higher.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Advantages: Very fast, non-destructive, and provides quick confirmation of functional groups.

  • Disadvantages: It would show the characteristic broad O-H stretch for the alcohol group and C-H stretches for the alkyl chain. However, it cannot differentiate between this compound and its many isomers, as they all share the same functional groups. Its utility is limited to confirming the class of compound rather than identifying a specific molecule.

Analytical Technique Decision Workflow

Decision_Tree cluster_question1 Primary Goal cluster_methods Recommended Technique Start Analytical Goal? Q_ID Identification in Complex Mixture? Start->Q_ID Q_Quant Quantification of Known Analyte? Start->Q_Quant Q_Struct Unambiguous Structure Elucidation of Pure Cmpd? Start->Q_Struct Q_ID->Q_Quant No GCMS Use GC-MS Q_ID->GCMS Yes Q_Quant->Q_Struct No GCFID Use GC-FID Q_Quant->GCFID Yes NMR Use NMR Q_Struct->NMR Yes

Caption: Decision tree for selecting an analytical technique.

Performance Comparison Summary
FeatureGC-MSGC-FIDNMR SpectroscopyFTIR Spectroscopy
Specificity (ID Power) Very HighLow (RT only)Excellent (Unambiguous)Very Low (Functional Groups)
Sensitivity High (pg to ng)Very High (pg to ng)Low (mg)Moderate to Low (µg to mg)
Quantitative Ability Good to ExcellentExcellentGood (with standard)Poor
Sample Requirement Small (µL of solution)Small (µL of solution)Large (mg, pure)Moderate (µg to mg)
Isomer Differentiation Good to ExcellentPoor (only if separated)ExcellentNone
Primary Application Identification & QuantitationRoutine QuantitationStructure ElucidationFunctional Group Analysis

Conclusion

For the definitive identification of this compound, especially within a complex matrix where isomers are likely present, Gas Chromatography-Mass Spectrometry is the most effective and practical analytical technique. It offers an unparalleled balance of separation power, sensitivity, and structural identification capabilities. While GC-FID is a robust tool for quantifying a known target and NMR is the ultimate authority for structure elucidation of a pure substance, GC-MS provides the necessary specificity for confident identification in real-world research, development, and quality control scenarios. The cornerstone of any successful identification, regardless of the technique, remains the use of an authentic, certified reference standard to confirm both the chromatographic retention time and the mass spectral fingerprint.

References

  • 2,5-Dimethylheptan-1-ol | C9H20O. PubChem, National Center for Biotechnology Information. [Link]

  • Heptan-1-ol. mVOC 4.0. [Link]

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  • Hasan, M. M., Mahmud, M. R. A., & Islam, M. G. (2019). GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel. Pharmacognosy Journal, 11(1). [Link]

  • 2-Heptanol, 2,5-dimethyl-. PubChem, National Center for Biotechnology Information. [Link]

  • Heptane, 2,5-dimethyl-. NIST Chemistry WebBook, National Institute of Standards and Technology. [Link]

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  • Beltrán-Bretones, M. T., et al. (2023). Headspace with Gas Chromatography-Mass Spectrometry for the Use of Volatile Organic Compound Profile in Botanical Origin Authent. Foods, 12(11), 2139. [Link]

  • What are the isomers of heptanol? Quora. [Link]

  • Which would have a shorter retention time using prep GC? 3-pentanol or 2-heptanone and why? Homework.Study.com. [Link]

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A Comparative Guide to the Structural Elucidation of 2,5-Dimethyl-1-Heptanol: NMR Spectroscopy vs. Alternative Techniques

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of molecular characterization, the unambiguous determination of a chemical structure is paramount. For researchers, scientists, and professionals in drug development, the choice of analytical methodology can significantly impact the accuracy and efficiency of this process. This guide provides an in-depth analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 2,5-dimethyl-1-heptanol. Furthermore, it offers a critical comparison with alternative techniques, namely Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, supported by experimental data and established principles.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of organic structure determination. Its power lies in its ability to provide a detailed map of the carbon-hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C, NMR reveals not only the different chemical environments of these atoms but also their connectivity.

For a molecule like this compound, which possesses multiple chiral centers and a variety of proton and carbon environments, NMR is uniquely suited to provide a comprehensive structural picture.

Predicted ¹H and ¹³C NMR Spectral Analysis of this compound

To illustrate the power of NMR, let's first predict the key features of the ¹H and ¹³C NMR spectra of this compound. The structure and numbering scheme are provided below for clarity.

Caption: Molecular structure of this compound with atom numbering.

2.1. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shift (δ) is influenced by the electron density around the proton, and the multiplicity (splitting pattern) is determined by the number of neighboring protons (n+1 rule).[1]

Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)Rationale
H1 (CH₂OH)3.4 - 3.6Doublet of doublets (dd)~5-7Protons on a carbon attached to an electronegative oxygen atom are deshielded.[2] They are split by the single proton on C2.
H2 (CH)1.6 - 1.8Multiplet (m)-This proton is coupled to the protons on C1, C3, and the C8 methyl group, leading to a complex splitting pattern.
H3, H4 (CH₂)1.1 - 1.5Multiplet (m)-These methylene protons are in a complex environment, coupled to protons on C2 and C5.
H5 (CH)1.3 - 1.6Multiplet (m)-Coupled to protons on C4, C6, and the C9 methyl group.
H6 (CH₂)1.1 - 1.4Multiplet (m)-Coupled to protons on C5 and C7.
H7 (CH₃)0.8 - 0.9Triplet (t)~7Typical chemical shift for a terminal methyl group, split by the two protons on C6.
H8 (CH₃)0.8 - 0.9Doublet (d)~7Split by the single proton on C2.
H9 (CH₃)0.8 - 0.9Doublet (d)~7Split by the single proton on C5.
OH1.0 - 5.0Broad Singlet (br s)-The chemical shift is highly variable and depends on concentration, solvent, and temperature.[3][4] It typically does not show coupling due to rapid proton exchange.[2]

2.2. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the number of unique carbon environments. In a proton-decoupled spectrum, each unique carbon atom will appear as a single line.

Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
C1 (CH₂OH)60 - 70Carbon attached to an oxygen atom is significantly deshielded.[5][6]
C2 (CH)35 - 45Aliphatic methine carbon.
C3 (CH₂)30 - 40Aliphatic methylene carbon.
C4 (CH₂)25 - 35Aliphatic methylene carbon.
C5 (CH)30 - 40Aliphatic methine carbon.
C6 (CH₂)35 - 45Aliphatic methylene carbon.
C7 (CH₃)10 - 15Terminal methyl group.
C8 (CH₃)15 - 25Methyl group attached to a methine.
C9 (CH₃)15 - 25Methyl group attached to a methine.
Experimental Protocol: Acquiring High-Resolution NMR Spectra

Achieving high-quality NMR data is contingent upon meticulous sample preparation and proper instrument setup.

3.1. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the this compound sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[7]

  • Concentration: For ¹H NMR, dissolve 5-20 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.[7][8] For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.[7]

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication. The solution must be homogeneous and free of any particulate matter.[8]

  • Transfer: Using a Pasteur pipette with a cotton plug to filter out any dust, carefully transfer the solution into a clean, high-quality 5 mm NMR tube.[9][10] The final volume should result in a sample height of 4-5 cm.[7]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.[7]

Caption: Workflow for preparing an NMR sample.

3.2. NMR Data Acquisition

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to ensure sharp, well-resolved peaks.

  • Tuning and Matching: The probe is tuned to the specific frequency of the nucleus being observed (¹H or ¹³C) to maximize signal detection.[7]

  • Acquisition Parameters: Set the appropriate experimental parameters, including the number of scans, spectral width, and relaxation delay.

  • Data Acquisition: Initiate the data acquisition process.

A Comparative Analysis: NMR vs. Alternative Techniques

While NMR is a powerful tool, a comprehensive structural elucidation often benefits from complementary data from other analytical techniques.

TechniquePrincipleInformation Provided for this compoundStrengthsLimitations
¹H & ¹³C NMR Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.Detailed carbon-hydrogen framework, connectivity through spin-spin coupling, and stereochemical relationships.Provides unambiguous structural information. Non-destructive.Relatively low sensitivity, requiring milligram quantities of sample. Can be time-consuming for complex molecules.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules and their fragments.Molecular weight and fragmentation patterns characteristic of an alcohol.High sensitivity (microgram to nanogram level). Provides molecular formula with high-resolution MS.[11]Does not provide detailed connectivity information. Isomeric compounds can be difficult to distinguish.[11] Alcohols often show a weak or absent molecular ion peak.[11][12]
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Presence of functional groups, specifically the O-H and C-O bonds in an alcohol.Fast and simple to perform. Requires minimal sample preparation.Provides limited information about the overall molecular structure. Not suitable for distinguishing between isomers with the same functional groups.

4.1. Mass Spectrometry in the Context of this compound

For this compound, mass spectrometry would likely show characteristic fragmentation patterns for an alcohol, such as the loss of a water molecule (M-18) and alpha-cleavage.[11][13] While this confirms the presence of a hydroxyl group and can provide clues about the branching, it would be challenging to definitively determine the exact positions of the methyl groups without comparison to a known standard.[13][14]

4.2. Infrared Spectroscopy in the Context of this compound

An IR spectrum of this compound would prominently feature a broad, strong absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol.[2][15] A strong C-O stretching absorption would also be observed around 1050-1150 cm⁻¹.[15] This data is excellent for confirming the presence of the alcohol functional group but offers little insight into the specific arrangement of the carbon skeleton.[16][17]

Caption: Relationship of analytical techniques for structural elucidation.

Conclusion: An Integrated Approach

For the unambiguous structural elucidation of this compound, ¹H and ¹³C NMR spectroscopy are indispensable. They provide the most comprehensive and detailed information about the molecular architecture. However, for a truly robust characterization, an integrated approach is recommended. Mass spectrometry serves as an excellent complementary technique to confirm the molecular weight, and IR spectroscopy provides a quick and straightforward confirmation of the alcohol functional group. By leveraging the strengths of each of these techniques, researchers can have the highest degree of confidence in their structural assignments.

References

  • Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Retrieved from [Link]

  • How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • Structural elucidation using mass spectrometry. (n.d.). Fiveable. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Western University. Retrieved from [Link]

  • Analysis of Alcohol Levels in Hand Sanitizer by FTIR. (n.d.). Chemetrix. Retrieved from [Link]

  • Mass Spectrometry of Alcohols. (2025, August 11). YouTube. Retrieved from [Link]

  • Spectroscopy of Alcohols and Phenols. (2022, October 4). Chemistry LibreTexts. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Alcohols. (n.d.). UCLA Chemistry. Retrieved from [Link]

  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • FTIR spectra of pure ethanol, pure methanol, and mixtures of ethanol.... (n.d.). ResearchGate. Retrieved from [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest. Retrieved from [Link]

  • Chemical shifts. (n.d.). Retrieved from [Link]

  • NMR 5: Coupling Constants. (2023, May 15). YouTube. Retrieved from [Link]

  • 1H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Spectroscopy of Alcohols and Phenols. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest. Retrieved from [Link]

  • 13C NMR Chemical Shift Table. (n.d.). Retrieved from [Link]

  • 1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

  • Spectroscopy of Alcohols and Phenols. (2024, April 20). Chemistry LibreTexts. Retrieved from [Link]

  • Mass Spectrometry of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • Mass Spectrometry of Alcohols and Ethers. (n.d.). Scribd. Retrieved from [Link]

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A Mass Spectrometric Guide to Differentiating Primary and Tertiary Alcohol Isomers: The Case of 2,5-Dimethyl-1-heptanol and 2,5-Dimethyl-2-heptanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous identification of isomeric compounds is a frequent and critical challenge. Subtle differences in molecular structure can lead to vastly different chemical and biological properties. Mass spectrometry (MS) stands as a powerful tool for isomer differentiation, leveraging distinct fragmentation patterns that arise from structural disparities. This guide provides an in-depth comparison of the electron ionization (EI) mass spectrometric behavior of 2,5-dimethyl-1-heptanol (a primary alcohol) and 2,5-dimethyl-2-heptanol (a tertiary alcohol), offering a clear, data-driven methodology for their differentiation.

The core principle behind this differentiation lies in the inherent stability of the charged fragments generated upon ionization. The position of the hydroxyl group dictates the preferred fragmentation pathways, leading to unique mass spectra that serve as molecular fingerprints.

The Decisive Role of α-Cleavage in Alcohol Fragmentation

Under electron ionization, alcohols typically undergo two primary fragmentation reactions: α-cleavage and dehydration (the loss of a water molecule).[1] While dehydration can be observed in both primary and tertiary alcohols, the α-cleavage pathway is profoundly influenced by the substitution of the carbon atom bearing the hydroxyl group, making it the key to distinguishing between these isomers.

Alpha-cleavage involves the breaking of a carbon-carbon bond adjacent to the carbon atom attached to the oxygen.[2] This process is energetically favored because the resulting oxonium ion is resonance-stabilized by the non-bonding electrons on the oxygen atom.[1] The stability of the expelled radical also plays a role in determining the most probable fragmentation. Generally, the cleavage that results in the loss of the largest alkyl radical is the most favored pathway.[3]

Predicted Fragmentation Pathways: A Tale of Two Isomers

This compound (Primary Alcohol):

Upon ionization, the molecular ion ([M]•+) of this compound is expected to be of low abundance. The primary and most diagnostic fragmentation will be the α-cleavage, which in this case involves the breaking of the C1-C2 bond. This leads to the loss of a C6H13• radical and the formation of a resonance-stabilized oxonium ion at m/z 31 ([CH₂OH]⁺). This fragment is a hallmark of primary alcohols and is anticipated to be the base peak in the spectrum of this compound.

Another possible, though less significant, fragmentation pathway is the loss of a water molecule (H₂O, 18 Da) from the molecular ion, which would result in a peak at m/z 126 ([M-18]•+).

2,5-Dimethyl-2-heptanol (Tertiary Alcohol):

The molecular ion of 2,5-dimethyl-2-heptanol is predicted to be extremely unstable and likely undetectable.[3] This is a characteristic feature of tertiary alcohols. The α-cleavage in this isomer can occur in two ways:

  • Loss of a pentyl radical (C₅H₁₁•): Cleavage of the C2-C3 bond results in the loss of a pentyl radical and the formation of a highly stable, resonance-stabilized tertiary oxonium ion at m/z 73 .

  • Loss of a methyl radical (CH₃•): Cleavage of a C-C bond involving one of the methyl groups attached to C2 would lead to a fragment at m/z 129 .

Between these two α-cleavage pathways, the loss of the larger pentyl radical is generally more favorable, suggesting that the peak at m/z 73 will be a very prominent, if not the base peak. A significant peak at m/z 59 is also highly probable, arising from the further loss of a water molecule from the m/z 73 fragment or from a different fragmentation route. The mass spectrum of 2-methyl-2-butanol, a smaller tertiary alcohol analog, shows a base peak at m/z 59, supporting this prediction.[4]

Dehydration, the loss of a water molecule, from the molecular ion would yield a peak at m/z 126. This peak is expected to be more pronounced for the tertiary alcohol compared to the primary alcohol due to the greater stability of the resulting tertiary carbocation.

Visualizing the Fragmentation

The distinct fragmentation pathways of the two isomers can be visualized as follows:

Fragmentation_Pathways cluster_primary This compound (Primary) cluster_tertiary 2,5-Dimethyl-2-heptanol (Tertiary) M1 [C9H20O]•+ m/z 144 Rad1 - C8H17• M1->Rad1 H2O1 - H2O M1->H2O1 F1_31 [CH2OH]+ m/z 31 (Base Peak) F1_126 [C9H18]•+ m/z 126 Rad1->F1_31 α-cleavage H2O1->F1_126 Dehydration M2 [C9H20O]•+ m/z 144 (Unstable) Rad2_pentyl - C5H11• M2->Rad2_pentyl Rad2_methyl - CH3• M2->Rad2_methyl H2O2 - H2O M2->H2O2 F2_73 [C4H9O]+ m/z 73 (Prominent Peak) F2_59 [C3H7O]+ m/z 59 (Prominent Peak) F2_126 [C9H18]•+ m/z 126 Rad2_pentyl->F2_73 α-cleavage Rad2_methyl->F2_59 α-cleavage H2O2->F2_126 Dehydration

Caption: Predicted EI-MS fragmentation of the two isomers.

Comparative Data Summary

The key diagnostic ions for differentiating this compound and 2,5-dimethyl-2-heptanol are summarized in the table below.

m/zPredicted Relative Abundance in this compoundPredicted Relative Abundance in 2,5-Dimethyl-2-heptanolOrigin of Fragment
144Very LowUndetectableMolecular Ion ([M]•+)
126LowModerate[M-H₂O]•+
73AbsentHigh (Likely Base Peak)α-cleavage (loss of C₅H₁₁•) from 2,5-dimethyl-2-heptanol
59AbsentHighα-cleavage (loss of CH₃• and subsequent rearrangement) from 2,5-dimethyl-2-heptanol
31High (Base Peak)Very Low / Absentα-cleavage (loss of C₈H₁₇•) from this compound

Experimental Protocol: Electron Ionization Mass Spectrometry

This section provides a standardized protocol for acquiring the mass spectra of the two isomers.

Objective: To obtain reproducible electron ionization mass spectra for the differentiation of this compound and 2,5-dimethyl-2-heptanol.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

Materials:

  • This compound standard

  • 2,5-dimethyl-2-heptanol standard

  • High-purity solvent (e.g., hexane or dichloromethane) for sample dilution.

Procedure:

  • Sample Preparation:

    • Prepare dilute solutions (e.g., 100 ppm) of each isomer in the chosen solvent.

  • GC-MS Parameters:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 200 °C

      • Hold: 5 minutes at 200 °C

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Energy: 70 eV[5][6]

    • Mass Range: m/z 30-200

    • Scan Speed: 1000 amu/s

  • Data Acquisition:

    • Inject the prepared standard of this compound and acquire the mass spectrum of the corresponding chromatographic peak.

    • Inject the prepared standard of 2,5-dimethyl-2-heptanol and acquire the mass spectrum of the corresponding chromatographic peak.

  • Data Analysis:

    • Identify the molecular ion peak (if present) and the major fragment ions for each isomer.

    • Compare the obtained spectra with the predicted fragmentation patterns and the data in the comparison table.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep1 Dilute Isomer 1 (100 ppm) Inject1 Inject Isomer 1 Prep1->Inject1 Prep2 Dilute Isomer 2 (100 ppm) Inject2 Inject Isomer 2 Prep2->Inject2 GC_Sep1 GC Separation Inject1->GC_Sep1 EI_MS1 EI-MS Acquisition (70 eV) GC_Sep1->EI_MS1 Spectrum1 Mass Spectrum of Isomer 1 EI_MS1->Spectrum1 GC_Sep2 GC Separation Inject2->GC_Sep2 EI_MS2 EI-MS Acquisition (70 eV) GC_Sep2->EI_MS2 Spectrum2 Mass Spectrum of Isomer 2 EI_MS2->Spectrum2 Compare Compare Spectra & Identify Diagnostic Peaks Spectrum1->Compare Spectrum2->Compare

Caption: GC-EI-MS workflow for isomer differentiation.

Conclusion

The structural difference between this compound and 2,5-dimethyl-2-heptanol, though subtle, leads to markedly different and predictable fragmentation patterns under electron ionization mass spectrometry. The primary alcohol, this compound, is characterized by a base peak at m/z 31, corresponding to the [CH₂OH]⁺ ion. In contrast, the tertiary alcohol, 2,5-dimethyl-2-heptanol, is expected to show a prominent peak at m/z 73 and/or m/z 59, with a negligible or absent molecular ion peak. These distinct spectral features allow for the confident and unambiguous differentiation of these two isomers, highlighting the power of mass spectrometry in detailed structural elucidation.

References

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  • Chemistry LibreTexts. (2019, September 3). 11.4: Spectroscopy of Alcohols. Retrieved from [Link]

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A Senior Application Scientist's Guide to HPLC Methods for the Quantification of Chiral Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise quantification of chiral alcohol enantiomers is a non-negotiable aspect of ensuring drug safety, efficacy, and regulatory compliance.[1] Since enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles, robust and reliable analytical methods are paramount.[1] High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this challenge, offering high resolution and sensitivity.[1][2]

This guide provides an in-depth, objective comparison of the primary HPLC strategies for quantifying chiral alcohols. Moving beyond a simple listing of techniques, we will explore the causality behind methodological choices, present detailed experimental protocols, and offer field-proven insights to guide you in selecting and developing the optimal method for your specific analytical needs.

The Fork in the Road: Direct vs. Indirect Chiral Separation

The fundamental challenge in separating enantiomers lies in their identical physicochemical properties in an achiral environment. To resolve them via HPLC, a chiral element must be introduced into the system. This leads to two primary strategies: the Direct Method , which employs a Chiral Stationary Phase (CSP), and the Indirect Method , which involves pre-column derivatization with a Chiral Derivatizing Agent (CDA).[3][4]

The initial decision between these two paths is critical and depends on factors such as the stage of development, available resources, and the specific properties of the analyte.

G cluster_direct Direct Method cluster_indirect Indirect Method start Racemic Alcohol Sample decision Introduce Chirality? start->decision direct_csp Chiral Stationary Phase (CSP) decision->direct_csp In-Column indirect_cda Chiral Derivatizing Agent (CDA) decision->indirect_cda Pre-Column direct_hplc HPLC Analysis direct_csp->direct_hplc direct_sep Enantiomers Separated direct_hplc->direct_sep indirect_reaction Form Diastereomers indirect_cda->indirect_reaction indirect_hplc Achiral HPLC Analysis indirect_reaction->indirect_hplc indirect_sep Diastereomers Separated indirect_hplc->indirect_sep

Caption: High-level decision workflow for chiral alcohol separation.

The Direct Approach: Mastery Through Chiral Stationary Phases (CSPs)

The direct method is often favored for its simplicity, as it avoids the complexities of chemical reactions and sample work-up.[5] Success hinges entirely on the selection of an appropriate CSP that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times.

The Powerhouse of Chiral Recognition: Polysaccharide-Based CSPs

For the separation of chiral alcohols, polysaccharide-based CSPs are the most versatile and widely successful.[6] Derivatives of cellulose and amylose, particularly phenylcarbamates, are capable of resolving a vast range of racemates. The most prominent commercial examples include the Chiralcel® (cellulose-based) and Chiralpak® (amylose-based) series from Daicel, and the Lux® series from Phenomenex.

The Mechanism of Chiral Recognition:

The enantioselective power of these phases stems from their complex three-dimensional structure. The polysaccharide backbone forms a helical groove, creating chiral cavities. The carbamate derivatives on the sugar units provide critical interaction points. Chiral recognition is achieved through a combination of:

  • Hydrogen Bonding: The hydroxyl group of the alcohol analyte can act as a hydrogen bond donor and/or acceptor with the carbamate groups on the CSP.

  • π-π Interactions: Aromatic rings on the alcohol analyte can interact with the phenyl groups of the CSP.

  • Steric Interactions (Inclusion): One enantiomer fits more favorably into the chiral cavity of the CSP than the other, leading to a more stable complex and longer retention.

G CSP Polysaccharide CSP (Helical Groove) Carbamate Groups Phenyl Rings Analyte Chiral Alcohol Enantiomer Hydroxyl (-OH) Group Aromatic Ring Chiral Center Interactions Chiral Recognition (Transient Diastereomeric Complex) Analyte:f0->Interactions H-Bonding Analyte:f1->Interactions π-π Stacking Analyte:f2->Interactions Steric Fit Interactions->CSP:f0 Interactions->CSP:f1 Interactions->CSP

Caption: Key interactions in chiral recognition on a polysaccharide CSP.

Performance Comparison of Leading Polysaccharide CSPs

To illustrate the practical differences between leading CSPs, we compare the separation of racemic 1-Phenylethanol, a common model for simple chiral secondary alcohols. The data below is compiled to serve as a robust starting point for method development.

ColumnChiral SelectorMobile PhaseFlow Rate (mL/min)Temp (°C)k1α (Selectivity)Rs (Resolution)
Lux® Cellulose-1 Cellulose tris(3,5-dimethylphenylcarbamate)n-Heptane / 2-Propanol (90:10)1.0251.541.484.21
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane / 2-Propanol (90:10)1.0252.111.253.10
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane / 2-Propanol (90:10)1.0253.451.625.50

Data compiled from various sources and representative of typical performance. k1 = retention factor of the first eluting enantiomer; α = separation factor; Rs = resolution factor. Higher α and Rs values indicate better separation.

Analysis: All three columns provide excellent baseline separation (Rs > 1.5) for 1-phenylethanol. The Chiralcel® OD-H shows the highest selectivity (α) and resolution (Rs), though with a longer retention time. The Lux® Cellulose-1 , with the same chiral selector, offers a faster analysis with very strong resolution. The amylose-based Chiralpak® AD-H also provides a robust separation, demonstrating that both amylose and cellulose backbones can be effective. The choice between them often comes down to empirical screening, as their selectivities can be complementary for different analytes.

Experimental Protocol: Direct Chiral Separation of 1-Phenylethanol

This protocol provides a validated starting point for the quantification of 1-phenylethanol enantiomers.

1. Instrumentation and Materials:

  • HPLC system with UV detector

  • Column: Lux® Cellulose-1, 5 µm, 250 x 4.6 mm

  • Mobile Phase: HPLC-grade n-Heptane, HPLC-grade 2-Propanol (IPA)

  • Sample: Racemic 1-Phenylethanol

  • Sample Diluent: Mobile Phase (n-Heptane/IPA 90:10)

2. Chromatographic Conditions:

  • Mobile Phase: n-Heptane / 2-Propanol (90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

3. Procedure:

  • Mobile Phase Preparation: Precisely mix 900 mL of n-Heptane with 100 mL of 2-Propanol. Degas thoroughly using sonication or vacuum filtration.

  • Sample Preparation: Prepare a stock solution of racemic 1-phenylethanol at 1 mg/mL in the mobile phase. Prepare calibration standards by serial dilution. Filter all samples through a 0.45 µm syringe filter.

  • System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject a blank (mobile phase), followed by the calibration standards and unknown samples. Integrate the peak areas for each enantiomer to determine the enantiomeric excess (e.e.).

G start Start: Method Development screen Screen CSPs (e.g., Amylose & Cellulose based) start->screen select_csp Select Best CSP (Based on Rs and α) screen->select_csp optimize_mp Optimize Mobile Phase (% Alcohol, Additives) select_csp->optimize_mp optimize_params Optimize Other Parameters (Flow Rate, Temperature) optimize_mp->optimize_params validate Validate Method (Linearity, Precision, Accuracy) optimize_params->validate finish Routine Analysis validate->finish

Caption: Workflow for direct chiral method development.

The Indirect Approach: Creating Separable Diastereomers

A Classic Reagent for Alcohols: Mosher's Acid

One of the most reliable and well-documented CDAs for alcohols is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), commonly known as Mosher's acid .[7] It is typically used in its more reactive acid chloride form (MTPA-Cl).[8] The reaction of a racemic alcohol with, for example, (R)-MTPA-Cl will produce two diastereomeric esters: (R-alcohol)-(R-MTPA) and (S-alcohol)-(R-MTPA).

Causality of the Method: The success of this method relies on several critical factors:

  • Purity of the CDA: The CDA must be enantiomerically pure. Any impurity will lead to the formation of additional diastereomers, complicating the chromatogram and leading to inaccurate quantification.[4]

  • Reaction Completion: The derivatization reaction must proceed to completion (or be carefully controlled) to ensure that the ratio of the diastereomeric products accurately reflects the initial ratio of the alcohol enantiomers. Incomplete reactions can suffer from kinetic resolution, where one enantiomer reacts faster than the other, skewing the results.[7]

  • No Racemization: The reaction conditions must be mild enough to prevent racemization of either the analyte or the CDA.[4]

Experimental Protocol: Indirect Analysis via Mosher's Ester Formation

This protocol details the derivatization of a generic chiral secondary alcohol and its subsequent analysis.

1. Instrumentation and Materials:

  • HPLC system with UV detector

  • Column: Standard C18 reversed-phase column (e.g., 5 µm, 250 x 4.6 mm)

  • Reagents: (R)-(-)-MTPA chloride, anhydrous pyridine, anhydrous dichloromethane (DCM), chiral alcohol sample, HPLC-grade acetonitrile (ACN) and water.

2. Derivatization Procedure:

  • In a clean, dry vial, dissolve ~5 mg of the chiral alcohol in 1 mL of anhydrous DCM.

  • Add ~10 µL of anhydrous pyridine (acts as a base to scavenge HCl byproduct).

  • Add a slight molar excess (~1.2 equivalents) of (R)-(-)-MTPA chloride.

  • Seal the vial and allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC for the disappearance of the starting alcohol.

  • Work-up: Once the reaction is complete, quench with a small amount of water. Extract the organic layer, wash with dilute acid (e.g., 1M HCl) and then brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Re-dissolve the resulting diastereomeric ester mixture in the HPLC mobile phase for analysis.

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase: Acetonitrile / Water (e.g., 60:40 v/v). This may require optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV wavelength appropriate for the chromophore in the alcohol or the phenyl group from the MTPA moiety.

  • Injection Volume: 10 µL

G start Start: Racemic Alcohol derivatize React with Enantiopure CDA (e.g., (R)-MTPA-Cl) start->derivatize workup Reaction Work-up & Sample Prep derivatize->workup achiral_hplc Analyze on Achiral Column (e.g., C18) workup->achiral_hplc quantify Quantify Diastereomer Peaks achiral_hplc->quantify finish Determine Enantiomeric Purity quantify->finish

Caption: Workflow for indirect chiral analysis using a CDA.

Head-to-Head: A Practical Comparison of Direct and Indirect Methods

Choosing the right strategy requires a pragmatic assessment of their respective strengths and weaknesses in a drug development context.

FeatureDirect Method (CSP)Indirect Method (CDA)Senior Scientist's Insight
Speed & Simplicity High. No sample derivatization required. Inject and analyze.Moderate. Requires reaction, work-up, and purification steps before analysis.For high-throughput screening in early discovery, the direct method is unparalleled in its speed.
Method Development Potentially complex. Requires screening multiple expensive CSPs and mobile phases.[3]Often simpler. Relies on well-established reversed-phase chromatography. Optimization is familiar to most labs.While CSP screening can be time-consuming, modern screening platforms and columns with broad applicability have streamlined this process significantly.
Cost High initial cost for chiral columns.Lower initial cost for achiral columns, but ongoing cost for pure CDAs.A single, versatile CSP can be a long-term cost-effective solution if it resolves multiple chiral compounds in a project pipeline.
Robustness & Validation Generally high. Fewer steps mean fewer sources of error. Method validation is straightforward.[9][10][11]Moderate. Potential issues with reaction side-products, incomplete reaction, and racemization can affect robustness and accuracy.[4]The indirect method introduces chemical reaction variables that must be rigorously controlled and validated, adding complexity to GMP compliance.
Sensitivity Dependent on the analyte's chromophore.Can be significantly enhanced by choosing a CDA with a strong chromophore or fluorophore.[4]For trace-level enantiomeric impurity analysis, the indirect method can offer a significant sensitivity advantage.
Universality No single CSP is universal. A library of columns is often needed.Applicable to any alcohol with a reactive hydroxyl group.The indirect approach is more universal in principle, but the direct method, with the wide range of modern polysaccharide CSPs, can resolve the vast majority of chiral alcohols.

Final Recommendations

As a Senior Application Scientist, my recommendation is guided by the specific context of the analytical challenge:

  • For Early-Stage Development, High-Throughput Screening, and Routine QC: The Direct Method using polysaccharide-based CSPs is the superior choice. Its speed, simplicity, and high robustness make it ideal for environments where quick and reliable enantiomeric purity data is essential. The initial investment in a small library of complementary CSPs (e.g., one amylose- and one cellulose-based column) pays dividends in efficiency.

  • For Trace-Level Impurity Quantification or When CSPs Fail: The Indirect Method using a CDA like Mosher's acid becomes an invaluable tool. It is particularly powerful when the chiral alcohol lacks a strong UV chromophore and the CDA can introduce one, dramatically boosting sensitivity. It is also a reliable fallback when extensive CSP screening fails to yield a satisfactory separation. However, one must proceed with caution, ensuring complete reaction and absence of racemization to guarantee data integrity.

Ultimately, a well-equipped analytical laboratory should be proficient in both methodologies. This dual capability provides the flexibility and problem-solving power required to meet the diverse and demanding challenges of chiral analysis in modern drug development.

References

  • Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group.
  • Unknown Author. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • BenchChem Technical Support Team. (2025). Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis. BenchChem.
  • Unknown Author. (n.d.). Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester. ResearchGate. [Link]

  • Unknown Author. (2012, October 22). Mosher's Acid. The Retort. [Link]

  • Unknown Author. (n.d.). CHIRAL HPLC. Slideshare. [Link]

  • Phenomenex. (n.d.). Simplified Chiral HPLC/SFC Column Screening Strategies. Phenomenex. [Link]

  • Kannappan, V. (2022, November 3). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Unknown Author. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

  • Daicel Chiral Technologies. (2021, April 12). Method Validation and Improvement in Robustness of Chiral Analytical LC Methods - Part 1 of 4. YouTube. [Link]

  • Phenomenex. (n.d.). The Chiral Notebook. Phenomenex. [Link]

  • Bezhan, P., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Daicel Chiral Technologies. (2021, April 12). Method Validation and Improvement in Robustness of Chiral Analytical LC Methods - Part 4 of 4. YouTube. [Link]

  • Daicel Chiral Technologies. (2021, April 12). Method Validation and Improvement in Robustness of Chiral Analytical LC Methods - Full. YouTube. [Link]

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A Researcher's Guide to the Boiling Points of Heptanol Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For chemists and professionals in drug development, the selection of an appropriate solvent or synthetic building block is a critical decision that can significantly impact reaction kinetics, product purity, and overall process efficiency. Heptanol, with its seven-carbon chain, exists in numerous isomeric forms, each possessing distinct physical properties. This guide offers an in-depth comparison of the boiling points of various heptanol isomers, elucidating the underlying molecular principles and providing a robust experimental framework for their determination.

The Decisive Role of Molecular Architecture in Boiling Point Variation

The boiling point of a substance is fundamentally governed by the strength of its intermolecular forces. In the case of alcohols like heptanol, two primary forces are at play: hydrogen bonding, facilitated by the hydroxyl (-OH) group, and van der Waals forces, which are influenced by the molecule's surface area. The specific three-dimensional arrangement of atoms within each heptanol isomer dictates the efficacy of these interactions.

Chain Branching and its Impact on van der Waals Forces: As the degree of branching in the carbon skeleton increases, the molecule adopts a more compact and spherical shape. This reduces the available surface area for intermolecular contact, thereby weakening the van der Waals forces. Consequently, branched isomers typically exhibit lower boiling points compared to their straight-chain counterparts.

Position of the Hydroxyl Group and Hydrogen Bonding: The accessibility of the hydroxyl group plays a crucial role in the formation of intermolecular hydrogen bonds. Primary alcohols, where the -OH group is located at the terminus of the carbon chain, are less sterically hindered. This allows for more effective hydrogen bonding between molecules, requiring greater energy to overcome these attractions and resulting in higher boiling points compared to secondary or tertiary isomers where the -OH group is more sterically encumbered.

Comparative Boiling Point Data of Heptanol Isomers

The following table presents a consolidated overview of the boiling points for a selection of heptanol isomers, illustrating the principles of chain branching and hydroxyl group position.

Isomer NameStructureTypeBoiling Point (°C)
1-HeptanolCH₃(CH₂)₆OHPrimary175-176
2-HeptanolCH₃CH(OH)(CH₂)₄CH₃Secondary~160
3-HeptanolCH₃CH₂CH(OH)(CH₂)₃CH₃Secondary~157
4-Heptanol(CH₃CH₂CH₂)₂CHOHSecondary~154
2-Methyl-1-hexanol(CH₃)₂CH(CH₂)₃CH₂OHPrimary~167
3-Methyl-1-hexanolCH₃CH₂CH(CH₃)CH₂CH₂OHPrimary~172
4-Methyl-1-hexanolCH₃CH₂CH(CH₃)(CH₂)₂CH₂OHPrimary~173
5-Methyl-1-hexanol(CH₃)₂CH(CH₂)₃CH₂OHPrimary~172
2,4-Dimethyl-3-pentanol(CH₃)₂CHCH(OH)CH(CH₃)₂Secondary~145

Experimental Determination of Boiling Point: A Validated Protocol

Accurate and reproducible boiling point data is paramount for research and development. The following protocol details a reliable method for the experimental determination of heptanol isomer boiling points.

Materials and Equipment:
  • Heptanol isomer sample (5-10 mL)

  • Thiele tube or similar heating apparatus (e.g., aluminum block heater)

  • Thermometer (-10 to 200 °C range, 0.1 °C resolution)

  • Small test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attaching the test tube to the thermometer

  • Heat source (Bunsen burner or heating mantle)

  • Safety glasses, lab coat, and chemical-resistant gloves

Step-by-Step Procedure:
  • Apparatus Assembly: Securely attach the small test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Sample Addition: Add approximately 0.5-1 mL of the heptanol isomer to the test tube.

  • Capillary Tube Insertion: Place the capillary tube (sealed end up) into the test tube containing the sample.

  • Heating: Immerse the thermometer and attached test tube assembly into the Thiele tube containing heating oil, ensuring the sample is below the oil level.

  • Initial Heating: Gently heat the side arm of the Thiele tube. As the temperature rises, air trapped in the capillary tube will expand and be expelled as a slow stream of bubbles.

  • Equilibrium and Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

  • Boiling Point Determination: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.

  • Record and Repeat: Record the temperature to the nearest 0.1 °C. For accuracy, it is advisable to repeat the determination.

Safety Precautions:
  • Heptanol isomers are flammable liquids and may cause skin and eye irritation.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

  • Keep flammable liquids away from open flames and other ignition sources.

Experimental Workflow Diagram:

BoilingPointDetermination cluster_setup Apparatus Setup cluster_measurement Measurement cluster_validation Validation A Attach test tube to thermometer B Add heptanol isomer to test tube A->B C Insert inverted capillary tube B->C D Immerse in Thiele tube and heat gently E Observe for a rapid, continuous stream of bubbles D->E F Remove heat and observe cooling E->F G Record temperature when liquid enters capillary F->G H Repeat determination for accuracy I Record atmospheric pressure for correction if needed H->I

Caption: A stepwise workflow for the experimental determination of a heptanol isomer's boiling point.

Logical Framework: Structure-Property Relationship

The interplay between the molecular structure of heptanol isomers and their resulting boiling points can be visualized as a logical progression from structural features to intermolecular forces and finally to the observable physical property.

StructurePropertyRelationship cluster_structure Molecular Structure cluster_forces Intermolecular Forces cluster_property Physical Property Structure Heptanol Isomer Branching Degree of Chain Branching Structure->Branching OH_Position Position of Hydroxyl Group (Primary > Secondary) Structure->OH_Position VdW Van der Waals Forces Branching->VdW Increased branching decreases surface area, weakening forces H_Bond Hydrogen Bonding Strength OH_Position->H_Bond Less steric hindrance allows for stronger hydrogen bonding BoilingPoint Boiling Point VdW->BoilingPoint Weaker forces result in a lower boiling point H_Bond->BoilingPoint Stronger forces result in a higher boiling point

Caption: The logical relationship between the molecular structure of heptanol isomers and their boiling points.

Conclusion

The boiling points of heptanol isomers are not arbitrary values but are a direct and predictable consequence of their molecular architecture. For the discerning researcher, an understanding of how chain branching and hydroxyl group placement modulate intermolecular forces is essential for making informed decisions in experimental design and process development. The provided data and experimental protocol serve as a valuable resource for both predicting and verifying the physical properties of these versatile seven-carbon alcohols.

References

  • Quora. Why does the boiling points decrease as branching increases in isomeric alcohols?[Link]

  • Quora. Why do secondary alcohols have higher boiling points than primary alcohols?[Link]

  • National Council of Educational Research and Training. Alcohols, Phenols and Ethers.[Link]

  • Science Ready. Alcohols: Structure & Properties – HSC Chemistry.[Link]

  • Chemistry LibreTexts. Background.[Link]

  • Chemistry Stack Exchange. Why is the boiling point of homologous primary > secondary > tertiary alcohols whilst their solubility in water is the reverse?[Link]

  • Allen. Order of boiling point among primary , secondary and tertiary alcohols is :[Link]

  • ResearchGate. BOILING POINT OF ALCOHOL ISOMERS.[Link]

  • Reddit. Why do primary alcohols have a higher boiling point than secondary or tertiary alcohols?[Link]

  • YouTube. Determination of Boiling point of Ethyl Alcohol.[Link]

  • Master Organic Chemistry. Branching, and Its Affect On Melting and Boiling Points.[Link]

  • Chemguide. an introduction to alcohols. [https://www.chemguide.co.uk/organicprops/alcohols/background.html]([Link]

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Quantifying Heptanol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of isomeric impurities is a critical aspect of quality control and regulatory compliance. Heptanol, with its numerous structural and chiral isomers, presents a significant analytical challenge. The choice of analytical methodology can profoundly impact the accuracy, precision, and reliability of these measurements. This guide provides an in-depth comparison of the primary analytical techniques for heptanol isomer quantification—Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV Detection (HPLC-UV)—and outlines a robust framework for their cross-validation.

The Analytical Challenge of Heptanol Isomers

Heptanol (C₇H₁₆O) exists as a multitude of structural isomers, including 1-heptanol, 2-heptanol, 3-heptanol, and 4-heptanol, as well as various branched-chain isomers.[1] Furthermore, several of these isomers, such as 2-heptanol and 3-heptanol, possess chiral centers, leading to the existence of enantiomeric pairs. These isomers often exhibit very similar physicochemical properties, making their separation and individual quantification a complex task.[2] The choice of an analytical method must be carefully considered to ensure adequate resolution and sensitivity for all relevant isomers.

Comparative Analysis of Key Quantification Methodologies

The selection of an optimal analytical method hinges on a thorough understanding of the principles, advantages, and limitations of each technique.

Gas Chromatography (GC): The Workhorse for Volatile Compounds

Gas chromatography is inherently well-suited for the analysis of volatile compounds like heptanol isomers.[3] The separation is based on the partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

  • GC with Flame Ionization Detection (GC-FID): This is a robust and widely used technique for quantifying organic compounds. The FID exhibits a linear response over a wide concentration range and is relatively inexpensive to operate. However, its lack of specificity can be a drawback in complex matrices where co-elution with other components may occur.[4]

  • GC with Mass Spectrometry (GC-MS): The coupling of GC with a mass spectrometer provides a powerful tool for both quantification and identification.[4] The MS detector offers high specificity by providing mass spectral information for each separated component, allowing for unambiguous peak identification even in cases of incomplete chromatographic resolution.[5] Generally, GC-MS offers lower limits of detection (LOD) compared to GC-FID, although for some analytes, the sensitivity can be of the same order of magnitude.[4]

The following diagram illustrates the typical workflow for GC-based analysis of heptanol isomers.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Acquisition & Processing Sample Sample in Matrix Dilution Dilution with Solvent (e.g., Methanol) Sample->Dilution Extraction Liquid-Liquid or Solid-Phase Extraction (if necessary) Dilution->Extraction GC_System GC System Extraction->GC_System Inject Sample Standard Preparation of Calibration Standards Standard->GC_System Inject Standards Injector Injector (e.g., 250°C) GC_System->Injector Column Capillary Column (e.g., DB-Wax) Injector->Column Oven Temperature Program Column->Oven Detector Detector (FID or MS) Oven->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Quantification Quantification (vs. Calibration Curve) Integration->Quantification

Caption: Workflow for GC-FID/MS Analysis of Heptanol Isomers.

High-Performance Liquid Chromatography (HPLC): An Alternative Approach

While GC is the more conventional choice, HPLC can be employed for the analysis of heptanol isomers, particularly when dealing with less volatile derivatives or when GC instrumentation is unavailable.[6] Since heptanol isomers lack a strong UV chromophore, a derivatization step is necessary to enable detection by a UV detector.[3][7]

  • HPLC with UV Detection (HPLC-UV): This technique separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[8] For alcohols, derivatization with a UV-absorbing agent, such as phthalic anhydride, is required to form derivatives that can be detected.[9][10] This additional step can introduce complexity and potential variability into the analytical procedure.[4]

The diagram below outlines the process for HPLC-UV analysis, including the crucial derivatization step.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Acquisition & Processing Sample Sample in Matrix Dilution Dilution with Solvent Sample->Dilution Derivatization Derivatization (e.g., with Phthalic Anhydride) Dilution->Derivatization HPLC_System HPLC System Derivatization->HPLC_System Inject Sample Standard Preparation & Derivatization of Calibration Standards Standard->HPLC_System Inject Standards Pump Solvent Delivery HPLC_System->Pump Injector Autosampler Pump->Injector Column Reversed-Phase Column (e.g., C8 or C18) Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Quantification Quantification (vs. Calibration Curve) Integration->Quantification

Caption: Workflow for HPLC-UV Analysis of Heptanol Isomers.

Performance Comparison of Analytical Methods

The choice between these methods should be guided by their performance characteristics, which are determined through method validation. The following table summarizes a qualitative comparison of GC-FID, GC-MS, and HPLC-UV for the quantification of heptanol isomers.

Performance CharacteristicGas Chromatography - Flame Ionization Detector (GC-FID)Gas Chromatography - Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography - UV Detector (HPLC-UV)
Principle Separation of volatile compounds based on boiling point and polarity, with detection by combustion-induced ionization.Separation of volatile compounds, with detection and identification based on mass-to-charge ratio.[4]Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV absorbance detection.
Linearity Typically exhibits a wide linear range.[4]Demonstrates good linearity over a significant concentration range.[4]Dependent on the chromophore of the derivatized analyte.[4]
Accuracy High accuracy for volatile analytes.[4]High accuracy with the added benefit of confident identification.[4]Contingent on the completeness and reproducibility of the derivatization reaction.[4]
Precision Generally provides high precision with low relative standard deviation (RSD).Offers high precision, comparable to GC-FID.Can be influenced by the complexity of the derivatization and sample preparation steps.
Limit of Detection (LOD) Sufficient for many applications.Generally lower than or similar to GC-FID.[4]Dependent on the molar absorptivity of the derivative; can be comparable to GC-MS with a suitable derivatizing agent.[9]
Limit of Quantification (LOQ) Typically adequate for routine analysis.[4]Allows for the quantification of trace amounts.[4]Dependent on the derivatization agent and the resulting molar absorptivity.[4]
Specificity Good for well-separated peaks, but susceptible to co-elution in complex matrices.[4]High specificity due to unique mass spectra, enabling definitive identification even with co-eluting peaks.[4]Achieved through chromatographic separation and selective wavelength detection, but potential for interference from other UV-absorbing compounds exists.[4]
Robustness Generally robust and reliable for routine analysis.Robust instrumentation, though potentially more complex to operate and maintain than GC-FID.Method robustness is often dependent on the stability of the derivatizing agent and the derivatized product.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to a successful cross-validation study.

Protocol 1: GC-FID/MS Quantification of Heptanol Isomers
  • Sample Preparation:

    • Prepare a stock solution of the target heptanol isomer(s) in a suitable solvent such as methanol or ethanol.

    • Generate a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range.

    • For samples in complex matrices, a liquid-liquid extraction with a non-polar solvent or solid-phase extraction (SPE) may be required to isolate the analytes and remove interfering substances.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: A polar capillary column such as a DB-Wax (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for good separation of alcohol isomers.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 220 °C.

      • Hold: 5 minutes at 220 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Detector:

      • FID: 250 °C.

      • MS: (if used) Transfer line temperature of 230 °C, ion source temperature of 230 °C, and electron ionization at 70 eV.

    • Injection Volume: 1 µL (split or splitless injection depending on the concentration of the analytes).

Protocol 2: HPLC-UV Quantification of Heptanol Isomers via Derivatization
  • Derivatization Procedure (with Phthalic Anhydride): [9][10]

    • To an aliquot of the sample or standard solution containing the heptanol isomer(s), add a solution of phthalic anhydride in a suitable solvent like 1,4-dioxane.

    • Add a catalyst, such as finely ground urea.

    • Heat the mixture in a sealed vial at approximately 105 °C for 90 minutes.

    • After cooling, dilute the reaction mixture with a suitable solvent system (e.g., a mixture of methanol/water with a small amount of ammonia) to a known volume.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: A reversed-phase C8 or C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV detector set to an appropriate wavelength for the phthalate derivative (e.g., 230 nm).[10]

    • Injection Volume: 10 µL.

Cross-Validation of Analytical Methods: A Step-by-Step Guide

Cross-validation is the process of demonstrating that two or more analytical procedures are suitable for the same intended purpose and provide comparable results.[11] This is crucial when transferring a method to a different laboratory or when comparing a new method to an established one.

The following diagram outlines the key stages of a cross-validation study.

Cross_Validation_Workflow cluster_planning Planning & Protocol cluster_execution Execution cluster_evaluation Data Evaluation & Reporting Define_Objective Define Objective & Scope Select_Methods Select Methods for Comparison (e.g., GC-FID vs. GC-MS) Define_Objective->Select_Methods Define_Acceptance Define Acceptance Criteria (based on ICH guidelines) Select_Methods->Define_Acceptance Write_Protocol Write Cross-Validation Protocol Define_Acceptance->Write_Protocol Prepare_Samples Prepare Identical Sample Sets (Spiked QCs & Incurred Samples) Write_Protocol->Prepare_Samples Analyze_Method_A Analyze Samples with Method A Prepare_Samples->Analyze_Method_A Analyze_Method_B Analyze Samples with Method B Prepare_Samples->Analyze_Method_B Compare_Results Compare Results from Both Methods Analyze_Method_A->Compare_Results Analyze_Method_B->Compare_Results Statistical_Analysis Perform Statistical Analysis (e.g., t-test, Bland-Altman) Compare_Results->Statistical_Analysis Assess_Criteria Assess Against Acceptance Criteria Statistical_Analysis->Assess_Criteria Generate_Report Generate Cross-Validation Report Assess_Criteria->Generate_Report

Caption: A Step-by-Step Workflow for Cross-Validation of Analytical Methods.

Detailed Cross-Validation Protocol:
  • Define the Scope and Acceptance Criteria:

    • Clearly define the objective of the cross-validation (e.g., to demonstrate the equivalence of a new GC-MS method with a validated GC-FID method).

    • Establish acceptance criteria for the comparison based on regulatory guidelines (e.g., ICH Q2(R2)) and the required performance of the method. This may include criteria for the agreement of mean results, precision, and linearity.

  • Prepare a Cross-Validation Protocol:

    • Document the entire cross-validation plan, including the methods to be compared, the samples to be analyzed, the experimental procedures, and the statistical methods to be used for data analysis.[12]

  • Sample Selection and Preparation:

    • Select a minimum of three batches of representative samples.

    • Prepare quality control (QC) samples by spiking a blank matrix with known concentrations of the heptanol isomer(s) at low, medium, and high levels within the calibration range.

    • If available, include incurred samples (real-world samples containing the analyte) to provide a more realistic comparison.[11]

  • Execution of Analyses:

    • Analyze the same set of samples using both analytical methods.

    • It is recommended to perform the analyses in parallel or in close succession to minimize the impact of sample degradation.

  • Data Comparison and Statistical Analysis:

    • Compare the mean results, standard deviations, and %RSD for each sample set obtained from both methods.

    • Employ appropriate statistical tests to evaluate the significance of any observed differences. A Student's t-test can be used to compare the mean results, while an F-test can be used to compare the variances.

    • A Bland-Altman plot can be a useful graphical tool to assess the agreement between the two methods.

  • Documentation and Reporting:

    • Any deviations from the protocol should be documented and justified.

Conclusion and Recommendations

For the routine quantification of heptanol isomers, GC-FID offers a cost-effective, robust, and reliable solution with good linearity and precision. However, for complex matrices or when definitive identification is required, GC-MS is the superior technique due to its high specificity. HPLC-UV presents a viable alternative, particularly when GC is not available, but the necessity of a derivatization step adds complexity and potential sources of error to the analytical workflow.

A thorough cross-validation is essential when transitioning between these methods or when comparing data across different laboratories. By following a well-defined protocol and establishing clear acceptance criteria, researchers can ensure the consistency and reliability of their analytical data for heptanol isomer quantification, ultimately contributing to the quality and safety of pharmaceutical products.

References

  • [Reference to a general chromatography textbook or a relevant review article on isomer analysis]
  • Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization. Journal of Chromatography A, 1296, 123-130. [Link]

  • [Reference to a relevant application note or research paper on chiral GC of alcohols]
  • HPLC or GC? ResearchGate. [Link]

  • [Reference to a book chapter or review on HPLC derivatiz
  • Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization. Molnar Institute. [Link]

  • [Reference to a general analytical chemistry textbook]
  • [Reference to a paper on GC-FID valid
  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]

  • [Reference to a paper on GC-MS validation for vol
  • [Reference to a paper on HPLC-UV validation for deriv
  • [Reference to ICH Q2(R1) guideline]
  • Derivatization - Chemistry LibreTexts. [Link]

  • [Reference to a review on chiral separ
  • [Reference to a paper on chiral HPLC of alcohols]
  • [Reference to a relevant scientific article comparing GC and HPLC for similar compounds]
  • [Reference to a book on pharmaceutical analysis]
  • GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. Science and Education Publishing. [Link]

  • [Reference to a general guide on analytical method valid
  • What are the isomers of heptanol? Quora. [Link]

  • [Reference to a paper on sample prepar
  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1165-1174. [Link]

  • Method Validation of a HS-GC-FID-MS for the Analysis of Ethanol in Blood. eScholarship. [Link]

  • Unlocking the Potential of Derivatization Technology in HPLC Analysis. Welch Materials. [Link]

  • [Reference to a video or article explaining chiral separ
  • Understanding Chemical Testing: GC-MS vs. HPLC. Smithers. [Link]

Sources

A Spectroscopic Showdown: Differentiating 2,5-Dimethyl-1-heptanol and 2,4-Dimethyl-1-heptanol

Author: BenchChem Technical Support Team. Date: February 2026

A definitive guide for researchers on the nuanced spectroscopic differences between two closely related isomers, 2,5-dimethyl-1-heptanol and 2,4-dimethyl-1-heptanol. This guide provides a detailed comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, equipping scientists and drug development professionals with the knowledge to confidently distinguish these compounds.

In the realm of chemical research and pharmaceutical development, the precise identification of isomeric compounds is paramount. Subtle differences in molecular structure can lead to vastly different chemical and biological properties. This guide focuses on two such isomers: this compound and 2,4-dimethyl-1-heptanol. While sharing the same molecular formula (C9H20O) and molecular weight (144.25 g/mol ), the arrangement of their methyl groups gives rise to distinct spectroscopic fingerprints. Understanding these differences is crucial for unambiguous characterization and quality control.

Molecular Structures at a Glance

A visual comparison of the two isomers highlights the positional difference of one of the methyl groups, which is the root cause of the anticipated spectroscopic variations.

Figure 1. 2D structures of this compound and 2,4-dimethyl-1-heptanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Chemical Environments

NMR spectroscopy is arguably the most powerful tool for distinguishing isomers, as it provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectra of both isomers will exhibit characteristic signals for the alcohol proton (-OH), the protons on the carbon bearing the hydroxyl group (-CH2OH), and the various methyl and methylene protons. The key to differentiation lies in the chemical shifts and splitting patterns of the protons in the vicinity of the differing methyl group positions.

Expected ¹H NMR Spectral Features:

Proton Environment This compound (Predicted) 2,4-Dimethyl-1-heptanol (Predicted) Key Differentiators
-OH Broad singlet, ~1-3 ppmBroad singlet, ~1-3 ppmLikely similar and solvent-dependent.
-CH₂OH Doublet of doublets, ~3.4-3.6 ppmDoublet of doublets, ~3.4-3.6 ppmSubtle differences in chemical shift and coupling constants due to the influence of the C2-methyl group.
-CH- (at C2) MultipletMultipletThe chemical environment of the C2 proton is significantly different, leading to distinct chemical shifts and splitting patterns.
-CH- (at C5 vs C4) MultipletMultipletThe position of this methine proton is a primary point of differentiation, resulting in different chemical shifts and coupling patterns with adjacent protons.
-CH₃ (at C2) DoubletDoubletThe chemical shift will be influenced by the proximity to the hydroxyl group.
-CH₃ (at C5 vs C4) DoubletDoubletThe chemical shift of this methyl group will be a key distinguishing feature due to its different location on the carbon chain.
Terminal -CH₃ TripletTripletLikely to have similar chemical shifts in both isomers.
-CH₂- (chain) MultipletsMultipletsThe complexity and chemical shifts of these methylene protons will differ based on their proximity to the methyl groups.
¹³C NMR Spectroscopy

The number of unique carbon signals in the ¹³C NMR spectrum directly reflects the symmetry of the molecule. Both this compound and 2,4-dimethyl-1-heptanol are chiral and will therefore exhibit nine distinct carbon signals. However, the chemical shifts of these carbons will vary based on their electronic environments.

Expected ¹³C NMR Spectral Features:

Carbon Environment This compound (Predicted) 2,4-Dimethyl-1-heptanol (Predicted) Key Differentiators
-CH₂OH (C1) ~65-70 ppm~65-70 ppmMinor shifts expected due to differences in the overall molecular structure.
-CH- (C2) ~35-40 ppm~35-40 ppmThe chemical shift will be influenced by the neighboring substituents.
-CH- (C5 vs C4) ~30-35 ppm~30-35 ppmThis is a key carbon for differentiation. The chemical shift will be directly impacted by its position in the chain.
-CH₃ (at C2) ~15-20 ppm~15-20 ppm
-CH₃ (at C5 vs C4) ~20-25 ppm~20-25 ppmThe chemical shift of this methyl carbon will be a significant distinguishing feature.
Other Chain Carbons VariesVariesThe chemical shifts of the other methylene and methyl carbons will show subtle but measurable differences.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Both isomers will exhibit the characteristic absorptions of a primary alcohol.

Shared IR Spectral Features:

  • O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in an alcohol.

  • C-H Stretch: Multiple sharp absorptions in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the alkyl groups.

  • C-O Stretch: A strong absorption band in the fingerprint region, typically between 1000-1100 cm⁻¹, corresponding to the stretching vibration of the C-O single bond.

Subtle Differentiating Features:

The primary difference in the IR spectra will likely be found in the fingerprint region (below 1500 cm⁻¹). The C-C bond stretching and various bending vibrations in this region are unique to the overall molecular structure. Therefore, a careful comparison of the pattern of peaks in the fingerprint region can help to distinguish between the two isomers. For instance, the specific frequencies of the C-O stretch and the bending vibrations of the CH₂ and CH₃ groups may show slight variations.

Mass Spectrometry (MS): Fragmentation Patterns as Clues

Mass spectrometry bombards a molecule with electrons, causing it to ionize and fragment. The resulting mass-to-charge ratio (m/z) of the fragments provides a unique fragmentation pattern that can be used for structural elucidation. For alcohols, two common fragmentation pathways are α-cleavage and dehydration.

Expected Fragmentation Patterns:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 144) may be observed, although it is often weak or absent for primary alcohols.

  • Dehydration ([M-18]⁺): Loss of a water molecule is a common fragmentation for alcohols, which would result in a peak at m/z = 126.

  • α-Cleavage: This is a crucial fragmentation pathway for distinguishing the isomers. α-cleavage involves the breaking of a C-C bond adjacent to the carbon bearing the hydroxyl group.

    • For both isomers: Cleavage between C1 and C2 will result in the loss of a CH₂OH radical (mass 31), leading to a fragment at m/z = 113. A more prominent fragment is often observed from the formation of the [CH₂OH]⁺ ion at m/z = 31 .

    • Key Differentiator: The alternative α-cleavage will differ.

      • This compound: Cleavage between C2 and C3 would lead to the loss of a C₅H₁₁ radical, but the more significant fragmentation will be influenced by the methyl group at C5.

      • 2,4-Dimethyl-1-heptanol: Cleavage between C2 and C3 would lead to the loss of a C₅H₁₁ radical. The position of the methyl group at C4 will influence subsequent fragmentation pathways.

The most significant differences in the mass spectra will arise from the relative abundances of the fragments produced. The stability of the resulting carbocations and radicals formed during fragmentation is dependent on the substitution pattern, thus leading to a unique mass spectrum for each isomer. For example, the base peak (the most intense peak) in the mass spectrum is likely to be different for the two compounds. For 2,4-dimethyl-1-heptanol, a prominent peak at m/z 43 is often observed.

Experimental Protocols

To obtain the high-quality spectroscopic data necessary for this comparative analysis, the following standardized protocols are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

G prep Sample Preparation nmr NMR Spectrometer prep->nmr Dissolve ~5-10 mg in ~0.7 mL of deuterated solvent (e.g., CDCl₃) with TMS as internal standard. proc Data Processing nmr->proc Acquire ¹H and ¹³C spectra using appropriate pulse sequences (e.g., DEPT for ¹³C). analysis Spectral Analysis proc->analysis Fourier transform, phase correct, and baseline correct the raw data. Final Report Final Report analysis->Final Report Integrate ¹H signals and assign chemical shifts and coupling constants.

Figure 2. Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

G prep Sample Preparation ir FTIR Spectrometer prep->ir Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr). proc Data Acquisition ir->proc Acquire the spectrum over a range of 4000-400 cm⁻¹. analysis Spectral Analysis proc->analysis Perform a background subtraction. Final Report Final Report analysis->Final Report Identify characteristic absorption bands and compare the fingerprint region.

Figure 3. Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

G prep Sample Introduction ms Mass Spectrometer prep->ms Introduce a dilute solution of the sample into the instrument, often via Gas Chromatography (GC-MS). proc Data Acquisition ms->proc Ionize the sample (e.g., using electron impact) and separate the fragments based on their m/z ratio. analysis Spectral Analysis proc->analysis Generate a mass spectrum. Final Report Final Report analysis->Final Report Identify the molecular ion (if present) and analyze the fragmentation pattern.

A Comparative Guide to the Enantioselective Resolution of Racemic 2,5-Dimethyl-1-heptanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the isolation of single enantiomers from a racemic mixture is a critical step in the synthesis of optically active compounds. The differential pharmacological and toxicological profiles of enantiomers demand robust and efficient resolution methods. This guide provides an in-depth technical comparison of the primary methodologies for the enantioselective resolution of racemic 2,5-dimethyl-1-heptanol, a chiral branched-chain primary alcohol.

While specific, published experimental data for the resolution of this compound is limited, this guide will draw upon established principles and experimental data from structurally analogous alcohols to provide a comprehensive comparison of enzymatic kinetic resolution, chiral chromatography, and chemical resolution via diastereomeric crystallization.

The Importance of Chiral Purity

Enantiomers, non-superimposable mirror-image isomers, often exhibit distinct biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even elicit adverse effects. Therefore, the ability to resolve a racemic mixture into its constituent enantiomers is paramount in the pharmaceutical industry to ensure the safety and efficacy of chiral drugs.

Comparison of Resolution Strategies

The selection of an appropriate resolution strategy for this compound depends on several factors, including the desired scale of separation, required enantiomeric purity, available instrumentation, and economic considerations. Here, we compare three prominent methods:

MethodPrincipleKey AdvantagesKey Disadvantages
Enzymatic Kinetic Resolution Stereoselective enzymatic acylation of one enantiomer, leaving the other unreacted.High enantioselectivity, mild reaction conditions, environmentally friendly.Maximum theoretical yield of 50% for a single enantiomer, potential for enzyme inhibition.
Chiral Chromatography (GC/HPLC) Differential interaction of enantiomers with a chiral stationary phase.High resolution, applicable to a wide range of compounds, both analytical and preparative scales.High cost of chiral columns, requires specialized equipment, method development can be time-consuming.
Chemical Resolution (Diastereomeric Crystallization) Formation of diastereomeric esters with a chiral resolving agent, followed by separation via crystallization.Scalable, cost-effective for large quantities, well-established technique.Success is dependent on the formation of suitable crystalline diastereomers, can be labor-intensive.

Method 1: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that leverages the high stereoselectivity of enzymes, typically lipases, to differentiate between enantiomers. In the context of racemic this compound, a lipase can selectively acylate one enantiomer, allowing for the separation of the unreacted alcohol from the newly formed ester.

Causality of Experimental Choices

The choice of enzyme is critical for a successful kinetic resolution. Lipases such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, and Pseudomonas cepacia lipase (PCL) are renowned for their broad substrate scope and high enantioselectivity towards a variety of alcohols.[1][2] Vinyl acetate is frequently chosen as the acyl donor because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and easily removed, thus driving the reaction forward. Non-polar organic solvents like hexane or methyl tert-butyl ether (MTBE) are typically used to enhance enzyme activity and stability.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Vinyl acetate

  • Hexane (anhydrous)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Chiral Gas Chromatography (GC) system for enantiomeric excess (e.e.) determination

Procedure:

  • To a solution of racemic this compound (1.0 mmol) in anhydrous hexane (10 mL), add vinyl acetate (1.2 mmol).

  • Add immobilized Candida antarctica lipase B (50 mg/mmol of substrate).

  • Stir the reaction mixture at a constant temperature (e.g., 30°C) and monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral GC.

  • Once approximately 50% conversion is reached (indicated by the relative peak areas of the alcohol and its acetate), stop the reaction by filtering off the enzyme.

  • Wash the enzyme with fresh hexane and combine the filtrates.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting mixture of the unreacted (S)-2,5-dimethyl-1-heptanol and the (R)-2,5-dimethyl-1-heptyl acetate can be separated by column chromatography on silica gel.

Expected Performance (Based on Analogous Alcohols)

For aliphatic secondary alcohols like 2-pentanol and 2-heptanol, resolutions with CALB have achieved high enantiomeric excess (>99% e.e.) for the unreacted alcohol at yields approaching the theoretical maximum of 50%.[1]

Enzymatic_Resolution_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_separation Separation & Analysis racemate Racemic this compound reaction Stirring at 30°C racemate->reaction acyl_donor Vinyl Acetate acyl_donor->reaction enzyme Immobilized Lipase (CALB) enzyme->reaction solvent Hexane solvent->reaction filtration Filter to remove enzyme reaction->filtration drying Dry with Na2SO4 filtration->drying evaporation Solvent Evaporation drying->evaporation chromatography Column Chromatography evaporation->chromatography s_enantiomer (S)-2,5-dimethyl-1-heptanol chromatography->s_enantiomer r_ester (R)-2,5-dimethyl-1-heptyl acetate chromatography->r_ester gc_analysis Chiral GC Analysis for e.e. s_enantiomer->gc_analysis r_ester->gc_analysis

Caption: Workflow for Enzymatic Kinetic Resolution.

Method 2: Chiral Chromatography

Chiral chromatography is a powerful separation technique that utilizes a chiral stationary phase (CSP) to directly resolve enantiomers. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be employed for the resolution of this compound.

Causality of Experimental Choices

Chiral GC: For volatile compounds like alcohols, chiral GC is a viable option. Derivatization of the alcohol to a less polar and more volatile ester, such as an acetate, is often necessary to improve peak shape and resolution on many GC columns.[3] Cyclodextrin-based CSPs are highly effective for separating a wide range of chiral compounds, including derivatized alcohols.[2]

Chiral HPLC: Chiral HPLC offers a wider variety of CSPs, particularly polysaccharide-based phases (e.g., cellulose or amylose derivatives), which are known for their broad applicability in separating chiral alcohols without derivatization.[4] The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol, is crucial for achieving optimal separation.

Experimental Protocol: Chiral GC Analysis (after derivatization)

1. Derivatization to Acetate:

  • React racemic this compound with acetic anhydride in the presence of a catalytic amount of a base like pyridine or 4-(dimethylamino)pyridine (DMAP).

  • After the reaction is complete, quench with water and extract the acetate with an organic solvent.

  • Dry the organic layer, evaporate the solvent, and purify the resulting acetate if necessary.

2. Chiral GC Conditions:

  • Column: A cyclodextrin-based chiral capillary column (e.g., CP-Chirasil-DEX CB).

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250°C.

  • Detector (FID) Temperature: 275°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 180°C) at a controlled rate (e.g., 2°C/min).

  • Injection: Inject a dilute solution of the derivatized sample.

Experimental Protocol: Chiral HPLC
  • Column: A polysaccharide-based chiral column (e.g., Chiralpak IA or Chiralcel OD-H).

  • Mobile Phase: A mixture of hexane and isopropanol (e.g., 95:5 v/v). The ratio may need to be optimized.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: Refractive Index (RI) detector or UV detector if a chromophore is introduced via derivatization.

  • Temperature: Ambient or controlled column temperature.

Chiral_Chromatography_Workflow cluster_gc Chiral GC Path cluster_hplc Chiral HPLC Path racemate_gc Racemic this compound derivatization Acetylation racemate_gc->derivatization gc_injection Inject into Chiral GC derivatization->gc_injection gc_separation Separation on Cyclodextrin CSP gc_injection->gc_separation gc_detection FID Detection gc_separation->gc_detection racemate_hplc Racemic this compound hplc_injection Inject into Chiral HPLC racemate_hplc->hplc_injection hplc_separation Separation on Polysaccharide CSP hplc_injection->hplc_separation hplc_detection RI Detection hplc_separation->hplc_detection

Caption: Workflows for Chiral GC and HPLC Resolution.

Method 3: Chemical Resolution via Diastereomeric Crystallization

This classical method involves reacting the racemic alcohol with a chiral resolving agent, typically a chiral carboxylic acid, to form a pair of diastereomeric esters. Diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Causality of Experimental Choices

The success of this method hinges on the selection of a suitable chiral resolving agent that forms diastereomeric esters with significantly different solubilities, allowing for the selective crystallization of one diastereomer. Commonly used chiral acids include tartaric acid derivatives, mandelic acid, or camphor-10-sulfonic acid.[5] The choice of solvent is also critical for achieving efficient crystallization.

Experimental Protocol: Diastereomeric Crystallization

1. Formation of Diastereomeric Esters:

  • React racemic this compound with an enantiomerically pure chiral carboxylic acid (e.g., (R)-mandelic acid) in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide, DCC) and a catalyst (e.g., DMAP) in an appropriate solvent like dichloromethane.

  • After the reaction is complete, work up the reaction mixture to isolate the crude diastereomeric esters.

2. Fractional Crystallization:

  • Dissolve the mixture of diastereomeric esters in a minimal amount of a suitable hot solvent or solvent mixture.

  • Allow the solution to cool slowly to induce the crystallization of the less soluble diastereomer.

  • Collect the crystals by filtration. The enantiomeric purity of the crystallized diastereomer can be improved by repeated recrystallizations.

  • The more soluble diastereomer remains in the mother liquor.

3. Hydrolysis of Diastereomers:

  • Hydrolyze the separated diastereomeric esters (e.g., using aqueous sodium hydroxide) to regenerate the enantiomerically enriched this compound and the chiral resolving agent.

  • Extract the alcohol and purify it by distillation or chromatography.

Chemical_Resolution_Workflow cluster_esterification Diastereomer Formation cluster_crystallization Separation cluster_hydrolysis Enantiomer Recovery racemate Racemic this compound esterification Esterification racemate->esterification chiral_acid Chiral Resolving Acid chiral_acid->esterification coupling Coupling Agent (DCC) coupling->esterification diastereomers Mixture of Diastereomeric Esters esterification->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomer (Crystals) crystallization->less_soluble more_soluble More Soluble Diastereomer (in solution) crystallization->more_soluble hydrolysis Hydrolysis less_soluble->hydrolysis enantiomer Enantiopure this compound hydrolysis->enantiomer resolving_agent Recovered Chiral Acid hydrolysis->resolving_agent

Caption: Workflow for Chemical Resolution via Diastereomeric Crystallization.

Conclusion

The enantioselective resolution of racemic this compound can be approached through several effective methodologies. Enzymatic kinetic resolution offers high selectivity under mild conditions and is an excellent choice for producing moderate quantities of enantiomerically enriched material. Chiral chromatography provides a powerful analytical and preparative tool for direct separation with high purity, albeit at a higher cost. For large-scale production, chemical resolution via diastereomeric crystallization remains a viable and cost-effective, though potentially more laborious, option. The optimal choice will ultimately be dictated by the specific requirements of the research or development project.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,5-Dimethyl-1-Heptanol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and scientific integrity. This guide provides a detailed, experience-driven framework for the safe and compliant disposal of 2,5-dimethyl-1-heptanol, moving beyond simple checklists to explain the critical reasoning behind each procedural step.

Hazard Profile and Risk Assessment: Why Special Handling is Required

This compound, like many long-chain alcohols, is classified as a hazardous substance. Its disposal is governed by regulations because of its specific chemical properties. Understanding these hazards is the first step in mitigating risk.

  • Combustibility: With a flash point typically above 60°C, it is classified as a combustible liquid.[1] This means its vapors can form an ignitable mixture with air at elevated temperatures, posing a significant fire risk if handled or stored improperly near heat sources.[1][2]

  • Irritancy: The compound is known to cause skin and serious eye irritation.[3][4] Prolonged or repeated exposure can lead to dermatitis.

  • Environmental Hazard: Some data suggests that similar heptanol isomers are harmful to aquatic life with long-lasting effects.[4] Therefore, releasing it into the environment via drains or general refuse is strictly prohibited to prevent contamination of waterways.[5][6][7]

These characteristics mandate that this compound be treated as a regulated hazardous waste, never to be disposed of down the sink or in standard trash.[5][8][9]

Table 1: Key Hazard and Safety Information for Heptanol Isomers
PropertyClassification & DataRationale for Disposal Protocol
GHS Classification Combustible Liquid (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2A); May cause respiratory irritation.[3][10]Dictates the need for ignition source control, proper labeling with hazard pictograms, and use of Personal Protective Equipment (PPE).
Flash Point Approx. 63 - 79 °C / 145 - 175 °F (for similar isomers)[1]Waste must be stored away from heat, sparks, and open flames. Prohibits disposal by evaporation.[8]
Environmental Fate Harmful to aquatic life with long-lasting effects.[4]Prohibits sewer disposal to protect aquatic ecosystems and comply with environmental regulations like the Clean Water Act.[6][7]
Incompatibilities Strong oxidizing agents, strong acids.[2]Requires segregated waste streams to prevent violent chemical reactions.[11][12]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling any waste, ensuring personal safety is paramount. The choice of PPE is a direct response to the identified hazards of skin/eye irritation and potential inhalation of vapors.

Mandatory PPE:

  • Eye Protection: Wear chemical safety goggles or a face shield. Standard safety glasses are insufficient.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use.

  • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned to protect from splashes.

  • Ventilation: Always handle open containers of this compound inside a certified chemical fume hood to minimize vapor inhalation.[3]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area thoroughly with soap and water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[10] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[10]

Waste Segregation and Container Management: The Foundation of Safe Disposal

The core principle of chemical waste management is segregation. Mixing incompatible waste streams can lead to dangerous reactions, fires, or explosions.[11][12]

Protocol for Waste Collection
  • Select a Compatible Container:

    • Use a container made of a material that will not react with the alcohol, such as a glass bottle or a suitable plastic jug (e.g., high-density polyethylene).[9][13]

    • The container must have a secure, screw-top cap to prevent leaks and vapor escape.[11] It is critical to keep waste containers closed at all times except when adding waste.[8][9]

    • Never use foodstuff containers (e.g., mayonnaise or pickle jars) for hazardous waste.[11]

  • Label the Container Correctly (Before Adding Waste):

    • Affix a hazardous waste label provided by your institution's Environmental Health & Safety (EH&S) department.

    • Clearly write "Hazardous Waste" and list all chemical constituents by their full name (i.e., "this compound"). Avoid abbreviations or formulas.

    • Indicate the relevant hazards by checking the appropriate boxes (e.g., "Flammable" or "Combustible," "Irritant").[12]

  • Designate a Storage Area:

    • All hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA).[9][11]

    • This area must be at or near the point of generation and under the control of the laboratory personnel.[9]

    • The SAA should have secondary containment (like a spill tray) to capture any potential leaks.[13]

Step-by-Step Disposal Procedures

The specific action taken depends on the nature of the waste stream.

A. Routine Laboratory Waste (Small Quantities)

This procedure applies to small volumes of pure or concentrated this compound generated during experiments.

  • Transfer: Working in a fume hood, carefully pour the waste this compound into your pre-labeled hazardous waste container.

  • Avoid Overfilling: Fill the container to no more than 90% capacity to allow for vapor expansion.[11]

  • Secure and Store: Tightly close the container and return it to its designated SAA.

  • Arrange for Pickup: Once the container is full, or if it has been in the SAA for an extended period (typically up to one year for partially filled containers), contact your institution's EH&S department for a waste pickup.[9][11]

B. Spill Cleanup Residue

For accidental spills, the cleanup materials become hazardous waste.

  • Containment: Dike and contain the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[3]

  • Collection: Carefully scoop the absorbed material and contaminated PPE (e.g., gloves) into a compatible, sealable container or a heavy-duty plastic bag.

  • Labeling: Label the container as "Hazardous Waste - Debris contaminated with this compound."

  • Disposal: Dispose of this solid waste through the EH&S hazardous waste program. Keep solid and liquid waste streams separate.[12][13]

C. Empty Container Disposal

An "empty" container that held this compound is not safe for regular trash until properly decontaminated.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).

  • Collect Rinsate: The rinsate from all three washes must be collected and disposed of as hazardous waste.[8][14] Pour the rinsate into your flammable liquids waste container.

  • Deface Label: Completely remove or deface the original chemical label on the container.[8]

  • Final Disposal: Once triple-rinsed and with the label removed, the container can typically be disposed of in the regular trash or glassware waste bin.[8][14]

Disposal Decision Workflow

The following diagram illustrates the logical process for determining the correct disposal pathway for this compound waste.

G start Waste Generation Point (this compound) is_spill Is this an accidental spill? start->is_spill liquid_waste Liquid Waste Stream (Pure, solution, or rinsate) is_spill->liquid_waste No spill_procedure Follow Spill Cleanup Protocol: 1. Absorb with inert material 2. Collect contaminated debris 3. Label as solid hazardous waste is_spill->spill_procedure Yes container_check Is waste container ready and labeled? liquid_waste->container_check spill_procedure->container_check prep_container Prepare & Label a Compatible Hazardous Waste Container container_check->prep_container No transfer_waste Transfer waste into container (in fume hood, <90% full) container_check->transfer_waste Yes prep_container->transfer_waste store_waste Securely cap and place in Satellite Accumulation Area (SAA) transfer_waste->store_waste pickup Request EH&S Pickup when full or >1 year store_waste->pickup

Caption: Decision workflow for this compound waste management.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental compliance. By understanding its hazards, utilizing appropriate PPE, adhering to strict segregation and containment protocols, and following established disposal procedures, we uphold our professional duty to protect ourselves, our colleagues, and the wider community. Always consult your institution's specific Chemical Hygiene Plan and EH&S guidelines, as they represent the final authority on waste management in your facility.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste.
  • Earth911. (2025, February 25). How to Dispose of Liquor and Denatured Alcohol Safely.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Waste Direct. (2025, April 22). How to Dispose of Old Alcohol (An In-Depth Guide).
  • Triveni Chemicals. (n.d.).
  • Hazardous Waste Experts. (2017, April 3). Does the EPA Alcohol Exemption Apply to Your Business?.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet - (S)-(+)-2-Heptanol.
  • Sigma-Aldrich. (2024, June 10). Safety Data Sheet - Heptan-1-ol.
  • U.S. Environmental Protection Agency. (n.d.). How to Dispose of and Recycle Alcohol-Based Hand Sanitizer.
  • Pfaltz & Bauer, Inc. (n.d.).
  • Fisher Scientific. (2025, December 19).
  • Fisher Scientific. (2025, December 18). Safety Data Sheet - 1-Heptanol.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet - 2,6-Dimethyl-2-heptanol.
  • PCW. (2023, December 4).
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • Chemos GmbH & Co.KG. (2018, November 15).
  • Arkema. (2014, June 10). GPS Safety Summary - Heptanol.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,5-Dimethyl-1-Heptanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your comprehensive guide on the safe handling of 2,5-dimethyl-1-heptanol. As researchers, scientists, and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This document provides essential, in-depth guidance on the appropriate selection and use of Personal Protective Equipment (PPE). The protocols outlined herein are designed to ensure your well-being and maintain the integrity of your research by minimizing exposure and mitigating risks.

Understanding the Hazard Profile of this compound

This compound, like other aliphatic alcohols, presents a specific set of hazards that dictate our safety protocols. While comprehensive toxicological data for this specific isomer may be limited, we can extrapolate its hazard profile from structurally similar compounds such as 2,6-dimethyl-2-heptanol and other heptanol isomers. The primary concerns are irritation to the skin, eyes, and respiratory system, as well as its nature as a combustible liquid.[1][2]

Key Hazards Associated with Aliphatic Alcohols:

Hazard TypeDescriptionPotential Effects
Skin Irritation Direct contact can cause irritation.[1][3]Redness, itching, and inflammation. Prolonged contact may lead to dermatitis.
Eye Irritation Vapors and splashes are irritating to the eyes.[1][3][4]Causes serious eye irritation, potentially leading to redness, pain, and blurred vision.[4]
Respiratory Tract Irritation Inhalation of vapors or mists can irritate the respiratory system.[1][2][3]May cause coughing, sore throat, and shortness of breath. High concentrations could lead to central nervous system depression.[1]
Flammability Classified as a combustible liquid.[1][2]Vapors can ignite when exposed to a source of ignition.[5]
Ingestion Harmful if swallowed.[2]May cause gastrointestinal irritation with symptoms like nausea and vomiting.[1]

Understanding these hazards is the foundational step in building a robust safety protocol. The causality is clear: because the chemical can harm through contact, inhalation, and accidental ingestion, a multi-faceted PPE approach is non-negotiable.

Core Principles of PPE Selection

The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE to protect workers from workplace hazards.[6][7][8] For handling this compound, our selection is guided by a risk assessment that considers the specific tasks you will be performing.

Hand Protection: Your First Line of Defense

Rationale: The most common route of exposure is through direct skin contact. Therefore, selecting the correct gloves is critical.

Recommended Glove Types:

  • Nitrile Gloves: Offer excellent resistance to a broad range of chemicals, including alcohols, oils, and solvents.[9] They provide good puncture and abrasion resistance.

  • Neoprene Gloves: Also a suitable choice, offering good resistance to alcohols, acids, and caustics.[9]

  • Natural Rubber/Latex Gloves: While offering good flexibility and resistance to many alcohols, they are not recommended as a primary choice due to the potential for allergic reactions.[9]

Protocol for Glove Selection and Use:

  • Inspect Before Use: Always check gloves for any signs of degradation, punctures, or tears.

  • Proper Donning: Ensure hands are clean and dry before putting on gloves.

  • Avoid Contamination: Do not touch personal items like phones or door handles with gloved hands.

  • Proper Doffing: Remove gloves by peeling them off from the cuff, turning them inside out to trap any contaminants.

  • Immediate Disposal: Dispose of used gloves in a designated chemical waste container.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Eye and Face Protection: Shielding from Splashes and Vapors

Rationale: The serious eye irritation potential of this compound necessitates robust eye protection.[4]

Levels of Protection:

  • Standard Operations: For handling small quantities in a well-ventilated area, ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.

  • Risk of Splashing: When transferring liquids, working with larger volumes, or performing reactions that could splash, chemical splash goggles are mandatory.[8] They provide a seal around the eyes, offering superior protection.

  • Maximum Protection: For large-scale operations or when there is a significant risk of splashing, a face shield should be worn in conjunction with chemical splash goggles .[8]

Body Protection: Preventing Skin Contact

Rationale: To prevent accidental skin contact from spills or splashes, appropriate body protection is essential.

Recommendations:

  • Laboratory Coat: A standard, flame-resistant lab coat should be worn at all times. Ensure it is fully buttoned.

  • Chemical-Resistant Apron: When handling larger quantities or during procedures with a higher splash potential, a chemical-resistant apron worn over the lab coat is recommended.

  • Full Body Suit: In the event of a large spill or emergency response, a chemical-resistant full-body suit may be required as part of a higher level of PPE.[10]

Respiratory Protection: A Conditional Requirement

Rationale: The need for respiratory protection is dependent on the work environment and the scale of the operation. This compound vapors can cause respiratory irritation.[1][2]

Guidelines for Use:

  • Primary Control: The first line of defense against respiratory exposure is to work in a well-ventilated area , preferably within a certified chemical fume hood.[1]

  • When Respirators are Needed: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is required.

  • Respirator Type: A NIOSH-approved respirator with an organic vapor cartridge is appropriate.[11] A full-face respirator will also provide eye and face protection.

  • Fit Testing and Training: All personnel required to wear respirators must be properly trained and fit-tested in accordance with OSHA standard 29 CFR 1910.134.[12]

Procedural Discipline: Donning and Doffing of PPE

The order in which you put on and take off your PPE is crucial to prevent cross-contamination. This sequence is a self-validating system; following it ensures that you do not transfer contaminants from your PPE to your skin or clothing.

Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) d1 1. Lab Coat / Apron d2 2. Mask / Respirator d1->d2 d3 3. Goggles / Face Shield d2->d3 d4 4. Gloves (over cuffs) d3->d4 f1 1. Gloves f2 2. Goggles / Face Shield f1->f2 f3 3. Lab Coat / Apron f2->f3 f4 4. Mask / Respirator f3->f4

Caption: PPE Donning and Doffing Sequence

Emergency Procedures and First Aid

In the event of an exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[1]

Disposal of Contaminated PPE and Chemical Waste

Proper disposal is the final step in the safe handling lifecycle of any chemical.

  • Contaminated PPE: All disposable PPE, such as gloves, should be placed in a designated, sealed container for hazardous waste.

  • Chemical Waste: this compound and any materials used to clean up spills should be disposed of in accordance with local, state, and federal regulations. Never dispose of chemical waste down the drain. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

By adhering to these protocols, you are not only ensuring your personal safety but also contributing to a culture of safety within your laboratory and organization. Your expertise is your greatest asset; protect it with the diligence it deserves.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dimethyl-2-heptanol, 99%. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 1-Heptanol. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • PCV Group. (2023, December 4). Safety Data Sheet for DIMETHYL HEPTANOL. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Standards. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Overview. Retrieved from [Link]

  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

  • Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]

  • CanGardCare. (2021, April 1). What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol?. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (1990, June). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Teamster Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.